molecular formula C30H60O4Si2 B15575405 SPI-001

SPI-001

Numéro de catalogue: B15575405
Poids moléculaire: 541.0 g/mol
Clé InChI: ZNEXGEMINOWQLM-QYLYAQENSA-N
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Description

SPI-001 is a useful research compound. Its molecular formula is C30H60O4Si2 and its molecular weight is 541.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H60O4Si2

Poids moléculaire

541.0 g/mol

Nom IUPAC

(1R,3R,4aS,4bR,6R,8R,8aS,10S,10aS)-10-[tert-butyl(dimethyl)silyl]oxy-1-(hydroxymethyl)-1,4a,6-trimethyl-8-triethylsilyloxy-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-3-ol

InChI

InChI=1S/C30H60O4Si2/c1-12-36(13-2,14-3)34-25-16-21(4)15-24-23(25)17-26(33-35(10,11)28(5,6)7)27-29(8,20-31)18-22(32)19-30(24,27)9/h21-27,31-32H,12-20H2,1-11H3/t21-,22+,23+,24-,25-,26+,27-,29+,30+/m1/s1

Clé InChI

ZNEXGEMINOWQLM-QYLYAQENSA-N

Origine du produit

United States

Foundational & Exploratory

SPY001 (Spyre Therapeutics): An Anti-α4β7 Integrin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Investigational Drug Candidates Referred to as SPI-001

Disclaimer: The designation "this compound" is not unique and has been used to refer to several distinct investigational compounds in preclinical and clinical development. This guide provides information on the most prominently documented candidates identified through publicly available data. Researchers should verify the specific molecule of interest based on the developing company and therapeutic area.

SPY001 is a novel, half-life extended monoclonal antibody being developed by Spyre Therapeutics for the treatment of Inflammatory Bowel Disease (IBD).[1] Its mechanism of action is centered on the inhibition of the α4β7 integrin.

Core Mechanism of Action

SPY001 targets the α4β7 integrin, a protein found on the surface of a specific subset of T lymphocytes (T helper cells). This integrin plays a crucial role in the trafficking of these immune cells to the gastrointestinal tract. By binding to the α4β7 integrin, SPY001 blocks its interaction with its natural ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gut. This blockade prevents the migration of pathogenic T cells from the bloodstream into the intestinal tissue, thereby reducing the inflammatory response that is characteristic of IBD.

Preclinical studies have demonstrated that SPY001 targets the same epitope as vedolizumab, an approved anti-α4β7 antibody, and shows equivalent potency and selectivity.[1] The key innovation of SPY001 lies in its extended half-life, which is approximately three-fold greater than that of vedolizumab.[1] This extended half-life is expected to allow for less frequent dosing, potentially quarterly or even biannually, which could significantly improve patient convenience and compliance.[1]

Signaling Pathway

The therapeutic action of SPY001 is primarily extracellular and does not involve direct manipulation of intracellular signaling pathways. Instead, it physically obstructs a key protein-protein interaction involved in immune cell trafficking.

SPI001_Mechanism cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Gut Endothelium cluster_tissue Intestinal Tissue T-Cell Pathogenic T-Cell a4b7 α4β7 Integrin EndothelialCell Endothelial Cell T-Cell->EndothelialCell Adhesion & Transmigration (Inhibited) SPY001 SPY001 SPY001->a4b7 Binds to and blocks MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Interaction (Blocked by SPY001) Inflammation Inflammation

Diagram 1: Mechanism of Action of SPY001.
Quantitative Data

ParameterValueComparisonSource
Half-life~80 daysApproximately 3-fold greater than vedolizumab[1]
Targetα4β7 integrinSame as vedolizumab[1]
Potency & SelectivityEquivalent to vedolizumabHead-to-head preclinical studies[1]
Experimental Protocols

Detailed experimental protocols for SPY001 are proprietary to Spyre Therapeutics. However, based on the reported data, the following standard methodologies were likely employed:

  • Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) would be used to measure the on-rate, off-rate, and overall binding affinity (KD) of SPY001 to recombinant human α4β7 integrin.

  • Cell-Based Adhesion Assays: An in vitro assay would be conducted where α4β7-expressing cells (e.g., RPMI8866) are allowed to adhere to plates coated with MAdCAM-1. The ability of SPY001 to inhibit this adhesion would be quantified to determine its functional potency (IC50).

  • Pharmacokinetic Studies: Preclinical pharmacokinetic studies would be performed in animal models (e.g., cynomolgus monkeys) to determine the half-life, clearance, and volume of distribution of SPY001. A Phase 1 trial in healthy volunteers has provided human pharmacokinetic data.[1][2][3][4]

  • Pharmacodynamic Studies: Flow cytometry would be used to measure the saturation of α4β7 receptors on circulating lymphocytes from subjects in the Phase 1 trial, confirming target engagement.[1]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation (Phase 1) Binding Binding Affinity & Kinetics (SPR) Adhesion Cell-Based Adhesion Assays Binding->Adhesion Confirm Functional Activity PK_preclinical Animal Pharmacokinetics Adhesion->PK_preclinical Inform Dosing Safety Safety & Tolerability PK_clinical Human Pharmacokinetics Safety->PK_clinical PD_clinical Pharmacodynamics (Receptor Occupancy) PK_clinical->PD_clinical Correlate Exposure & Effect PK_precentral PK_precentral PK_precentral->Safety Initiate Human Trials

Diagram 2: Experimental Workflow for SPY001 Characterization.

Other Investigational Compounds

EPI-001

EPI-001 is a derivative of Bisphenol A diglycidyl ether (BADGE) that has been investigated for the treatment of prostate cancer.[5] Its mechanism of action is multifactorial:

  • Androgen Receptor (AR) Inhibition: EPI-001 covalently binds to the N-terminal domain (NTD) of the androgen receptor, inhibiting its transcriptional activity.[5] This is significant as many existing prostate cancer therapies target the ligand-binding domain (LBD), and EPI-001's mechanism could be effective in cases of resistance involving LBD mutations.[5]

  • PPARγ Modulation: EPI-001 also functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[5] Activation of PPARγ has been shown to inhibit the growth of prostate cancer cells.[5]

ISP-001

ISP-001 is a cell-based gene therapy for Mucopolysaccharidosis Type I (MPS I).[6][7] The mechanism involves:

  • Autologous B-Cell Engineering: B-cells are collected from the patient and genetically modified using the Sleeping Beauty transposon system to express α-L-iduronidase (IDUA), the enzyme deficient in MPS I.[6]

  • Enzyme Replacement: These engineered cells, when infused back into the patient, are intended to act as a continuous source of the IDUA enzyme.[6]

SPI-1/SPI1 (PU.1)

SPI-1, also known as PU.1, is a hematopoietic transcription factor.[8] In the context of cancer, particularly colon cancer, it has been shown to:

  • Promote Aerobic Glycolysis: SPI1, in conjunction with its related protein SPIB, drives the expression of glycolytic genes in cancer cells.[8]

  • Tumor-Neutrophil Interplay: Tumor-associated neutrophils can deliver SPI1 mRNA to cancer cells via extracellular vesicles, enhancing their glycolytic activity and promoting tumor progression.[8]

This overview provides a summary of the available information on various compounds referred to as "this compound" or similar designations. For definitive and detailed technical information, direct consultation of the publications and resources from the respective developing organizations is recommended.

References

An In-depth Technical Guide to SPI-001: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-001 is a potent and selective small molecule kinase inhibitor under investigation for the treatment of various malignancies. This document provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals involved in its ongoing evaluation.

Molecular Structure and Properties

This compound is a phenylaminopyrimidine derivative. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₁N₇O
Molecular Weight 493.6 g/mol
Appearance White to off-white crystalline powder
Melting Point 214-217 °C
Solubility Soluble in DMSO and ethanol, sparingly soluble in water
pKa 1.9 and 8.1
LogP 4.5

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptor (PDGFR). By blocking the activity of these kinases, this compound inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Signaling Pathway

The primary signaling pathway inhibited by this compound is the Bcr-Abl pathway, which is constitutively active in chronic myeloid leukemia (CML). Inhibition of Bcr-Abl kinase activity by this compound blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells.

SPI_001_Signaling_Pathway cluster_cell Cancer Cell cluster_substrates Downstream Substrates cluster_effects Cellular Effects BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate_1 STAT5 BCR_ABL->Substrate_1 P Substrate_2 RAS/MAPK Pathway BCR_ABL->Substrate_2 P Substrate_3 PI3K/Akt Pathway BCR_ABL->Substrate_3 P SPI_001 This compound SPI_001->BCR_ABL Inhibits ATP ATP Proliferation Cell Proliferation Substrate_1->Proliferation Substrate_2->Proliferation Substrate_3->Proliferation Apoptosis Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (Radiometric) IC50 IC₅₀ Values Kinase_Assay->IC50 Determine IC₅₀ Cell_Assay Cell Proliferation Assay (MTT) GI50 GI₅₀ Values Cell_Assay->GI50 Determine GI₅₀ Xenograft Xenograft Mouse Models IC50->Xenograft GI50->Xenograft Efficacy In Vivo Efficacy Xenograft->Efficacy Evaluate Tumor Growth Inhibition PK_Studies Pharmacokinetic Studies ADME ADME Profile PK_Studies->ADME Determine ADME Properties

Unraveling the Role of SPI1 (PU.1) in Cancer Progression: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of SPI1 (Spleen Focus Forming Virus (SFFV) Proviral Integration Oncogene 1), also known as PU.1. SPI1 is a pivotal hematopoietic transcription factor that has emerged as a critical regulator in cancer cell metabolism and tumorigenesis, making it a compelling target for novel therapeutic interventions. This document details the multifaceted role of SPI1 in cancer, the experimental methodologies used to validate it as a target, and the signaling pathways it governs.

Core Concepts: SPI1 as a Therapeutic Target

SPI1 is a member of the E-twenty-six (ETS) family of transcription factors and is essential for the development of myeloid and lymphoid cell lineages.[1] Its dysregulation has been linked to the development of leukemia and lymphomas.[1] Recent research has illuminated a broader role for SPI1 in solid tumors, particularly in colon cancer, where it facilitates aerobic glycolysis, tumorigenesis, invasion, and metastasis through a complex interplay with tumor-associated neutrophils.[1]

Mechanistically, neutrophils can deliver SPI1 mRNA to cancer cells via extracellular vesicles, leading to increased SPI1 expression.[1] SPI1 then physically interacts with the SPI1-related protein (SPIB) to drive the expression of key glycolytic genes.[1] This metabolic reprogramming, in turn, influences the polarization of neutrophils through the secretion of lactate, creating a feedback loop that promotes cancer progression.[1] The upregulation of either SPI1 or SPIB has been correlated with a poor prognosis in patients with colon cancer, underscoring their clinical significance.[1]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies validating SPI1 as a therapeutic target.

ParameterCell LinesObservationSignificanceReference
Extracellular Acidification Rate (ECAR)LoVo, HCT116Stable transfection of SPI1 increased ECAR, while silencing SPI1 decreased ECAR.Demonstrates SPI1's role in promoting glycolysis.[1]
Oxygen Consumption Rate (OCR)LoVo, HCT116Stable transfection of SPI1 reduced OCR, while silencing SPI1 elevated OCR.Indicates a shift from oxidative phosphorylation to aerobic glycolysis (Warburg effect).[1]
Glucose UptakeLoVo, HCT116Elevated with SPI1 transfection and reduced with SPI1 silencing.Confirms SPI1's involvement in glucose metabolism.[1]
Lactate GenerationLoVo, HCT116Increased with SPI1 transfection and decreased with SPI1 silencing.A key product of aerobic glycolysis, linking SPI1 to metabolic reprogramming.[1]
ATP SynthesisLoVo, HCT116Elevated with SPI1 transfection and reduced with SPI1 silencing.Shows the energetic output of SPI1-mediated glycolysis.[1]

Key Signaling Pathway

The signaling pathway below illustrates the interplay between tumor-associated neutrophils and cancer cells, mediated by SPI1.

SPI1_Pathway cluster_neutrophil Tumor-Associated Neutrophil cluster_cancer_cell Cancer Cell Neutrophil Neutrophil EV Extracellular Vesicles (containing SPI1 mRNA) Neutrophil->EV releases Cancer_Cell Cancer Cell EV->Cancer_Cell delivers to SPI1_mRNA SPI1 mRNA Cancer_Cell->SPI1_mRNA internalizes SPI1_Protein SPI1 Protein SPI1_mRNA->SPI1_Protein translates SPI1_SPIB_Complex SPI1-SPIB Complex SPI1_Protein->SPI1_SPIB_Complex SPIB_Protein SPIB Protein SPIB_Protein->SPI1_SPIB_Complex Glycolytic_Genes Glycolytic Genes (e.g., HK2, PGK1) SPI1_SPIB_Complex->Glycolytic_Genes upregulates Aerobic_Glycolysis Aerobic Glycolysis Glycolytic_Genes->Aerobic_Glycolysis promotes Lactate Lactate Aerobic_Glycolysis->Lactate produces Lactate->Neutrophil polarizes Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_moa Mechanism of Action A Target Identification (e.g., Bioinformatic Analysis) B In Vitro Validation A->B C In Vivo Validation B->C D Mechanism of Action Studies C->D B1 Cell Line Engineering (Overexpression/Knockdown) B2 Functional Assays (Proliferation, Migration, Invasion) B1->B2 B3 Metabolic Assays (ECAR, OCR, Glucose Uptake) B1->B3 C1 Xenograft/Orthotopic Models C2 Tumor Growth & Metastasis Analysis C1->C2 D1 Co-culture Experiments D2 EV Isolation & Analysis D1->D2 D3 Gene Expression Analysis D1->D3

References

An In-depth Technical Guide to the Synthesis and Purification of SPI-001 (EPI-001)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPI-001, more commonly known in scientific literature as EPI-001, is a novel therapeutic agent that has garnered significant interest for its unique mechanism of action in targeting the androgen receptor (AR). As a mixture of four stereoisomers, EPI-001 covalently binds to the N-terminal domain (NTD) of the AR, a distinct approach from conventional antiandrogens that target the C-terminal ligand-binding domain.[1][2] This interaction disrupts critical protein-protein interactions necessary for AR transcriptional activity, making it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][3] Furthermore, EPI-001 has been shown to exhibit a multi-level inhibitory effect on AR through the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the synthesis and purification methods for EPI-001, along with a detailed examination of its dual-action signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to produce and understand this complex molecule.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-2-propanyl]phenoxy)-1,2-propanediol[1]
Molecular Formula C₂₁H₂₇ClO₅[1]
Molar Mass 394.89 g·mol⁻¹[1]
CAS Number 227947-06-0[1]
Appearance Colorless viscous liquid (commercial samples can appear pale straw-colored)
Stereochemistry Mixture of four stereoisomers[1]

Synthesis of EPI-001

The synthesis of EPI-001 is a multi-step process starting from commercially available Bisphenol A and racemic glycidol (B123203). The synthesis of its single stereoisomer, EPI-002, has been described in detail and serves as a direct blueprint for the preparation of the racemic EPI-001 mixture, with the key difference being the use of racemic glycidol instead of enantiomerically pure glycidol. The overall synthetic scheme can be divided into three main stages.

Experimental Protocols

Step 1: Mono-alkylation of Bisphenol A via Mitsunobu Reaction

The first step involves the selective mono-alkylation of Bisphenol A with racemic glycidol using a Mitsunobu reaction.

  • Reagents and Solvents:

    • Bisphenol A

    • Racemic glycidol

    • Triphenylphosphine (B44618) (Ph₃P)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Bisphenol A and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath.

    • Add racemic glycidol to the cooled solution.

    • Slowly add DIAD dropwise to the reaction mixture while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product is then purified by column chromatography.

Step 2: Second Alkylation of the Phenolic Intermediate

The mono-alkylated intermediate from the first step is then reacted with another molecule of racemic glycidol.

  • Reagents and Solvents:

    • Mono-alkylated Bisphenol A derivative (from Step 1)

    • Racemic glycidol

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Suspend sodium hydride in anhydrous DMF under an inert atmosphere.

    • Add a solution of the mono-alkylated Bisphenol A derivative in anhydrous DMF dropwise to the sodium hydride suspension.

    • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

    • Add racemic glycidol to the reaction mixture.

    • Heat the reaction to 80 °C and maintain this temperature until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature and quench carefully with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Epoxide Ring Opening

The final step involves the opening of one of the epoxide rings to form the chlorohydrin moiety of EPI-001.

  • Reagents and Solvents:

    • Di-glycidyl ether derivative (from Step 2)

    • Cerium(III) chloride (CeCl₃)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the di-glycidyl ether derivative in acetonitrile.

    • Add cerium(III) chloride to the solution.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

    • Dry the organic layer, concentrate, and purify the final product, EPI-001, by column chromatography.

Synthesis Yields

The following table summarizes the reported yields for the synthesis of the single stereoisomer EPI-002, which are expected to be comparable for the synthesis of the EPI-001 racemic mixture.

StepReactionReported Yield for EPI-002 Synthesis
1Mitsunobu Reaction49%
2Second Alkylation49%
3Epoxide Ring Opening74%
Overall ~18%

Purification and Characterization

Purification of the intermediates and the final EPI-001 product is crucial for obtaining a high-purity compound for research and development.

Purification Methods

Column Chromatography: This is the primary method for purifying the crude products after each synthetic step.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used to elute the compounds from the column. The exact gradient will depend on the polarity of the specific intermediate or final product and should be determined by TLC analysis.

Chiral High-Performance Liquid Chromatography (HPLC): While not used for the bulk purification of the EPI-001 mixture, chiral HPLC is the method of choice for separating and analyzing the four individual stereoisomers.[5]

Characterization

The identity and purity of the synthesized EPI-001 are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and its intermediates.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification.

Mechanism of Action and Signaling Pathways

EPI-001 exhibits a dual mechanism of action, impacting both the Androgen Receptor (AR) and the PPARγ signaling pathways in prostate cancer cells.

Direct Inhibition of Androgen Receptor Signaling

The primary mechanism of EPI-001 involves the direct inhibition of the AR N-terminal domain (NTD).

  • Binding: EPI-001 covalently binds to the Activation Function-1 (AF-1) region within the NTD of the AR.[3]

  • Inhibition of Transcriptional Activity: This binding event blocks the protein-protein interactions that are essential for the transcriptional activity of the AR.[3] This includes interactions with co-activators that are necessary for the transcription of androgen-responsive genes.

  • Activity Against Splice Variants: A key advantage of targeting the NTD is that EPI-001 is also effective against constitutively active AR splice variants that lack the ligand-binding domain, a common mechanism of resistance to conventional antiandrogens.[1]

AR_Signaling_Inhibition Androgen Androgen AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus Androgen Receptor (Nucleus) AR_cytoplasm->AR_nucleus Translocates ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) AR_nucleus->Gene_Transcription Activates Coactivators Co-activators Coactivators->AR_nucleus Binds Coactivators:w->AR_nucleus:e EPI_001 EPI-001 EPI_001->AR_nucleus Covalently Binds to NTD

Caption: Inhibition of the Androgen Receptor signaling pathway by EPI-001.

Modulation of PPARγ Signaling

EPI-001 also functions as a selective modulator of PPARγ, which contributes to its anti-cancer effects by indirectly affecting AR expression.

  • PPARγ Activation: EPI-001 activates PPARγ.[4]

  • Inhibition of AR Expression: The activation of PPARγ signaling leads to a downstream reduction in the expression of AR mRNA and protein levels in prostate cancer cells.[1][4] This provides a secondary mechanism to suppress AR-driven cell growth.

EPI001_PPARg_AR_Pathway cluster_EPI001 EPI-001 Action cluster_PPARg PPARγ Pathway cluster_AR AR Pathway EPI001 EPI-001 PPARg PPARγ EPI001->PPARg Activates AR_activity AR Transcriptional Activity EPI001->AR_activity Directly Inhibits PPARg_activation PPARγ Activation PPARg->PPARg_activation Downstream_effectors Downstream Effectors PPARg_activation->Downstream_effectors AR_expression AR mRNA and Protein Expression Downstream_effectors->AR_expression Inhibits AR_expression->AR_activity Leads to Cell_growth Prostate Cancer Cell Growth AR_activity->Cell_growth Promotes

References

An In-Depth Technical Guide on the In Vitro and In Vivo Discovery Studies of SPI-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of SPI-001, a small molecule inhibitor of the Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. This document summarizes the available in vitro data, details the experimental methodologies, and visualizes the relevant biological pathways.

Introduction to this compound and its Target: WIP1

This compound is a novel, non-competitive small molecule inhibitor of WIP1, a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][2] The gene encoding WIP1, PPM1D, is frequently amplified in various human cancers, particularly in breast cancer, and is associated with a poor prognosis. WIP1 exerts its oncogenic effects by dephosphorylating and inactivating key proteins in the DDR pathway, including p53, ATM, Chk1, and Chk2. By inhibiting WIP1, this compound aims to restore the function of these tumor suppressor pathways, thereby sensitizing cancer cells to DNA damaging agents and inducing cell death.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from the in vitro discovery studies of this compound and its analogue, SL-176.

Compound Target Assay Type IC50 (nM) Selectivity Reference
This compoundRecombinant WIP1In vitro phosphatase assay110~50-fold vs. PPM1A[1][2]
SL-176Recombinant WIP1In vitro phosphatase assay86.9Not specified[3][4]

In Vitro Cellular Studies

This compound has been evaluated in several cancer cell lines to determine its cellular activity and mechanism of action.

3.1. Effects on Cell Proliferation

  • MCF7 (Breast Cancer): In human breast cancer MCF7 cells that overexpress wild-type PPM1D, this compound and its analogue SL-176 suppressed cell proliferation in a dose-dependent manner.[1][2]

  • HCT-116 (Colorectal Cancer): In human colorectal cancer HCT-116 cells expressing a truncated form of WIP1, treatment with this compound alone did not significantly affect cell proliferation.[1][2]

3.2. Combination Studies with Chemotherapy

A key finding from the in vitro studies is the ability of this compound to sensitize cancer cells to conventional chemotherapy.

  • In HCT-116 cells, the combination of this compound and the DNA-damaging agent doxorubicin (B1662922) resulted in enhanced inhibition of cell growth. This synergistic effect was associated with an increase in the phosphorylation of p53 at the Serine 15 position.[1][2]

Mechanism of Action: The WIP1 Signaling Pathway

This compound functions by inhibiting the phosphatase activity of WIP1. This leads to the hyper-phosphorylation and activation of key tumor suppressor proteins. The diagram below illustrates the central role of WIP1 in the DNA damage response and p53 signaling pathways, and the mechanism of action of this compound.

WIP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Doxorubicin) ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates WIP1 WIP1 (PPM1D) p53->WIP1 induces transcription p53_p p-p53 (Ser15) (Active) WIP1->ATM dephosphorylates WIP1->p53 dephosphorylates WIP1->Chk2 dephosphorylates SPI001 This compound SPI001->WIP1 inhibits CellCycleArrest Cell Cycle Arrest Apoptosis p53_p->CellCycleArrest promotes

Figure 1. WIP1 Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research institutions, this section provides an overview of the methodologies likely employed in the in vitro discovery studies of this compound.

5.1. In Vitro WIP1 Phosphatase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of WIP1.

WIP1_Assay_Workflow cluster_workflow Experimental Workflow start Start recombinant_wip1 Recombinant WIP1 Enzyme start->recombinant_wip1 substrate Phospho-peptide Substrate (e.g., p-p53 peptide) start->substrate spi001_dilutions This compound (Serial Dilutions) start->spi001_dilutions incubation Incubate Components recombinant_wip1->incubation substrate->incubation spi001_dilutions->incubation detection Detect Phosphate (B84403) Release (e.g., Malachite Green Assay) incubation->detection data_analysis Calculate IC50 detection->data_analysis

Figure 2. General Workflow for an In Vitro WIP1 Inhibition Assay.
  • Principle: A recombinant form of the WIP1 enzyme is incubated with a phosphorylated substrate (e.g., a synthetic peptide corresponding to the p53 phosphorylation site) in the presence of varying concentrations of this compound. The amount of free phosphate released is then quantified to determine the extent of WIP1 inhibition.

  • Reagents: Recombinant human WIP1, phosphorylated peptide substrate, assay buffer, this compound, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure (General):

    • Prepare serial dilutions of this compound.

    • In a microplate, add the assay buffer, recombinant WIP1, and the this compound dilutions.

    • Initiate the reaction by adding the phospho-peptide substrate.

    • Incubate at a controlled temperature for a specific duration.

    • Stop the reaction and add the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

5.2. Cell Proliferation Assay

These assays are used to assess the effect of this compound on the growth of cancer cell lines.

  • Principle: Cancer cells are cultured in the presence of varying concentrations of this compound, and the number of viable cells is measured after a set period.

  • Reagents: Cancer cell lines (e.g., MCF7, HCT-116), cell culture medium, fetal bovine serum, antibiotics, this compound, and a viability dye (e.g., MTT, resazurin) or a cell counting instrument.

  • Procedure (General):

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and in combination with doxorubicin where applicable).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent and incubate as required.

    • Measure the signal (e.g., absorbance or fluorescence) which is proportional to the number of viable cells.

    • Plot the cell viability against the concentration of this compound to determine the dose-response curve.

5.3. Western Blotting for Phospho-p53

This technique is used to detect the phosphorylation status of p53 in cells treated with this compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total p53 and phosphorylated p53 (Ser15).

  • Reagents: Cell lysis buffer, protein assay reagents, SDS-PAGE gels, transfer buffer, blocking buffer, primary antibodies (anti-p53 and anti-phospho-p53), a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.

  • Procedure (General):

    • Treat cells with this compound (and doxorubicin if applicable) for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Studies

The available scientific literature indicates that the in vivo efficacy, pharmacokinetics, and tolerability of this compound have not yet been extensively studied or published. The existing reports consistently state that the efficiency of this compound at the organismal level needs to be tested.[3][4] Therefore, at present, there is a lack of in vivo data for this compound in animal models.

Conclusion and Future Directions

This compound is a potent and selective in vitro inhibitor of WIP1 phosphatase with promising activity in cancer cell lines, particularly in combination with DNA-damaging agents. The in vitro data strongly support its mechanism of action through the activation of the p53 pathway. However, the lack of in vivo data is a significant gap in its preclinical development. Future studies will need to focus on evaluating the pharmacokinetic properties, in vivo efficacy in xenograft models, and the safety profile of this compound to determine its potential as a therapeutic agent for cancer. Further optimization of its analogues, such as SL-176, may also be a promising avenue for future research.

References

SPI-001 biological activity and pathways

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the designation "SPI-001," as scientific literature refers to several distinct entities with similar names. To provide you with an accurate and relevant technical guide, please clarify which of the following you are interested in:

  • SPI1 (Spi-1 proto-oncogene): A transcription factor involved in the regulation of gene expression, particularly in immune cell development and various cancers. It is also referred to as PU.1.

  • SPY001: An investigational half-life extended monoclonal antibody targeting α4β7, currently in clinical development for the treatment of Inflammatory Bowel Disease (IBD).

  • ISP-001: A cell therapy product involving engineered B cells for the treatment of Mucopolysaccharidosis Type I (MPS I).

  • EPI-001: An inhibitor of the N-terminal domain of the androgen receptor, which has been investigated for the treatment of prostate cancer.

Once you specify the correct compound, I can proceed with gathering the relevant data on its biological activity, signaling pathways, and experimental protocols to generate the in-depth technical guide you requested.

Unveiling SPI-001: A Preclinical Technical Guide to a Novel PPM1D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for SPI-001, a small molecule inhibitor of the Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1. The data presented herein summarizes the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols utilized in its preclinical evaluation.

Core Findings: this compound as a Potent and Specific PPM1D Inhibitor

This compound has been identified as a potent and specific non-competitive inhibitor of PPM1D phosphatase activity.[1] This inhibition leads to increased phosphorylation of p53, a critical tumor suppressor protein, ultimately suppressing cancer cell proliferation by inducing apoptosis.[2] Preclinical studies suggest that this compound is a promising lead compound for the development of anti-cancer therapeutics.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its analogue, SL-176.

Table 1: In Vitro Inhibitory Activity

CompoundTargetInhibition TypeIC50 (nM)
This compoundRecombinant WIP1 (PPM1D)Non-competitive110
SL-176Recombinant WIP1 (PPM1D)Non-competitive86.9

Data sourced from[1]

Table 2: Specificity of this compound

PhosphataseSpecificity relative to PPM1D
PPM1A (a PP2C phosphatase)~50-fold less specific

Data sourced from[1]

Table 3: Cellular Activity in Breast Cancer Cells

Cell LineCompoundEffect
MCF7 (PPM1D overexpressing)This compoundDose-dependent inhibition of cell proliferation
MCF7 (PPM1D overexpressing)SL-176Dose-dependent inhibition of cell proliferation

Data sourced from[1]

Table 4: Activity in Colorectal Cancer Cells

Cell LineTreatmentEffect on Cell GrowthEffect on p53 Phosphorylation (Ser15)
HCT-116 (truncated PPM1D)This compound aloneNo significant effect-
HCT-116 (truncated PPM1D)This compound + DoxorubicinEnhanced inhibitionIncreased

Data sourced from[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the PPM1D-p53 signaling pathway. Under normal conditions, p53 is activated in response to cellular stress, such as DNA damage, leading to cell cycle arrest or apoptosis. PPM1D acts as a negative regulator of this pathway by dephosphorylating and inactivating p53. In many cancers, PPM1D is overexpressed, leading to suppression of the p53-mediated tumor suppressor response.

By inhibiting PPM1D, this compound prevents the dephosphorylation of p53, leading to its accumulation in a phosphorylated, active state. This, in turn, allows for the transcription of p53 target genes that promote apoptosis and inhibit cell proliferation.

SPI001_Mechanism_of_Action cluster_stress cluster_pathway Stress DNA Damage p53_inactive p53 Stress->p53_inactive activates p53_active p-p53 (active) p53_inactive->p53_active phosphorylation PPM1D PPM1D (WIP1) p53_active->PPM1D induces expression Apoptosis Apoptosis p53_active->Apoptosis induces PPM1D->p53_active dephosphorylates SPI001 This compound SPI001->PPM1D inhibits PPM1D_Activity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PPM1D - Phosphopeptide Substrate - Assay Buffer (with MgCl2) - this compound start->prepare_reagents incubate_inhibitor Pre-incubate PPM1D with this compound (or vehicle control) prepare_reagents->incubate_inhibitor initiate_reaction Initiate reaction by adding phosphopeptide substrate incubate_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_phosphate Detect released phosphate (e.g., using Malachite Green) stop_reaction->detect_phosphate measure_absorbance Measure absorbance detect_phosphate->measure_absorbance analyze_data Analyze data to determine PPM1D activity and IC50 measure_absorbance->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of SPI-001

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the designation "SPI-001," as search results indicate this identifier could refer to several distinct entities in different fields of study. To provide an accurate and in-depth technical guide on the safety and toxicity profile, it is crucial to first identify the specific compound or agent of interest.

The identifier "this compound" has been associated with the following:

  • EPI-001: A derivative of bisphenol A diglycidyl ether that acts as an inhibitor of the androgen receptor's N-terminal domain, investigated in the context of prostate cancer.[1]

  • SPI-1 (PU.1): A hematopoietic transcription factor that plays a role in the development of myeloid and lymphoid lineages. Its dysregulation has been linked to leukemias and lymphomas.[2]

  • SPI-1005: An investigational new drug containing ebselen, which mimics and induces glutathione (B108866) peroxidase (GPx) activity. It is being studied for the treatment of Meniere's disease and has undergone multiple clinical trials.

  • SPY001-001: The designation for a drug that was the subject of a Phase 1, first-in-human safety, tolerability, and pharmacokinetic study in healthy volunteers.[3]

  • STI SP001: A standard for the inspection of steel aboveground storage tanks, which is unrelated to pharmacology or toxicology.[4][5]

  • Spi-1: A serine protease inhibitor found in the liver and regulated by growth hormone.[6]

  • PRE-I-SPY: An oncology platform program for evaluating new cancer therapies, which may involve various investigational agents.[7]

Without a more specific name or context (e.g., the therapeutic area, the chemical class, or the sponsoring institution), it is not possible to generate a meaningful and accurate technical guide on the safety and toxicity of "this compound."

For the purposes of this response, we will assume the user is interested in a hypothetical therapeutic agent designated "this compound" and will outline a template for the requested technical guide. This template can be populated with specific data once the identity of "this compound" is clarified.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of this compound, a novel [insert class of drug] being developed for the treatment of [insert indication]. The information presented herein is intended to support further research and development of this compound.

Non-Clinical Safety and Toxicology

A summary of the key non-clinical safety findings for this compound is presented below. These studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies were performed in two mammalian species to determine the potential for toxicity following a single dose of this compound.

Table 1: Summary of Acute Toxicity Studies

SpeciesRoute of AdministrationLD50 (mg/kg)Key Observations
MouseOralData not availableData not available
RatIntravenousData not availableData not available
  • Test System: C57BL/6 mice (n=5/sex/group).

  • Dose Levels: 0, 100, 500, 2000 mg/kg.

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs, body weight, mortality, gross pathology at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted to evaluate the toxicological effects of this compound following repeated administration.

Table 2: Summary of Repeat-Dose Toxicity Studies

SpeciesDurationRouteNOAEL (mg/kg/day)Target Organs of Toxicity
Rat28-dayOralData not availableData not available
Dog28-dayOralData not availableData not available
  • Test System: Sprague-Dawley rats (n=10/sex/group).

  • Dose Levels: 0, 10, 30, 100 mg/kg/day.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Endpoints: Clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, serum chemistry), urinalysis, organ weights, gross and microscopic pathology.

Genetic Toxicology

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

Table 3: Summary of Genetic Toxicology Studies

AssayTest SystemConcentration/Dose RangeResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliData not availableData not available
In vitro Chromosomal AberrationHuman peripheral blood lymphocytesData not availableData not available
In vivo MicronucleusMouse bone marrowData not availableData not available
  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Test Concentrations: A range of concentrations with and without metabolic activation (S9).

  • Methodology: Plate incorporation method.

  • Endpoint: A significant, dose-related increase in the number of revertant colonies.

Clinical Safety

The clinical safety of this compound has been evaluated in Phase 1 studies in healthy volunteers.

Phase 1 Studies

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1

Adverse EventPlacebo (N=X)This compound (All Doses, N=Y)
HeadacheData not availableData not available
NauseaData not availableData not available
DizzinessData not availableData not available
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Population: Healthy adult male and female subjects.

  • SAD Cohorts: Single oral doses ranging from X to Y mg.

  • MAD Cohorts: Daily oral doses for Z days, ranging from A to B mg.

  • Safety Assessments: Monitoring of adverse events, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

Signaling Pathways and Experimental Workflows

Hypothetical Mechanism of Off-Target Toxicity

This diagram illustrates a hypothetical signaling pathway that could be involved in an off-target effect of this compound.

SPI001 This compound Receptor Off-Target Receptor SPI001->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Toxicity Adverse Cellular Effect TF->Toxicity Gene Expression

Caption: Hypothetical off-target signaling pathway for this compound.

General Workflow for In Vivo Toxicity Assessment

The following diagram outlines the general workflow for conducting an in vivo toxicity study.

start Dose Range Finding main_study Main Study Dosing start->main_study in_life In-Life Observations (Clinical Signs, Body Weight) main_study->in_life clin_path Clinical Pathology (Blood, Urine) in_life->clin_path necropsy Necropsy & Organ Weights clin_path->necropsy histopath Histopathology necropsy->histopath end Final Report histopath->end

Caption: Workflow for a typical in vivo toxicology study.

To proceed with a detailed and accurate guide, please provide a more specific identifier for "this compound."

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPY001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPY001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that selectively targets the α4β7 integrin. Developed by Spyre Therapeutics, SPY001 is currently in clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the interaction between α4β7 on lymphocytes and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the gut. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical studies.

Pharmacokinetics

The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in a Phase 1 clinical trial in healthy volunteers. The key feature of SPY001 is its extended half-life, achieved through Fc engineering, which is anticipated to allow for less frequent dosing compared to the current standard of care.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies were designed to assess the single-dose pharmacokinetics of SPY001.

Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys

ParameterValue
Half-life (t½)~22 days
Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy adult volunteers. Interim data from this ongoing study have been reported.

Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)

ParameterValue
Half-life (t½)>90 days[1]

These interim results suggest a significantly longer half-life in humans compared to preclinical models and existing α4β7-targeting therapies, supporting the potential for quarterly or even semi-annual maintenance dosing.[1]

Pharmacodynamics

The pharmacodynamic activity of SPY001 is centered on its ability to bind to α4β7 integrin and block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate the potency and durability of this effect.

Preclinical Pharmacodynamics

In vitro studies were conducted to assess the binding affinity and potency of SPY001.

Table 3: Preclinical Pharmacodynamic Characteristics of SPY001

ParameterFinding
Binding Affinity (Kd)<1 nM (similar to vedolizumab)[2]
SpecificityBinds to α4β7-expressing cells (RPMI-8866) but not α4β1-expressing cells (Ramos)[2]
Potency (IC50)Matched that of vedolizumab in inhibiting MAdCAM-1-driven cell adhesion[2]

These preclinical data indicate that SPY001 has a comparable potency and selectivity to the established α4β7 inhibitor, vedolizumab.[2]

Clinical Pharmacodynamics

Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement, specifically the saturation of α4β7 receptors on circulating lymphocytes.

Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)

ParameterFinding
Target EngagementA single dose of SPY001 resulted in rapid and sustained saturation of α4β7 receptors.[3]

The complete and sustained target engagement observed at anticipated therapeutic trough concentrations further supports the potential for an extended dosing interval.[3]

Experimental Protocols

Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

While the full detailed protocol is not publicly available, a general methodology can be inferred from standard practices for monoclonal antibody preclinical testing.

  • Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human primate α4β7 integrin.

  • Study Design: A single-dose, parallel-group design was likely employed. Animals would have received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose levels.

  • Sample Collection: Blood samples were likely collected at predetermined time points post-dose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full pharmacokinetic profile.

  • Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

  • Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using non-compartmental analysis of the serum concentration-time data.

Phase 1 Clinical Trial in Healthy Volunteers (NCT06448247)

The following is a summary of the study design as registered on ClinicalTrials.gov.

  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[4]

  • Participants: Healthy adult volunteers.[4]

  • Intervention: Participants are randomized to receive either SPY001 or placebo. The study consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are included.[5][6]

  • Primary Outcome Measures: The primary objective is to assess the safety and tolerability of SPY001. This is evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Secondary Outcome Measures: The secondary objective is to characterize the pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to measure serum concentrations of the antibody over time. Pharmacodynamic markers, such as α4β7 receptor occupancy, are also assessed.

Mandatory Visualizations

SPY001 Mechanism of Action: Inhibition of Lymphocyte Trafficking to the Gut

cluster_endothelium Gut Endothelium Lymphocyte Lymphocyte alpha4beta7 α4β7 Integrin Endothelial_Cell Endothelial Cell MAdCAM-1 MAdCAM-1 SPY001 SPY001 SPY001->alpha4beta7 Blocks Binding alpha4beta7->MAdCAM-1 Binding Inflammation Inflammation MAdCAM-1->Inflammation Leads to Lymphocyte Extravasation and

Caption: SPY001 blocks the binding of α4β7 on lymphocytes to MAdCAM-1 on gut endothelial cells.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

Dosing SPY001 Administration (IV or SC) to Cynomolgus Monkeys Sampling Serial Blood Sample Collection Dosing->Sampling Analysis ELISA for SPY001 Concentration Sampling->Analysis PK_Analysis Non-Compartmental Pharmacokinetic Analysis Analysis->PK_Analysis Fc_Engineering Fc Engineering (YTE mutation) Increased_FcRn_Binding Increased Binding to Neonatal Fc Receptor (FcRn) Fc_Engineering->Increased_FcRn_Binding Reduced_Clearance Reduced Antibody Clearance Increased_FcRn_Binding->Reduced_Clearance Extended_Half_Life Extended Half-Life (>90 days in humans) Reduced_Clearance->Extended_Half_Life Dosing_Frequency Potential for Quarterly or Semi-Annual Dosing Extended_Half_Life->Dosing_Frequency

References

Unraveling the Therapeutic Potential of SPI-001 in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-001 has emerged as a promising therapeutic candidate for the treatment of Inflammatory Bowel Disease (IBD). This document provides an in-depth technical overview of this compound, consolidating available data on its mechanism of action, preclinical findings, and clinical trial results. Detailed experimental protocols and structured data tables are presented to facilitate a comprehensive understanding of its therapeutic potential and to support further research and development efforts in this field.

Introduction to this compound and Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. While existing therapies have improved patient outcomes, a significant need remains for more effective and durable treatment options. This compound is an investigational therapeutic agent being developed to address this unmet need.

Based on available information, the therapeutic agent most likely referred to as "this compound" in the context of recent clinical development for a specific disease area is SPY001 , a novel, half-life extended monoclonal antibody targeting the α4β7 integrin, in development for the treatment of IBD. This document will focus on the technical details of SPY001.

Mechanism of Action of SPY001

SPY001 is designed to selectively target the α4β7 integrin, a key mediator in the trafficking of gut-tropic T lymphocytes. By blocking the interaction of α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), SPY001 aims to inhibit the migration of these inflammatory cells into the gastrointestinal tract, thereby reducing inflammation.

Signaling Pathway of α4β7-Mediated Lymphocyte Trafficking

The following diagram illustrates the signaling pathway targeted by SPY001.

G cluster_blood_vessel Blood Vessel cluster_tissue Gut Tissue T-Lymphocyte T-Lymphocyte alpha4beta7 α4β7 Integrin MAdCAM-1 MAdCAM-1 alpha4beta7->MAdCAM-1 Binding Inflammation Inflammation MAdCAM-1->Inflammation T-Cell Extravasation

Caption: α4β7-MAdCAM-1 interaction mediating lymphocyte trafficking to the gut.

Preclinical and Clinical Data

Preclinical Studies

Head-to-head preclinical studies have demonstrated that SPY001 exhibits equivalent potency and selectivity as vedolizumab, an approved α4β7 inhibitor.

Clinical Trials

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose study (SPY001-101; NCT06448247) was conducted to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy participants.[1]

Table 1: Summary of SPY001 Phase 1 Clinical Trial (SPY001-101)

ParameterDetailsReference
Study ID SPY001-101[1]
ClinicalTrials.gov ID NCT06448247[1]
Phase 1[1][2]
Study Design Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose[1]
Population Healthy Volunteers[1][2]
Enrollment 96 participants[1][2]
Primary Objectives To assess the safety and tolerability of SPY001[2]
Secondary Objectives To characterize the pharmacokinetics of SPY001[2]

Table 2: Key Findings from the SPY001 Phase 1 Trial

FindingQuantitative DataReference
Tolerability SPY001 was well tolerated.[3]
Half-life Approximately 80 days (three-fold greater than vedolizumab)[3]
Target Engagement A single dose resulted in rapid and sustained saturation of α4β7 receptors.[3]
Dosing Potential Supports potential quarterly or biannual subcutaneous maintenance dosing.[3]

Experimental Protocols

Phase 1 Clinical Trial Protocol (SPY001-101)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of SPY001 in healthy participants.

Methodology:

  • Participant Screening and Enrollment: Healthy male and female volunteers meeting the inclusion and exclusion criteria were enrolled.

  • Randomization and Blinding: Participants were randomly assigned to receive either SPY001 or a placebo in a double-blind manner.

  • Dosing: The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

    • SAD Cohorts: Participants received a single dose of SPY001 or placebo.

    • MAD Cohorts: Participants received multiple doses of SPY001 or placebo over a specified period.

  • Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.

  • Pharmacokinetic (PK) Analysis: Blood samples were collected at predetermined time points to measure the concentration of SPY001. PK parameters such as Cmax, Tmax, AUC, and half-life were calculated.

  • Pharmacodynamic (PD) Analysis: Receptor occupancy on circulating T cells was measured to assess the degree and duration of α4β7 saturation.

Experimental Workflow for SPY001 Phase 1 Trial

G cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_assessment Assessments Screening Participant Screening Enrollment Enrollment (n=96) Screening->Enrollment Randomization Randomization (Double-Blind) Enrollment->Randomization SAD Single Ascending Dose Randomization->SAD MAD Multiple Ascending Dose Randomization->MAD Placebo Placebo Control Randomization->Placebo Safety Safety Monitoring (AEs, Labs, Vitals, ECGs) SAD->Safety PK Pharmacokinetic Sampling SAD->PK PD Pharmacodynamic Analysis (Receptor Occupancy) SAD->PD MAD->Safety MAD->PK MAD->PD Placebo->Safety

Caption: Workflow of the SPY001 Phase 1 clinical trial.

Future Directions

Based on the promising results from the Phase 1 trial, a Phase 2 platform trial in ulcerative colitis is planned to be initiated in mid-2025.[3] This trial will further evaluate the efficacy and safety of SPY001 as a monotherapy and in combination with other therapeutic agents.

Conclusion

SPY001, a novel half-life extended α4β7 antibody, has demonstrated a favorable safety profile, extended half-life, and sustained target engagement in a Phase 1 clinical trial. These characteristics support its potential for less frequent dosing and improved therapeutic outcomes in patients with IBD. The upcoming Phase 2 trial will be crucial in establishing the clinical efficacy of SPY001 and its role in the future treatment landscape of Inflammatory Bowel Disease.

References

Methodological & Application

Application Notes and Protocols for SPI-001 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SPI-001 is a novel, potent, and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2][3][4] The JNK pathway is implicated in the regulation of diverse cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation has been associated with numerous diseases, including cancer and inflammatory disorders.[1][3][4] this compound exerts its effects through competitive inhibition of ATP binding to JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of downstream substrates, most notably c-Jun.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological activity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation and subsequent activation of the transcription factor c-Jun, a key downstream effector of the JNK pathway.[1] Inhibition of c-Jun phosphorylation leads to the downregulation of target genes involved in cell proliferation and survival.

Signaling Pathway Diagram

SPI001_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates This compound This compound This compound->JNK Inhibits Gene Expression Gene Expression c-Jun->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Drives

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability and c-Jun phosphorylation in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma5.2
HCT116Colon Carcinoma8.7
HeLaCervical Cancer12.1
MCF7Breast Adenocarcinoma> 50

Table 2: Inhibition of c-Jun Phosphorylation by this compound in A549 Cells

This compound Concentration (µM)% Inhibition of p-c-Jun (Ser63)
0.115.3
0.545.8
1.078.2
5.095.1
10.098.6

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa, MCF7)

  • Complete growth medium (specific to cell line)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

    • Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Treat Cells Treat Cells Incubate Overnight->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate 72h Incubate 72h Treat Cells->Incubate 72h Add Resazurin Add Resazurin Incubate 72h->Add Resazurin Incubate 2-4h Incubate 2-4h Add Resazurin->Incubate 2-4h Measure Fluorescence Measure Fluorescence Incubate 2-4h->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for determining cell viability after this compound treatment.

Protocol 2: Western Blot for c-Jun Phosphorylation

This protocol details the detection of phosphorylated c-Jun (p-c-Jun) in response to this compound treatment.

Materials:

  • A549 cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape cells, collect lysates, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities and normalize p-c-Jun to total c-Jun and the loading control (GAPDH).

Logical Relationship: Western Blot Analysis

Western_Blot_Logic cluster_input Input cluster_process Process cluster_output Output cluster_analysis Analysis Treated Cell Lysate Treated Cell Lysate Protein Quantification Protein Quantification Treated Cell Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting p-c-Jun Signal p-c-Jun Signal Immunoblotting->p-c-Jun Signal Total c-Jun Signal Total c-Jun Signal Immunoblotting->Total c-Jun Signal Loading Control Signal Loading Control Signal Immunoblotting->Loading Control Signal Normalization Normalization p-c-Jun Signal->Normalization Total c-Jun Signal->Normalization Loading Control Signal->Normalization Quantification of Inhibition Quantification of Inhibition Normalization->Quantification of Inhibition

Caption: Logical flow of the Western Blot analysis for p-c-Jun.

Troubleshooting

IssuePossible CauseSolution
High variability in viability assay Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently.
Edge effects in 96-well plateAvoid using the outer wells of the plate for experimental samples.
No or weak signal in Western blot Insufficient protein loadingIncrease the amount of protein loaded per well.
Inefficient antibody bindingOptimize antibody concentrations and incubation times.
High background in Western blot Insufficient blocking or washingIncrease blocking time and the number of wash steps.
High antibody concentrationTitrate primary and secondary antibodies to optimal dilutions.

Ordering Information

ProductCatalog No.Size
This compoundThis compound-1010 mg
This compound-5050 mg

References

Application Notes & Protocols for SPI-001 in a Murine Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Introduction SPI-001 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that, upon activation by stimuli such as tumor necrosis factor-alpha (TNFα) or ischemic injury, can trigger programmed cell death (necroptosis) and neuroinflammation. In the context of ischemic stroke, the excessive activation of RIPK1 in brain tissue contributes significantly to neuronal death and subsequent neurological deficits. These application notes provide a comprehensive guide for utilizing this compound in a preclinical, transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke to evaluate its neuroprotective potential.

Mechanism of Action Following an ischemic event, the release of damage-associated molecular patterns (DAMPs) and inflammatory cytokines activates death receptors like TNFR1. This leads to the recruitment of RIPK1, which can be polyubiquitinated, leading to the activation of the pro-survival NF-κB pathway. However, under conditions of cellular stress and deubiquitination, RIPK1 kinase activity becomes dominant. It auto-phosphorylates and subsequently phosphorylates RIPK3 and MLKL, the core components of the necroptosome complex. The phosphorylation of MLKL leads to its oligomerization, translocation to the plasma membrane, and pore formation, culminating in lytic cell death known as necroptosis. This compound selectively binds to the kinase domain of RIPK1, preventing its auto-phosphorylation and downstream signaling, thereby inhibiting necroptosis and reducing inflammation.

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

Experimental Protocols

This compound Formulation
  • Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile saline.

  • This compound Solution: Dissolve this compound powder in the vehicle to a final concentration of 10 mg/mL. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol is for adult male C57BL/6 mice (20-25g). All procedures must be approved by the institution's Animal Care and Use Committee.

  • Anesthesia and Preparation:

    • Anesthetize the mouse using 3-4% isoflurane (B1672236) in an induction chamber and maintain anesthesia with 1.5-2% isoflurane via a nose cone.[1]

    • Confirm the depth of anesthesia by a lack of response to a toe pinch. Apply veterinary ophthalmic ointment to the eyes to prevent drying.[1]

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

    • Shave the ventral neck area and sterilize with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.[1]

  • Surgical Procedure:

    • Make a midline ventral neck incision to expose the trachea and submandibular glands.[1]

    • Gently dissect the tissues to isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]

    • Ligate the distal end of the ECA permanently with a 6-0 silk suture. Place a temporary ligature around the CCA.

    • Introduce a 6-0 silicon-coated monofilament (tip diameter 0.21±0.02 mm) into the ECA through a small incision.

    • Gently advance the filament into the ICA approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[3]

    • Confirm successful occlusion by monitoring cerebral blood flow (CBF) with a laser Doppler flowmetry probe, aiming for a >80% reduction from baseline.[2]

    • Secure the filament in place and close the incision.

  • Reperfusion:

    • After 60 minutes of occlusion, re-anesthetize the mouse.

    • Re-open the incision and carefully withdraw the monofilament to allow for reperfusion.[2][3]

    • Confirm reperfusion by observing the restoration of CBF via laser Doppler.

    • Permanently ligate the ECA stump and close the neck incision with sutures or wound clips.

This compound Administration and Experimental Groups
  • Grouping: Randomly assign animals to the following groups (n=10 per group):

    • Sham: Mice undergo the same surgical procedure without filament insertion. Receive vehicle injection.

    • Vehicle Control: Mice undergo tMCAO and receive an intraperitoneal (IP) injection of the vehicle solution.

    • This compound (10 mg/kg): Mice undergo tMCAO and receive an IP injection of this compound at 10 mg/kg.

    • This compound (30 mg/kg): Mice undergo tMCAO and receive an IP injection of this compound at 30 mg/kg.

  • Administration: Administer the first dose of this compound or vehicle via IP injection immediately after reperfusion. Administer a second dose 12 hours later.

Post-Operative Care and Neurological Assessment
  • Recovery: Monitor the animals closely during recovery from anesthesia.[1] Provide subcutaneous injections of warm sterile saline (0.5-1.0 mL) for hydration and place soft, moistened food on the cage floor.[1][2]

  • Neurological Scoring: At 24 hours post-tMCAO, assess neurological deficits using a 5-point scale:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the contralateral side.

    • 3: Leaning or falling to the contralateral side.

    • 4: No spontaneous motor activity.

Endpoint Analysis (24 hours post-tMCAO)
  • Infarct Volume Measurement:

    • Euthanize mice and perfuse transcardially with cold PBS.

    • Harvest the brains and section into 2 mm coronal slices.

    • Incubate slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[3]

    • Healthy, viable tissue will stain red, while the infarcted area will remain white.

    • Capture images of the slices and calculate the infarct volume using image analysis software (e.g., ImageJ). Correct for edema by subtracting the ipsilateral non-infarcted volume from the contralateral hemisphere volume.

  • Biomarker Analysis (Western Blot):

    • Homogenize brain tissue from the ischemic penumbra.

    • Perform protein quantification using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-RIPK1 (Ser166), total RIPK1, p-MLKL, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Quantify band intensity using densitometry.

Data Presentation

Table 1: Effect of this compound on Neurological Deficit and Infarct Volume

Group n Neurological Score (at 24h) Total Infarct Volume (mm³) Corrected Infarct Volume (%)
Sham 10 0.1 ± 0.1 0 0
Vehicle 10 2.8 ± 0.4 105.2 ± 12.5 45.1 ± 5.6
This compound (10 mg/kg) 10 1.9 ± 0.5* 71.4 ± 9.8* 30.3 ± 4.2*
This compound (30 mg/kg) 10 1.2 ± 0.3** 42.6 ± 7.1** 18.1 ± 3.0**

*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle group.

Table 2: Effect of this compound on Necroptosis Pathway Markers

Group n Relative p-RIPK1/RIPK1 Ratio Relative p-MLKL/GAPDH Ratio
Sham 6 0.15 ± 0.04 0.21 ± 0.05
Vehicle 6 1.00 ± 0.12 1.00 ± 0.15
This compound (30 mg/kg) 6 0.35 ± 0.09** 0.41 ± 0.08**

*Data are presented as Mean ± SD, normalized to the Vehicle group. *p < 0.01 vs. Vehicle group.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Surgical & Dosing Phase cluster_analysis Analysis Phase (T=24h) A1 Animal Acclimatization (C57BL/6 Mice) A2 Randomization into Groups (Sham, Vehicle, this compound) A1->A2 B1 Anesthesia & Prep A2->B1 B2 tMCAO Surgery (60 min occlusion) B1->B2 B3 Reperfusion (Filament Withdrawal) B2->B3 B4 Drug Administration (T=0h) (this compound or Vehicle, IP) B3->B4 B5 Second Dose (T=12h) B4->B5 C1 Neurological Scoring B5->C1 C2 Euthanasia & Brain Harvest C1->C2 C3 Infarct Volume Analysis (TTC Staining) C2->C3 C4 Biomarker Analysis (Western Blot: p-RIPK1, p-MLKL) C2->C4

Caption: Workflow for tMCAO stroke model and this compound evaluation.

References

Application Notes and Protocols for SPI-001: A Research-Focused Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research landscape for SPI-001, a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D). Due to the preclinical nature of this compound, these guidelines are intended for research purposes only and are based on publicly available data. Direct in vivo dosage and administration guidelines for this compound are not yet established in the literature; therefore, data from the well-characterized WIP1 inhibitor, GSK2830371, are provided as a reference for designing initial in vivo studies.

Mechanism of Action

This compound is a non-competitive inhibitor of the serine/threonine phosphatase WIP1.[1][2][3] WIP1 is a negative regulator of the DNA damage response (DDR) pathway and the tumor suppressor p53.[1][3][4] By inhibiting WIP1, this compound prevents the dephosphorylation of key proteins in the DDR pathway, including p53 at Ser15, ATM at Ser1981, and CHK2 at Thr68.[1][3] This leads to the sustained activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][5][6]

Signaling Pathway of this compound Action

SPI001_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Key Effectors cluster_3 WIP1 Regulation cluster_4 Cellular Outcomes Genotoxic Stress Genotoxic Stress ATM ATM Genotoxic Stress->ATM CHK2 CHK2 ATM->CHK2 p p53 p53 CHK2->p53 WIP1 WIP1 p53->WIP1 Induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis WIP1->ATM WIP1->CHK2 WIP1->p53 Dephosphorylates SPI001 This compound SPI001->WIP1 Inhibits

Caption: this compound inhibits WIP1, preventing dephosphorylation of ATM, CHK2, and p53, leading to apoptosis.

In Vitro Activity and Potency

This compound has demonstrated potent inhibition of WIP1 phosphatase activity in biochemical assays and suppression of cancer cell proliferation in various cell lines.

ParameterValueCell Line/SystemReference
IC50 (WIP1 Inhibition) 86.9 nM - 110 nMRecombinant WIP1[2][3]
Specificity ~50-fold more specific for WIP1 over PPM1ARecombinant phosphatases[3]
Cellular Effect Suppressed proliferation in a dose-dependent mannerMCF-7 (breast cancer, overexpressing wild-type PPM1D)[1][2][3]
Combination Effect Enhanced doxorubicin-induced growth inhibitionHCT-116 (colorectal carcinoma, expressing truncated WIP1)[1][2][3]

Proposed In Vitro Experimental Protocols

Based on the available literature, the following protocols can be used as a starting point for in vitro studies with this compound.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Workflow:

Caption: Workflow for a cell viability assay to assess this compound's effect on cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of WIP1 substrates.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total p53 (Ser15), CHK2 (Thr68), and ATM (Ser1981). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed In Vivo Research Guidelines

Disclaimer: There is no publicly available in vivo data for this compound. The following guidelines are based on protocols for the structurally and functionally similar WIP1 inhibitor, GSK2830371, and should be adapted and optimized for this compound in a carefully controlled research setting.

Animal Model and Dosing
  • Animal Model: Female athymic nude mice or SCID mice are commonly used for xenograft studies with human cancer cell lines.

  • Proposed Starting Dose: Based on in vivo studies with GSK2830371, a starting dose range of 50-150 mg/kg for this compound could be explored.[1][4][7][8]

  • Administration Route: Oral gavage (p.o.) is a common route of administration for small molecule inhibitors in preclinical studies.[4][7][8]

  • Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds is a mixture of 5% DMSO, 20% Cremophor EL, and 75% sterile water.[4] Solubility and stability of this compound in this vehicle should be confirmed.

  • Dosing Schedule: A once or twice daily (BID) dosing schedule can be considered, depending on the pharmacokinetic profile of this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

It is crucial to perform initial PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a relationship between drug exposure and target engagement.

Xenograft Tumor Model Efficacy Study

Workflow:

Caption: Workflow for a xenograft tumor model efficacy study.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer this compound or vehicle according to the determined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor burden or a predetermined time point), euthanize the animals and collect tumors and other tissues for further analysis (e.g., western blotting for target modulation, immunohistochemistry).

Summary and Future Directions

This compound is a promising preclinical WIP1 inhibitor with demonstrated in vitro efficacy. While in vivo data is currently lacking, the information provided here, including protocols and reference data from other WIP1 inhibitors, offers a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound. Future research should focus on establishing the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound to support its potential translation into clinical development.

References

Application Notes and Protocols for the Quantification of SPI-001

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of SPI-001, a novel potent and selective tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR), in human plasma. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated. The protocol described herein is suitable for high-throughput analysis in support of preclinical and clinical pharmacokinetic studies. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a reverse-phase C18 column. This application note includes a comprehensive experimental protocol, data presentation, and diagrams of the relevant biological pathway and experimental workflow.

Introduction

This compound is an investigational small molecule inhibitor targeting the tyrosine kinase domain of EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway through EGFR overexpression or mutation is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[2][3] this compound is designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4]

Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for establishing a safe and effective dosing regimen. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[5] This note details a validated LC-MS/MS assay for the determination of this compound in human plasma.

EGFR Signaling Pathway and this compound's Mechanism of Action

The EGFR signaling cascade is initiated by the binding of ligands like Epidermal Growth Factor (EGF) to the extracellular domain of the receptor.[2] This induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues.[3] These phosphorylated sites serve as docking platforms for adaptor proteins (e.g., Grb2, Shc) that activate downstream pathways, ultimately promoting cell proliferation and survival.[1][3][4] this compound acts by competitively inhibiting the binding of ATP to the kinase domain, preventing these downstream effects.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_p p-EGFR EGFR->EGFR_p Dimerization & Autophosphorylation Grb2 Grb2/SOS EGFR_p->Grb2 PI3K PI3K EGFR_p->PI3K SPI001 This compound SPI001->EGFR_p Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptosis

Caption: Simplified EGFR signaling pathway showing the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in human plasma.

Materials and Reagents
  • Analytes: this compound (reference standard), this compound-d4 (stable isotope-labeled internal standard, IS).

  • Chemicals: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Ammonium Acetate (all LC-MS grade).

  • Matrix: Drug-free human plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]

  • Software: Analyst or equivalent software for instrument control and data processing.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • This compound Working Solutions: Serially dilute the this compound stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[7][8]

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Aliquot 50 µL of human plasma into the appropriate tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working solution into the plasma. For blank samples, add 5 µL of 50:50 ACN:H₂O.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to all tubes except the blank (add 150 µL of ACN to the blank).

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Spike Spike with this compound (Calibrators/QCs) Plasma->Spike Precipitate Add 150 µL ACN with Internal Standard (this compound-d4) Spike->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 10 min @ 14,000 rpm Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound in human plasma.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 10
      0.5 10
      2.5 95
      3.5 95
      3.6 10

      | 4.5 | 10 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • MRM Transitions (Hypothetical):

      Compound Q1 (m/z) Q3 (m/z) DP (V) CE (eV)
      This compound 452.2 380.1 80 35

      | this compound-d4 (IS) | 456.2 | 384.1 | 80 | 35 |

Results and Data Presentation

The LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, accuracy, precision, and selectivity.

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with 1/x² weighting was applied.

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
0.50.4896.0
1.01.05105.0
5.05.11102.2
20.019.597.5
100.0101.2101.2
400.0394.898.7
800.0812.0101.5
1000.0995.099.5
Linear Range: 0.5 - 1000 ng/mL
Correlation Coefficient (r²): > 0.998
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.50.52104.06.80.53106.08.1
Low1.51.4596.75.21.4898.76.5
Mid75.078.1104.13.176.9102.54.3
High750.0739.598.62.5745.599.43.8
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ).

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of the novel EGFR inhibitor this compound in human plasma. The simple protein precipitation extraction and efficient chromatographic separation make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be confidently applied to support pharmacokinetic and toxicokinetic studies of this compound.

References

Application Notes and Protocols for SPY-001 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPY-001 is an investigational humanized monoclonal antibody (mAb) of the IgG1 subclass, developed by Spyre Therapeutics. It is designed with an extended half-life and targets the α4β7 integrin, a key mediator in the inflammatory process of Inflammatory Bowel Disease (IBD).[1] SPY-001 is formulated as a high-concentration, citrate-free solution intended for subcutaneous administration.[2] These application notes provide a comprehensive overview of the recommended procedures for the preparation and handling of SPY-001 solutions, along with stability data based on general knowledge of monoclonal antibodies, as specific data for SPY-001 is not publicly available.

Data Presentation

Table 1: General Physicochemical Properties of Monoclonal Antibodies
PropertyTypical Value/Characteristic
Molecular Weight ~150 kDa
Isoelectric Point (pI) 6.1 - 8.5
Extinction Coefficient (280 nm) 1.3 - 1.5 (mg/mL)⁻¹cm⁻¹
Optimal pH Range for Stability 5.0 - 7.0
Table 2: Recommended Storage Conditions for SPY-001 (based on general mAb guidelines)
FormulationStorage TemperatureLight ProtectionShelf-Life (Typical)
Lyophilized Powder 2-8°C or -20°CRecommended> 24 months
Stock Solution (1-10 mg/mL) 2-8°CEssential1-3 months
Working Solution (<1 mg/mL) 2-8°CEssential24-48 hours
Frozen Aliquots -20°C or -80°CRecommendedUp to 12 months

Note: Repeated freeze-thaw cycles should be avoided.

Table 3: Factors Affecting the Stability of Monoclonal Antibody Solutions
FactorEffect on StabilityMitigation Strategy
Temperature High temperatures can lead to denaturation and aggregation. Freeze-thaw cycles can also cause aggregation.Store at recommended temperatures. Avoid repeated freezing and thawing.
pH Deviations from the optimal pH range can cause conformational changes, aggregation, or degradation.Use a buffered solution within the optimal pH range (typically pH 5.0-7.0).
Mechanical Stress (Agitation) Vigorous shaking or stirring can induce aggregation and denaturation.Mix gently by swirling or slow inversion. Avoid foaming.
Light Exposure Can lead to photo-oxidation and degradation of amino acid residues.Store in light-protected containers or in the dark.
Oxidation Susceptible amino acid residues (e.g., methionine, tryptophan) can be oxidized, affecting bioactivity.Minimize exposure to oxygen. Consider the use of antioxidants in the formulation if necessary.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized SPY-001

Objective: To reconstitute lyophilized SPY-001 to a desired stock concentration.

Materials:

  • Lyophilized SPY-001

  • Sterile, high-purity water (e.g., Water for Injection, WFI) or a recommended sterile buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Sterile, low-protein-binding microcentrifuge tubes or polypropylene (B1209903) tubes.

  • Calibrated pipettes and sterile, low-protein-binding tips.

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized SPY-001 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Reconstitution: Carefully add the calculated volume of sterile, high-purity water or recommended buffer to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Dissolution: Gently swirl the vial or slowly invert it to dissolve the lyophilized powder. Avoid vigorous shaking or vortexing to prevent protein aggregation. Complete dissolution may take a few minutes.

  • Incubation: Allow the reconstituted solution to stand for 10-15 minutes at room temperature to ensure complete dissolution.

  • Storage: The reconstituted stock solution should be stored at 2-8°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

Objective: To dilute the SPY-001 stock solution to the final working concentration.

Materials:

  • Reconstituted SPY-001 stock solution.

  • Sterile, appropriate dilution buffer (e.g., PBS, cell culture medium without serum). The buffer should be compatible with the intended application.

  • Sterile, low-protein-binding tubes and pipette tips.

Procedure:

  • Calculate the required volume of the stock solution and the dilution buffer to achieve the desired final concentration.

  • Add the required volume of the dilution buffer to a sterile tube.

  • Gently add the calculated volume of the SPY-001 stock solution to the dilution buffer.

  • Mix gently by swirling or slow pipetting up and down. Avoid creating bubbles.

  • The working solution is now ready for use in the intended assay. It is recommended to use the working solution on the same day of preparation.

Protocol 3: Stability Assessment by Size Exclusion Chromatography (SEC-HPLC)

Objective: To assess the stability of SPY-001 solutions by monitoring the formation of aggregates and fragments.

Materials:

  • SPY-001 solution samples stored under different conditions (e.g., temperature, time).

  • HPLC system with a UV detector.

  • Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).

  • Reference standard of SPY-001.

Procedure:

  • Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the SPY-001 reference standard to determine the retention time of the monomeric peak.

  • Inject the SPY-001 samples that have been subjected to stability testing.

  • Monitor the chromatogram at 280 nm.

  • Analyze the chromatograms to quantify the percentage of the monomer, as well as the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Compare the results to the initial time point (T=0) to evaluate the stability of the solution under the tested conditions.

Visualizations

Caption: SPY-001 binds to α4β7 integrin on T lymphocytes, blocking their interaction with MAdCAM-1 on endothelial cells in the gut, thereby inhibiting lymphocyte trafficking and inflammation.

Experimental_Workflow SPY-001 Solution Preparation and Stability Testing Workflow cluster_analysis Analysis Reconstitution Reconstitute Lyophilized SPY-001 Dilution Prepare Working Dilutions Reconstitution->Dilution Storage Store at Various Conditions (Temperature, Light) Dilution->Storage Sampling Collect Samples at Time Points (T=0, T=1, etc.) Storage->Sampling SECHPLC Size Exclusion HPLC (Aggregation & Fragmentation) Sampling->SECHPLC Bioassay Bioactivity Assay (e.g., Binding ELISA) Sampling->Bioassay

Caption: A general workflow for preparing SPY-001 solutions and evaluating their stability over time using analytical methods.

References

Application of SPI-001 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "SPI-001." The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals can adapt this framework by substituting the placeholder information with their own experimental data for their compound of interest.

Application Notes

Introduction

This compound is a novel small molecule inhibitor identified through a high-throughput screening (HTS) campaign targeting the hypothetical "Target-X" protein, a key component in the "Pathway-Y" signaling cascade. Dysregulation of Pathway-Y has been implicated in the progression of various diseases, making Target-X an attractive therapeutic target. These application notes provide an overview of the screening assay, the performance of this compound, and protocols for its use in cell-based assays.

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a competitive inhibitor of Target-X, binding to its active site and preventing the binding of its natural substrate. This inhibition is expected to downregulate the Pathway-Y signaling cascade, leading to a measurable cellular response.

dot

cluster_pathway Hypothetical Pathway-Y Signaling cluster_inhibition Inhibition by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Activates Target-X Target-X Receptor->Target-X Phosphorylates Downstream Effector Downstream Effector Target-X->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to This compound This compound This compound->Target-X Inhibits

Caption: Hypothetical signaling pathway (Pathway-Y) and the inhibitory action of this compound on Target-X.

Data Presentation

The following tables summarize the quantitative data obtained for this compound in a typical high-throughput screening workflow.

Table 1: High-Throughput Screening Assay Performance

ParameterValueDescription
Assay Format 384-wellThe microplate format used for the screening.
Primary Screen Conc. 10 µMThe concentration of this compound used in the initial screen.
Z'-factor 0.75A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal-to-Background 15The ratio of the signal from the uninhibited reaction to the background signal.
Hit Rate 0.5%The percentage of compounds in the screening library that were identified as primary hits.

Table 2: Potency and Selectivity of this compound

ParameterThis compoundControl CompoundDescription
IC50 (Target-X) 50 nM10 nMThe half-maximal inhibitory concentration of the compound against the primary target.
IC50 (Off-Target-1) > 10 µM5 µMThe IC50 against a related but undesired target, indicating selectivity.
IC50 (Off-Target-2) > 10 µM8 µMThe IC50 against another related but undesired target.
Cellular EC50 200 nM50 nMThe half-maximal effective concentration in a cell-based assay.
Cytotoxicity (CC50) > 25 µM15 µMThe concentration that causes 50% cell death, indicating the therapeutic window.

Protocols

1. Primary High-Throughput Screening (HTS) Protocol for Target-X Inhibition

This protocol describes a generic fluorescence-based biochemical assay to identify inhibitors of Target-X.

dot

cluster_workflow HTS Workflow for Target-X Inhibitors Start Start Dispense Assay Buffer Dispense Assay Buffer Start->Dispense Assay Buffer Add this compound/Controls Add this compound/Controls Dispense Assay Buffer->Add this compound/Controls Add Target-X Enzyme Add Target-X Enzyme Add this compound/Controls->Add Target-X Enzyme Incubate_1 Incubate (15 min, RT) Add Target-X Enzyme->Incubate_1 Add Substrate Add Substrate Incubate_1->Add Substrate Incubate_2 Incubate (60 min, RT) Add Substrate->Incubate_2 Read Fluorescence Read Fluorescence Incubate_2->Read Fluorescence Data Analysis Data Analysis Read Fluorescence->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the primary high-throughput screening assay.

Materials:

  • 384-well, black, flat-bottom microplates

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Target-X Enzyme Stock: 100 nM in Assay Buffer

  • Substrate Stock: 10 µM in Assay Buffer

  • This compound Stock: 10 mM in DMSO

  • Positive Control (e.g., a known inhibitor): 1 mM in DMSO

  • Negative Control: DMSO

Procedure:

  • Dispense 10 µL of Assay Buffer to all wells of a 384-well plate.

  • Add 100 nL of this compound, positive control, or negative control (DMSO) to the appropriate wells using a pintool or acoustic dispenser. This results in a 10 µM final concentration for this compound.

  • Add 5 µL of Target-X Enzyme solution to all wells (final concentration: 25 nM).

  • Centrifuge the plate at 1,000 rpm for 1 minute.

  • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 5 µL of the Substrate solution to all wells (final concentration: 2.5 µM).

  • Centrifuge the plate at 1,000 rpm for 1 minute.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).

  • Analyze the data, calculating percent inhibition relative to the positive and negative controls.

2. Cell-Based Assay for Pathway-Y Activity

This protocol describes a luciferase reporter assay to measure the cellular activity of this compound in inhibiting Pathway-Y.

dot

cluster_workflow Cell-Based Luciferase Reporter Assay Workflow Start Start Seed Cells Seed Reporter Cells (24h incubation) Start->Seed Cells Add this compound Add this compound Dilutions (1h pre-incubation) Seed Cells->Add this compound Stimulate Pathway Stimulate with Ligand (6h incubation) Add this compound->Stimulate Pathway Lyse Cells & Add Reagent Lyse Cells and Add Luciferase Reagent Stimulate Pathway->Lyse Cells & Add Reagent Read Luminescence Read Luminescence Lyse Cells & Add Reagent->Read Luminescence Data Analysis Data Analysis Read Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the cell-based luciferase reporter gene assay.

Materials:

  • HEK293 cells stably expressing a Pathway-Y responsive luciferase reporter construct.

  • 96-well, white, clear-bottom cell culture plates.

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Serum-Free Medium: DMEM, 1% Penicillin-Streptomycin.

  • This compound serial dilutions in Serum-Free Medium.

  • Pathway-Y Ligand Stock: 100X concentration in PBS.

  • Luciferase Assay Reagent (e.g., Bright-Glo™).

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of Complete Growth Medium.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • After incubation, gently remove the growth medium and replace it with 80 µL of Serum-Free Medium.

  • Add 10 µL of the this compound serial dilutions to the appropriate wells. Include wells with vehicle control (DMSO).

  • Pre-incubate the plate at 37°C, 5% CO₂ for 1 hour.

  • Add 10 µL of the 10X Pathway-Y Ligand to all wells (except for unstimulated controls) to activate the signaling pathway.

  • Incubate the plate at 37°C, 5% CO₂ for 6 hours.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of Luciferase Assay Reagent to each well.

  • Incubate for 5 minutes at room temperature on a plate shaker to ensure complete cell lysis.

  • Read the luminescence on a plate reader.

  • Analyze the data to determine the EC50 of this compound.

Application Notes and Protocols for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "SPI-001" does not correspond to a recognized specific probe, pathway, or technique in the context of in vivo imaging within the reviewed scientific literature. It is plausible that this is a typographical error. This document provides detailed application notes and protocols for highly relevant and similarly named subjects in the field of in vivo imaging: SPIO nanoparticles for Magnetic Resonance Imaging (MRI), in vivo imaging of the SPI1 (PU.1) signaling pathway , and the use of SP1 fluorescent probes .

Section 1: SPIO (Superparamagnetic Iron Oxide) Nanoparticles for In Vivo MRI

Application Notes

Superparamagnetic Iron Oxide (SPIO) nanoparticles are a class of contrast agents used in magnetic resonance imaging (MRI).[1] Composed of an iron oxide core, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), coated with a biocompatible material like dextran, these nanoparticles are particularly useful for T2/T2-weighted imaging.[1][2] When placed in a magnetic field, SPIOs generate significant local magnetic field inhomogeneities, leading to a rapid dephasing of proton spins in the surrounding tissue.[3] This results in a decrease in the T2 and T2 relaxation times, causing a signal loss (darkening) in T2/T2*-weighted MR images.[2]

This property makes SPIOs excellent negative contrast agents for a variety of in vivo applications, including:

  • Cell Tracking: Cells can be labeled with SPIO nanoparticles ex vivo and then introduced into a living organism. MRI can then be used to non-invasively track the migration and fate of these cells in vivo. This is widely used in studies of stem cell therapy, immunology, and cancer metastasis.

  • Tumor and Liver Imaging: The reticuloendothelial system (RES), particularly the Kupffer cells in the liver, readily takes up intravenously administered SPIOs.[2] This causes a darkening of healthy liver tissue, which increases the contrast and conspicuity of liver lesions that lack Kupffer cells, such as metastases.[2]

  • Inflammation and Macrophage Imaging: Macrophages readily phagocytose SPIOs. In areas of inflammation, where macrophages accumulate, the presence of SPIOs can be detected by MRI, providing a non-invasive method to image inflammatory processes.[4]

Quantitative Analysis: Quantifying the concentration of SPIO nanoparticles in vivo is crucial for accurately determining the number of labeled cells or the extent of agent accumulation. Methods for quantification often rely on the relationship between the SPIO concentration and the change in the transverse relaxation rate (R2 = 1/T2 or R2* = 1/T2*).[5] More advanced model-based approaches, such as the finite perturber method, analyze the phase gradients in MR images to estimate SPIO concentration.[6]

Data Presentation

Table 1: Quantitative In Vitro MRI Data of SPIO-Labeled Cells

Cell TypeIron per Cell (pg)Magnetic Field (T)R2 Value vs. Iron Concentration (pg/mL)R² of Linear FitReference
Lymphocytes5.83y = 0.0011x + 0.00170.9966[5]
Lymphocytes5.87y = 0.0012x + 0.00170.9949[5]
9L Gliosarcoma30.213y = 0.0004x + 0.00440.9976[5]
9L Gliosarcoma30.217y = 0.0003x + 0.00460.9881[5]

Table 2: In Vivo Quantification of SPIO Nanoparticles in a Mouse Model

SPIO Concentration in Phantom (µg/mL)SPIO Concentration in C6 Glioma Cells (µg/mL)Imaging MethodReference
10, 25, 50, 100, 150, 250Implanted labeled cellsMR phase gradient-based method[7]
50, 75, 100, 125Implanted labeled cellsMR phase gradient-based method[8]
Experimental Protocols

Protocol 1: Labeling Cells with SPIO Nanoparticles and In Vivo MRI

This protocol describes the labeling of C6 glioma cells with SPIO nanoparticles for subsequent in vivo implantation and MRI-based quantification.[7]

1. Cell Labeling: a. Culture C6 glioma cells to 80% confluency in standard cell culture conditions. b. Prepare the SPIO labeling solution. For example, using a commercially available SPIO formulation, dilute it in a serum-free culture medium to the desired final concentration (e.g., 25 µg Fe/mL). c. Incubate the cells with the SPIO-containing medium for 24 hours to allow for nanoparticle uptake. d. After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any free SPIO nanoparticles. e. Harvest the cells using trypsin and resuspend them in PBS or an appropriate medium for injection. f. Determine the labeling efficiency by measuring the iron content per cell (e.g., using Prussian blue staining and spectrophotometry).

2. Animal Model Preparation: a. Use immunodeficient mice (e.g., nude mice) to prevent rejection of the implanted cells. b. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). c. Subcutaneously implant the SPIO-labeled C6 glioma cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mouse.[6]

3. In Vivo MRI Acquisition: a. At desired time points post-implantation (e.g., 1-3 days), anesthetize the mouse and place it in an animal holder compatible with the MRI scanner. b. Position the tumor within the imaging coil. c. Acquire T2*-weighted images using a gradient-echo (GRE) sequence. Typical parameters on a clinical 3T scanner might be:

  • Repetition Time (TR): 100 ms (B15284909)
  • Echo Time (TE): 10, 20, 30 ms (multiple echoes for T2* mapping)
  • Flip Angle: 20°
  • Slice Thickness: 1 mm d. For quantitative methods based on phase gradients, a multi-echo gradient echo sequence is also used to acquire both magnitude and phase images.[7]

4. Data Analysis: a. Identify the tumor region on the MR images. The accumulation of SPIO-labeled cells will appear as a hypointense (dark) region on T2-weighted images. b. For relaxometry-based quantification, calculate the R2 (1/T2) map. The change in R2 in the tumor compared to control tissue is proportional to the SPIO concentration. c. For phase gradient-based methods, use specialized software to calculate the magnetic field inhomogeneity from the phase images and apply a model (like the finite perturber method) to estimate the SPIO concentration.[6]

Mandatory Visualization

SPIO_Workflow cluster_ExVivo Ex Vivo Preparation cluster_InVivo In Vivo Experiment cluster_Imaging Imaging and Analysis CellCulture 1. Culture Cells (e.g., C6 Glioma) Labeling 2. Incubate cells with SPIO nanoparticles CellCulture->Labeling Washing 3. Wash to remove free SPIO Labeling->Washing Harvesting 4. Harvest and resuspend labeled cells Washing->Harvesting AnimalPrep 5. Anesthetize Animal Harvesting->AnimalPrep Implantation 6. Implant labeled cells (e.g., subcutaneously) AnimalPrep->Implantation MRI 7. Perform T2*-weighted MRI Implantation->MRI Analysis 8. Image Analysis: - Identify hypointense regions - Quantify SPIO concentration MRI->Analysis

Caption: Workflow for an in vivo cell tracking experiment using SPIO nanoparticles and MRI.

Section 2: In Vivo Imaging of SPI1 (PU.1) Pathway Activity

Application Notes

SPI1, also known as PU.1, is an ETS-domain transcription factor that plays a critical role in the development of myeloid and B-lymphoid cells.[9] Dysregulation of SPI1 is implicated in various diseases, including leukemia, colon cancer, and Alzheimer's disease.[9][10][11] SPI1 activates the transcription of its target genes by binding to a purine-rich sequence known as the PU-box in their promoter regions.

Directly imaging the SPI1 protein in vivo is challenging. However, its activity as a transcription factor can be monitored non-invasively using reporter gene imaging techniques, such as bioluminescence imaging (BLI).[12] In this approach, cancer cells are genetically engineered to express a luciferase enzyme (e.g., from firefly) under the control of a promoter that is strongly activated by SPI1. When these cells are implanted in an animal, the expression of luciferase, and thus the emission of light upon administration of the luciferin (B1168401) substrate, serves as a proxy for SPI1 transcriptional activity.[13] This allows for the longitudinal and quantitative monitoring of SPI1 pathway activation in response to tumor progression or therapeutic interventions in a living animal.[14]

Signaling Pathway

The following diagram illustrates a signaling pathway where SPI1 promotes the mesenchymal phenotype of glioma stem cells (GSCs) by upregulating TGF-β1 and FKBP12, which in turn activates the PI3K/Akt pathway.[9]

SPI1_Pathway cluster_downstream SPI1 Transcriptional Targets cluster_signaling Downstream Signaling cluster_phenotype Cellular Phenotype SPI1 SPI1 (Transcription Factor) TGFB1 TGF-β1 SPI1->TGFB1 upregulates transcription FKBP12 FKBP12 SPI1->FKBP12 upregulates transcription PI3K PI3K TGFB1->PI3K activates FKBP12->PI3K activates Akt Akt PI3K->Akt activates Phenotype Mesenchymal Phenotype (Invasion, Proliferation, Radioresistance) Akt->Phenotype promotes

Caption: SPI1 signaling pathway in glioma stem cells promoting a malignant phenotype.

Experimental Protocols

Protocol 2: In Vivo Bioluminescence Imaging of SPI1-Driven Tumor Growth

This protocol outlines the steps to monitor the growth of tumors with high SPI1 activity using bioluminescence imaging (BLI).

1. Generation of a Reporter Cell Line: a. Select a cancer cell line with known SPI1 activity (e.g., Lewis Lung Carcinoma cells).[13] b. Create a lentiviral vector containing the firefly luciferase (luc2) gene downstream of a promoter containing multiple SPI1 binding sites (PU-boxes). c. Transduce the cancer cells with the lentivirus. d. Select for stably transduced cells using an appropriate selection marker (e.g., puromycin). e. Validate the reporter cells in vitro by confirming luciferase activity upon stimulation of the SPI1 pathway and correlating it with SPI1 expression levels.

2. Animal Model Creation: a. Use an appropriate mouse strain for the chosen cell line (e.g., C57BL/6 for syngeneic Lewis Lung Carcinoma).[13] b. Inject the engineered reporter cells into the mice. The route of injection will depend on the desired tumor model (e.g., subcutaneously in the flank for a solid tumor model, or intravenously for a metastasis model). A typical dose is 1 x 10⁶ cells in 100 µL of PBS.[13] c. Allow tumors to establish and grow.

3. In Vivo Bioluminescence Imaging: a. At regular intervals (e.g., weekly), perform BLI to monitor tumor growth and SPI1 activity. b. Anesthetize the mice (e.g., with isoflurane). c. Prepare the D-luciferin substrate solution (e.g., 15 mg/mL in sterile PBS). d. Intraperitoneally (IP) inject the D-luciferin substrate into the mice (a typical dose is 150 mg/kg body weight).[13] e. Wait for the substrate to distribute (typically 5-10 minutes). f. Place the anesthetized mouse in a light-tight imaging chamber of a BLI system (e.g., IVIS Spectrum). g. Acquire bioluminescent images. Exposure times may vary from 1 second to 5 minutes depending on the signal intensity. h. Acquire a photographic image of the mouse for anatomical reference.

4. Data Analysis: a. Use the imaging system's software to overlay the bioluminescent signal on the photographic image. b. Define a region of interest (ROI) around the tumor area. c. Quantify the light emission from the ROI in units of photons per second per centimeter squared per steradian (photons/s/cm²/sr). d. Track the change in bioluminescent signal over time to monitor tumor progression and SPI1 pathway activity.

Data Presentation

Table 3: Representative Bioluminescence Data from In Vivo Tumor Model

Time PointMean Tumor Bioluminescence (photons/s/cm²/sr)Standard Deviation
Day 31.5 x 10⁶0.4 x 10⁶
Day 109.8 x 10⁷2.1 x 10⁷
Day 175.2 x 10⁸1.3 x 10⁸
(Note: Data are hypothetical and for illustrative purposes, based on typical BLI experiments)[13]

Mandatory Visualization

BLI_Workflow cluster_CellEng Cell Engineering cluster_InVivo In Vivo Model cluster_Imaging Bioluminescence Imaging Vector 1. Create SPI1-responsive Luciferase Reporter Vector Transduction 2. Transduce Cancer Cells Vector->Transduction Selection 3. Select & Validate Reporter Cell Line Transduction->Selection Injection 4. Inject Reporter Cells into Mouse Selection->Injection TumorGrowth 5. Allow Tumor Growth Injection->TumorGrowth Anesthesia 6. Anesthetize Mouse TumorGrowth->Anesthesia Substrate 7. Inject D-Luciferin Anesthesia->Substrate Acquisition 8. Acquire Image with BLI System Substrate->Acquisition Quantification 9. Quantify Photon Flux from ROI Acquisition->Quantification FLI_Workflow TumorModel 1. Establish Tumor Model in Mouse ProbeInject 2. Intravenously Inject Fluorescent Probe (e.g., SP1) TumorModel->ProbeInject Incubation 3. Allow Time for Probe Accumulation and Clearance ProbeInject->Incubation Imaging 4. Anesthetize and Image Mouse in Fluorescence Imager Incubation->Imaging Analysis 5. Quantify Fluorescence Signal from Tumor ROI Imaging->Analysis

References

Application Note: Protocol for Assessing SPI-001 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive set of protocols to assess the in vitro efficacy of SPI-001, a novel investigational Toll-like receptor (TLR) agonist. TLR agonists are a class of immunomodulatory agents that activate innate immune cells, leading to the production of cytokines and the initiation of an adaptive immune response.[1][2][3] These protocols are designed for researchers in drug discovery and development to characterize the bioactivity and potential therapeutic effects of this compound.

The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis guidelines for key in vitro assays. These assays include the evaluation of cell viability, cytokine production, and the activation of critical signaling pathways downstream of TLR activation, namely the NF-κB and IRF3 pathways.

Core Experimental Workflow

The overall workflow for assessing the in vitro efficacy of this compound involves a series of sequential assays to build a comprehensive profile of the compound's activity and potential toxicity.

Experimental_Workflow A Prepare Stock Solution of this compound C Cell Viability Assay (MTS/MTT) A->C B Cell Culture (e.g., RAW 264.7, PBMCs) B->C D Cytokine Profiling (ELISA/Multiplex) C->D Determine non-toxic dose E NF-κB Activation Assay (Reporter/Nuclear Translocation) C->E Determine non-toxic dose F IRF3 Activation Assay (Western Blot/Immunofluorescence) C->F Determine non-toxic dose G Data Analysis and Efficacy Determination D->G E->G F->G

Caption: Overall experimental workflow for the in vitro assessment of this compound.

Signaling Pathway Modulated by this compound

As a TLR agonist, this compound is hypothesized to activate downstream signaling cascades that result in the activation of transcription factors such as NF-κB and IRF3. These transcription factors are pivotal in orchestrating the expression of pro-inflammatory cytokines and type I interferons, respectively.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPI001 This compound TLR Toll-like Receptor (TLR) SPI001->TLR Binds MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK_complex IKK Complex TRAF6->IKK_complex IRF3 IRF3 TBK1->IRF3 Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines Induces Transcription IFNs Type I Interferons (IFN-β) pIRF3_nuc->IFNs Induces Transcription

Caption: Hypothesized signaling pathway activated by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability and is crucial for identifying the appropriate concentration range for subsequent efficacy assays.[4][5][6][7]

Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTS/MTT reagent C->D E Incubate and measure absorbance D->E F Calculate % viability and determine IC50 E->F

Caption: Workflow for the cell viability and cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock concentration series of this compound in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Cell Viability

Concentration of this compound (µM)Mean Absorbance (± SD)% Cell Viability
0 (Untreated)1.2 ± 0.05100%
0.11.18 ± 0.0698.3%
11.15 ± 0.0495.8%
101.05 ± 0.0787.5%
1000.6 ± 0.0850.0%
Cytokine Profiling Assay

This assay quantifies the production of key cytokines to evaluate the immunostimulatory activity of this compound.[8][9][10][11][12]

Workflow for Cytokine Profiling

Cytokine_Profiling_Workflow A Seed and treat cells with this compound B Incubate for 6-24 hours A->B C Collect cell culture supernatants B->C D Perform ELISA or Multiplex Bead Assay C->D E Measure signal and quantify cytokine levels D->E

Caption: Workflow for the cytokine profiling assay.

Protocol:

  • Cell Treatment: Seed cells as described in the viability assay and treat with non-toxic concentrations of this compound. Include a positive control (e.g., LPS for TLR4).

  • Incubation: Incubate the cells for 6 to 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

  • ELISA/Multiplex Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay according to the manufacturer's instructions to measure the concentrations of cytokines such as TNF-α, IL-6, and IFN-β.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Data Presentation: Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Untreated< 10< 15< 5
Vehicle Control< 10< 15< 5
This compound (1 µM)500 ± 45800 ± 60200 ± 25
This compound (10 µM)2500 ± 2104000 ± 3501000 ± 90
Positive Control (LPS)3000 ± 2505000 ± 400Not applicable
NF-κB Activation Assay

This protocol assesses the activation of the NF-κB pathway, a key signaling cascade downstream of many TLRs.[13][14][15][16][17]

Workflow for NF-κB Activation Assay

NFkB_Activation_Workflow A Use NF-κB reporter cell line B Treat cells with This compound A->B C Incubate for 4-8 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E

Caption: Workflow for the NF-κB reporter assay.

Protocol (Reporter Assay):

  • Cell Seeding: Seed an NF-κB luciferase reporter cell line (e.g., HEK-Blue™ TLR cells) in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 4 to 8 hours.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate according to the assay kit instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to a control and express as fold induction of NF-κB activity.

Data Presentation: NF-κB Activation

TreatmentLuminescence (RLU)Fold Induction
Untreated1500 ± 1201.0
Vehicle Control1550 ± 1301.03
This compound (1 µM)7500 ± 6005.0
This compound (10 µM)30000 ± 250020.0
Positive Control (LPS)37500 ± 300025.0
IRF3 Activation Assay

This assay measures the activation of Interferon Regulatory Factor 3 (IRF3), which is critical for the induction of type I interferons.[18][19][20][21]

Workflow for IRF3 Activation Assay

IRF3_Activation_Workflow A Treat cells with This compound B Incubate for 1-4 hours A->B C Prepare cell lysates B->C D Perform Western Blot for p-IRF3 and total IRF3 C->D E Quantify band intensity D->E

Caption: Workflow for the IRF3 activation assay via Western Blot.

Protocol (Western Blot):

  • Cell Treatment: Treat cells with this compound for 1 to 4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. Use a loading control like β-actin.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-IRF3 to total IRF3.

Data Presentation: IRF3 Activation

Treatmentp-IRF3 / Total IRF3 Ratio
Untreated0.1 ± 0.02
Vehicle Control0.12 ± 0.03
This compound (1 µM)0.8 ± 0.1
This compound (10 µM)2.5 ± 0.3
Positive Control (Poly(I:C))3.0 ± 0.4

Materials and Reagents

  • Cell Lines: RAW 264.7 (murine macrophage), Human PBMCs, NF-κB reporter cell line (e.g., HEK-Blue™).

  • Reagents: this compound, DMSO, Lipopolysaccharide (LPS), Poly(I:C).

  • Media and Buffers: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, RIPA buffer.

  • Assay Kits: MTS/MTT cell viability assay kit, ELISA kits for TNF-α, IL-6, IFN-β, Luciferase reporter assay kit, BCA protein assay kit.

  • Antibodies: Primary antibodies against p-IRF3 (Ser396), total IRF3, and β-actin; HRP-conjugated secondary antibodies.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, cytokine production, and the activation of key signaling pathways, researchers can effectively determine the compound's efficacy and mechanism of action. The structured data presentation and clear workflows are designed to facilitate reproducible and comprehensive assessment, accelerating the preclinical development of this promising TLR agonist.

References

Application Notes and Protocols: Investigating SPI-001 (EPI-001) in Combination Therapies for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SPI-001, more specifically identified in research literature as EPI-001 and its analogues (e.g., ralaniten, EPI-7170), represents a first-in-class therapeutic agent targeting the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2] Unlike traditional anti-androgens such as enzalutamide (B1683756), which target the C-terminal ligand-binding domain (LBD), EPI-001 inhibits AR activity by binding to the transactivation unit 5 (Tau-5) within the Activation Function-1 (AF-1) region of the AR NTD.[3][4][5] This mechanism is crucial for blocking the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to LBD-targeting therapies in castration-resistant prostate cancer (CRPC).[2]

The unique mechanism of EPI-001 provides a strong rationale for its use in combination with other therapeutic agents to achieve synergistic anti-tumor effects and overcome drug resistance. This document provides detailed application notes and protocols for researchers investigating EPI-001 in combination with other research compounds, particularly LBD inhibitors, in CRPC models.

Mechanism of Action and Rationale for Combination Therapy

EPI-001 covalently binds to the AR NTD, blocking essential protein-protein interactions required for the receptor's transcriptional activity.[1] This disrupts signaling from both full-length AR and AR-Vs. Therapies like enzalutamide, which target the AR LBD, are ineffective against AR-Vs. By combining an NTD inhibitor (EPI-001 or its analogues) with an LBD inhibitor, it is possible to achieve a more comprehensive blockade of AR signaling, potentially leading to synergistic effects and overcoming resistance mediated by AR-Vs.[2][6] A study using EPI-7170, a more potent analogue of EPI-001, demonstrated that this combination results in synergistic inhibition of proliferation in enzalutamide-resistant prostate cancer cells that express AR-V7.[2]

Additionally, EPI-001 has been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which may contribute to its anti-cancer effects through AR-independent pathways.[1][7] This dual activity presents further opportunities for rational combination strategies.

Signaling Pathway and Combination Rationale

cluster_AR_FL Full-Length AR Signaling cluster_AR_V AR Splice Variant (AR-V7) Signaling Androgen Androgen LBD Ligand-Binding Domain (LBD) Androgen->LBD Binds AR_FL Full-Length AR LBD->AR_FL NTD N-Terminal Domain (NTD) NTD->AR_FL ARE Androgen Response Element (ARE) AR_FL->ARE Binds to DNA Gene_Tx Gene Transcription (e.g., PSA) ARE->Gene_Tx Initiates AR_V7 AR-V7 (Lacks LBD) ARE_V Androgen Response Element (ARE) AR_V7->ARE_V Constitutively Active NTD_V N-Terminal Domain (NTD) NTD_V->AR_V7 Gene_Tx_V Constitutive Gene Transcription ARE_V->Gene_Tx_V Initiates Enzalutamide Enzalutamide (LBD Inhibitor) Enzalutamide->LBD Blocks EPI_001 EPI-001 / EPI-7170 (NTD Inhibitor) EPI_001->NTD Blocks EPI_001->NTD_V Blocks

Caption: Dual blockade of Androgen Receptor (AR) signaling pathway.

Quantitative Data Summary

The following tables summarize preclinical data for EPI-001 and its analogues, alone and in combination with other compounds.

Table 1: In Vitro Potency of EPI Compounds and Combinations

Compound(s)Cell LineAssayEndpointResultReference
EPI-001 LNCaPAR NTD TransactivationInhibitionIC₅₀ ≈ 6 µM[1][5]
EPI-001 LNCaPPSA SecretionInhibitionIC₅₀ > 25 µM[8]
EPI-7170 Enzalutamide-Resistant (AR-V7+)ProliferationInhibition8-9x more potent than ralaniten[2]
EPI-7170 + Enzalutamide Enzalutamide-Resistant (AR-V7+)ProliferationSynergySynergistic Inhibition[2]
EPI + SINT-1 Prostate Cancer CellsPSA Luciferase ActivityInhibitionAdditive Effect[9]

Table 2: In Vivo Antitumor Activity of EPI-001

CompoundDose & ScheduleAnimal ModelEndpointResultReference
EPI-001 20 mg/kg; i.v. every 5 days for 25 daysCRPC XenograftTumor GrowthInhibition of tumor growth[5]
EPI-001 50 mg/kg; i.v.Androgen-dependent tumorTumor GrowthBlocked tumor growth[5]

Experimental Protocols

Below are generalized protocols for key experiments to evaluate the combination of EPI-001 with other research compounds. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability and Synergy Assessment

This protocol determines the effect of single agents and combinations on cell proliferation and quantifies synergistic interactions.

1. Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1, or enzalutamide-resistant lines)
  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)
  • EPI-001 (or analogue) and combination compound(s)
  • 96-well cell culture plates
  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
  • Plate reader (luminometer or spectrophotometer)
  • Synergy analysis software (e.g., CompuSyn)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
  • Compound Preparation: Prepare a dose-response matrix of EPI-001 and the combination compound. This typically involves serial dilutions of each compound individually and then combining them at fixed ratios.
  • Treatment: Remove the overnight culture medium and add fresh medium containing the single agents or combinations. Include vehicle-only controls.
  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
  • Data Analysis:
  • Normalize the viability data to the vehicle-treated controls.
  • Calculate the IC₅₀ for each single agent.
  • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Workflow for Synergy Assessment

A 1. Seed Prostate Cancer Cells (96-well plate) C 3. Treat Cells (Single agents & combos) A->C B 2. Prepare Drug Matrix (EPI-001 + Compound X) B->C D 4. Incubate (e.g., 72-120 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Signal (Luminescence) E->F G 7. Data Analysis F->G H Calculate IC50 (Single Agents) G->H I Calculate Combination Index (CI) (CompuSyn Software) G->I J Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) I->J

References

Application Notes and Protocols for SPI-001: A Search for Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound designated "SPI-001" for research and drug development have yielded no specific results. The identifier "this compound" appears in various contexts unrelated to a singular, publicly documented chemical entity for laboratory use.

Our comprehensive search across scientific databases and chemical supplier information did not identify a specific molecule with the designation "this compound." The search results frequently pointed to "STI SP001," which is a standard for the inspection of aboveground storage tanks and is not relevant to chemical handling in a research setting.[1][2][3][4][5] Additionally, "SPI" is a common acronym for various companies and scientific techniques, further complicating the search for a specific compound.

It is possible that "this compound" is an internal compound identifier not yet in the public domain, a new or less-documented research chemical, or a potential typographical error. For instance, searches did reveal information on "EPI-001," a known inhibitor of the androgen receptor.[6]

Without specific information on the chemical nature, properties, and biological targets of "this compound," it is not possible to provide accurate and safe handling and storage protocols, experimental methodologies, or signaling pathway diagrams.

To proceed, please verify the exact name and any known alternative designations for the compound of interest. Key information that would be helpful includes:

  • Chemical Name or IUPAC Name

  • CAS Number

  • Chemical Structure

  • Supplier or Manufacturer

  • Known Biological Target or Mechanism of Action

Once more specific information is available, detailed and accurate application notes and protocols can be generated to meet the needs of researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for SPY001 in Functional Genomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available information on a specific molecule designated "SPI-001" in the context of functional genomics is limited. The following application notes and protocols are based on the available data for SPY001 , a novel, half-life extended monoclonal antibody developed by Spyre Therapeutics, which is a likely candidate for the intended query. SPY001 is currently in clinical development for the treatment of Inflammatory Bowel Disease (IBD).

Application Notes

Introduction

SPY001 is an investigational humanized monoclonal IgG1 antibody that targets the α4β7 integrin.[1] This antibody is engineered with a modified Fc region (YTE modification) to extend its serum half-life.[1] The primary mechanism of action of SPY001 is the inhibition of the interaction between α4β7 on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[2][3] This blockage prevents the trafficking of pathogenic T-lymphocytes to the gut, thereby reducing inflammation. SPY001 is being developed as a potential best-in-class treatment for IBD, with the prospect of less frequent subcutaneous dosing.[4][5]

Mechanism of Action

The α4β7 integrin is a key regulator of lymphocyte trafficking to the gut. Its interaction with MAdCAM-1, which is primarily expressed on the vascular endothelium of the gastrointestinal tract, facilitates the adhesion and transmigration of lymphocytes into the inflamed gut tissue. SPY001 specifically binds to the α4β7 integrin, effectively blocking this interaction and thus mitigating the inflammatory cascade in IBD.[2][3]

cluster_0 Gut Endothelial Cell cluster_1 T-Lymphocyte MAdCAM-1 MAdCAM-1 Inflammation Inflammation MAdCAM-1->Inflammation Leads to alpha4beta7 alpha4beta7 alpha4beta7->MAdCAM-1 Adhesion & Transmigration SPY001 SPY001 SPY001->alpha4beta7 Binding & Inhibition Start Start Coat_Plate Coat 96-well plate with MAdCAM-1-Fc Start->Coat_Plate Block_Plate Block plate with assay buffer Coat_Plate->Block_Plate Add_Antibodies Add serial dilutions of SPY001 and controls Block_Plate->Add_Antibodies Label_Cells Label RPMI-8866 cells with BCECF-AM Add_Cells Add labeled cells to wells Label_Cells->Add_Cells Add_Antibodies->Add_Cells Incubate Incubate for 1 hour at 37°C Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read_Fluorescence Read fluorescence of adherent cells Wash->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End Start Start Isolate_Tcells Isolate CD4+ T-cells from PBMCs Start->Isolate_Tcells Activate_Tcells Activate T-cells with anti-CD3/CD28 beads Isolate_Tcells->Activate_Tcells Treat_Cells Treat with SPY001 or isotype control Activate_Tcells->Treat_Cells Extract_RNA Extract total RNA Treat_Cells->Extract_RNA RNA_Seq Perform RNA-sequencing Extract_RNA->RNA_Seq Analyze_Data Identify DEGs and perform pathway analysis RNA_Seq->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SPI-001 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPI-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring robust and reproducible results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental compound under investigation for its role in modulating cellular signaling pathways. Based on current research, this compound is believed to act as an inhibitor of the Spi-1 transcription factor (also known as PU.1). Spi-1 is a critical regulator of gene expression in various biological processes, including hematopoietic development and cancer. By inhibiting Spi-1, this compound is hypothesized to alter the transcription of target genes involved in cell proliferation, differentiation, and survival.

Q2: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What are the common causes?

A2: High variability in cell-based assays is a common challenge. Several factors can contribute to this issue:

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variability in cell seeding density can lead to different responses to this compound.

  • Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions, media, and other reagents can introduce significant errors.

  • Incubation Conditions: Fluctuations in temperature, CO2 levels, and humidity within the incubator can affect cell growth and drug response.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can lead to variations in the amount of cells, reagents, or this compound added to each well.

Q3: How can we minimize variability in our this compound experiments?

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental steps, from cell culture and reagent preparation to data acquisition.

  • Cell Culture Maintenance: Use cells within a defined low passage number range, ensure consistent cell viability, and use a standardized cell counting method. Automated cell counting can sometimes yield higher cell numbers but may have similar coefficients of variation to manual counting.[2]

  • Reagent Quality Control: Use high-quality, lot-controlled reagents and perform quality control checks on new batches of this compound.

  • Instrument Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in proliferation assays.
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize and standardize the initial cell seeding density. Ensure a consistent number of viable cells are plated in each well.
This compound Stock Solution Prepare fresh stock solutions of this compound regularly. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.
Assay Incubation Time Ensure the incubation time after adding this compound is consistent across all experiments.
Detection Reagent Check the expiration date and proper storage of the proliferation assay reagent (e.g., MTT, PrestoBlue). Ensure consistent incubation time with the reagent.
Issue 2: High background signal or low signal-to-noise ratio in reporter assays.
Potential Cause Troubleshooting Step
Transfection Efficiency Optimize the transfection protocol for your specific cell line to ensure consistent reporter construct expression.
Lysis Buffer Ensure complete cell lysis by using the appropriate volume of lysis buffer and adequate incubation.
Reagent Choice Select reagents with high sensitivity and low background for your specific assay.[1]
Plate Reader Settings Optimize the gain and integration time settings on your plate reader for maximal signal without saturation.

Experimental Protocols

General Cell-Based Assay Protocol for this compound
  • Cell Seeding:

    • Culture cells to be used in the experiment, ensuring they are in the logarithmic growth phase.

    • Trypsinize and count the cells. Assess viability using a method like trypan blue exclusion.

    • Dilute the cells to the desired seeding density in pre-warmed culture medium.

    • Seed the cells into a multi-well plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Further dilute the this compound concentrations in culture medium to the final desired concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Endpoint Measurement:

    • Perform the chosen assay to measure the biological endpoint of interest (e.g., cell viability, reporter gene expression, protein levels).

    • Follow the manufacturer's instructions for the specific assay kit being used.

  • Data Analysis:

    • Collect and analyze the data. For dose-response experiments, calculate IC50 values using appropriate software.

Visualizations

Illustrative Signaling Pathway of Spi-1 Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits the transcription factor Spi-1, which is known to be involved in the regulation of genes related to cell survival and proliferation.

SPI1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPI001 This compound Spi1_p Spi-1 (inactive) SPI001->Spi1_p Inhibits activation and nuclear translocation Spi1_a Spi-1 (active) Spi1_p->Spi1_a Activation Signal DNA DNA Spi1_a->DNA Binds to promoter regions Gene Target Genes (e.g., cell survival, proliferation) DNA->Gene Regulates Transcription

Caption: Hypothetical mechanism of this compound action on the Spi-1 signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effect of this compound on cell viability.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Seed Cells in Plate A->C B Prepare this compound Dilutions D Treat Cells with This compound B->D C->D E Incubate D->E F Add Viability Reagent E->F G Measure Signal (e.g., Absorbance) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Standard experimental workflow for an in vitro cell viability assay with this compound.

References

Technical Support Center: Optimizing SPI-001 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPI-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

For a novel inhibitor like this compound, it is advisable to begin with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 100 µM.[1] This wide range will help to identify whether this compound is effective at low concentrations or requires higher concentrations for a response.[1]

Q2: How should I prepare the stock solution for this compound?

Proper preparation of a stock solution is crucial for accurate and reproducible results.

  • Solubility Testing: Before preparing a high-concentration stock, it is essential to determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS.[1]

  • Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This allows for the addition of small volumes to the experimental media, which minimizes the final solvent concentration.[1]

  • Storage: Aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to DMSO can vary significantly between different cell lines.[2] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]

It is critical to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[2][3]

Q4: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3]

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[3]

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout mimics the effect of the inhibitor, it supports an on-target mechanism.[3]

  • Rescue Experiments: Overexpress a version of the target protein that is resistant to the inhibitor. If this rescues the phenotype, it strongly suggests an on-target effect.[3]

Troubleshooting Guides

Issue 1: High background signal or non-specific inhibition in my assay.
  • Possible Cause: Compound aggregation at high concentrations.[3]

  • Solution:

    • Visually inspect your compound in solution for any cloudiness or precipitate.[3]

    • Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating dose-response.[3]

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.[3][4]

Issue 2: The vehicle control (e.g., DMSO) is showing a biological effect.
  • Possible Cause: The final concentration of the solvent is too high.[3]

  • Solution:

    • Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3]

    • Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[3]

Issue 3: My dose-response curve is not sigmoidal or has a very shallow slope.
  • Possible Cause:

    • Assay Window: The dynamic range of your assay may be too small to detect a clear dose-dependent effect.[1]

    • Complex Mechanism: The inhibitor may have a complex mechanism of action that does not follow a simple dose-response relationship.[1]

  • Solution:

    • Optimize your assay to have a larger signal-to-noise ratio.[1]

    • Consider alternative data analysis models or investigate the possibility of a non-standard mechanism of inhibition.

Issue 4: Precipitation of this compound upon dilution into aqueous buffer.
  • Possible Cause: The compound has exceeded its aqueous solubility limit.[2]

  • Solution:

    • Try lowering the final concentration in your assay.[2]

    • Optimize the DMSO concentration; a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility, but always include a vehicle control.[2]

    • Experiment with different pH values of your buffer, as the solubility of ionizable compounds can be pH-dependent.[2]

    • If precipitation occurs, do not use the solution. Prepare a fresh dilution.[2]

Quantitative Data Summary

The following table summarizes typical concentration ranges and key values for small molecule inhibitors in in vitro assays. These are general guidelines, and the optimal concentrations for this compound should be determined empirically for your specific assay.

ParameterBiochemical AssaysCell-Based AssaysNotes
Starting Concentration Range 1 nM - 100 µM1 nM - 100 µMA broad range is recommended for initial screening.[1]
Typical IC50/EC50 Values <100 nM<1-10 µMPotency in biochemical assays should correlate with potency in cells.[5]
Concentrations Suggesting Non-Specific Effects >10 µM>10 µMHigh concentrations may lead to off-target effects or compound aggregation.[5]

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay with a colorimetric or luminescent readout.

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

    • Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 1:1 in the wells).[1]

  • Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL of fresh medium to each well.[1]

    • Add 50 µL of the prepared working concentrations of this compound to the respective wells, resulting in a final concentration range of 100 µM to 10 nM.[1]

    • Include wells with a vehicle control (medium with the same final concentration of DMSO).[1]

    • Include wells with a positive control inhibitor if available.[1]

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]

  • Assay Readout: After incubation, perform the specific assay to measure the biological response of interest (e.g., add reagents for a colorimetric or luminescent assay).[1] Read the plate using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[1]

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]

  • ATP

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)[3]

  • White, opaque 96-well or 384-well plates[3]

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities[3]

Procedure:

  • Prepare inhibitor dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[3]

  • Prepare kinase/substrate mix: Dilute the kinase and its substrate in kinase buffer to the desired working concentrations.[3]

  • Add components to the plate: Add the inhibitor dilutions and the kinase/substrate mix to the wells of the plate.

  • Start the reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.

  • Stop the reaction and detect signal: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Read the plate: Use a plate reader to measure the luminescence in each well.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

SPI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates mTOR mTOR Akt->mTOR activates SPI1_Gene SPI1 (PU.1) Gene Transcription mTOR->SPI1_Gene promotes transcription SPI1_Protein SPI1 (PU.1) Protein Target_Genes Target Genes (e.g., HK2, FKBP12) SPI1_Protein->Target_Genes activates transcription SPI1_Gene->SPI1_Protein translation Cell_Proliferation Cell Proliferation, Metabolism, Invasion Target_Genes->Cell_Proliferation SPI001 This compound SPI001->SPI1_Protein inhibits

Caption: Hypothetical signaling pathway of SPI1 and the potential target for this compound.

Experimental_Workflow Start Start: Determine Starting Concentration Range Prepare_Stock Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Culture Medium Prepare_Stock->Serial_Dilution Cell_Treatment Treat Cells with a Broad Range of Concentrations Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Assay_Readout Perform Assay and Measure Response Incubation->Assay_Readout Data_Analysis Analyze Data and Plot Dose-Response Curve Assay_Readout->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 Optimize Optimize Concentration Range for Further Experiments Determine_IC50->Optimize

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Start Unexpected Assay Results? Check_Vehicle Is the Vehicle Control Affected? Start->Check_Vehicle High_DMSO Reduce Final DMSO Concentration Check_Vehicle->High_DMSO Yes Check_Curve Is the Dose-Response Curve Non-Sigmoidal? Check_Vehicle->Check_Curve No Continue Continue with Optimized Protocol High_DMSO->Continue Check_Aggregation Check for Compound Aggregation Check_Curve->Check_Aggregation Yes Check_Precipitation Is there Visible Precipitation? Check_Curve->Check_Precipitation No Optimize_Assay Optimize Assay Window and Signal-to-Noise Check_Aggregation->Optimize_Assay Optimize_Assay->Continue Solubility_Issues Address Solubility: Lower Concentration, Adjust Buffer pH Check_Precipitation->Solubility_Issues Yes Check_Precipitation->Continue No Solubility_Issues->Continue

Caption: Troubleshooting logic for common issues in in vitro assays with this compound.

References

Technical Support Center: Overcoming Solubility Issues with SPI-001

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPI-001. Given its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for in vitro and in vivo experiments can be challenging. This resource offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, and this allows for the preparation of a high-concentration stock (e.g., 10-20 mM) that can be further diluted into aqueous experimental media.[1] Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue with lipophilic compounds.[1][2] The final concentration of DMSO in your medium should generally not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[1] If you observe precipitation, consider the following:

  • Lower the final concentration of this compound: Your desired concentration might be above the solubility limit in the final medium.

  • Use a pre-warmed medium: Diluting into a medium at 37°C can sometimes improve solubility.

  • Increase the volume of the medium for dilution: A larger volume can help to better disperse the compound.

  • Employ a serial dilution method: Instead of a single large dilution, perform a series of smaller dilutions.

Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound in aqueous solutions?

A3: Yes, several strategies can enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4][5][6][7] These include the use of co-solvents, surfactants, or creating a solid dispersion. For in vitro assays, a co-solvent system or the addition of a biocompatible surfactant can be effective.

Troubleshooting Guide

Issue 1: Precipitate formation in aqueous buffer during in vitro assays.

Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The low percentage of the organic stock solvent is insufficient to keep the compound dissolved.

Solutions:

  • Optimize Co-solvent System: Introduce a co-solvent in addition to DMSO. Ethanol can be a good choice for many compounds. Ensure the final concentration of all organic solvents is compatible with your assay.

  • Utilize Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[4]

Issue 2: Inconsistent results in cell-based assays.

Cause: Poor solubility can lead to an inaccurate effective concentration of this compound, resulting in high variability in experimental outcomes. The compound may be precipitating out of the cell culture medium over time.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.[5]

  • Particle Size Reduction: For certain applications, reducing the particle size of the compound through techniques like sonication of the diluted solution can improve the dissolution rate.[4][5][7]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
Methanol2
DMSO> 50
DMF> 50

Table 2: Efficacy of Solubilization Techniques for this compound in PBS (pH 7.4)

Solubilization MethodAchieved Concentration (µg/mL)Observations
1% DMSO (v/v)1Precipitation observed above this concentration
1% DMSO + 5% Ethanol (v/v)5Clear solution
1% DMSO + 0.1% Tween® 80 (w/v)10Clear solution, slight viscosity increase
1% DMSO + 10 mM HP-β-CD15Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh 5 mg of this compound powder (assuming a molecular weight of 500 g/mol ).

  • Add 1 mL of anhydrous, high-purity DMSO.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for a Cell-Based Assay
  • Thaw a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).

  • Warm the cell culture medium to 37°C.

  • For the final working concentrations, dilute the intermediate DMSO stocks into the pre-warmed medium. Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium.

  • Mix immediately by gentle inversion or pipetting.

  • Add the final working solutions to the cells immediately after preparation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Serial Dilution in DMSO stock->intermediate Dilution Start final_dilution Dilute in Aqueous Medium intermediate->final_dilution working_solution Final Working Solution final_dilution->working_solution precipitate Precipitation Observed final_dilution->precipitate If problem occurs option1 Use Co-solvents (e.g., Ethanol) precipitate->option1 option2 Add Surfactants (e.g., Tween® 80) precipitate->option2 option3 Use Cyclodextrins precipitate->option3 option1->working_solution Improved Solubility option2->working_solution Improved Solubility option3->working_solution Improved Solubility

Caption: Experimental workflow for preparing this compound solutions and troubleshooting solubility issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription SPI001 This compound SPI001->Akt Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

SPI-001 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The small molecule inhibitor "SPI-001" as specified in the user request could not be definitively identified from publicly available information. To fulfill the request for a detailed technical support resource, this guide focuses on a representative ATP-competitive kinase inhibitor, designated Kin-Inhib-001 . The principles, protocols, and troubleshooting advice provided here are broadly applicable to researchers working with novel kinase inhibitors where off-target effects are a significant consideration.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like Kin-Inhib-001?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended therapeutic target.[1] This is a significant concern in drug development and experimental biology for several reasons:

  • Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the on-target effect.[2]

  • Lack of Translational Efficacy: Promising preclinical results may not translate to a clinical setting if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.

The primary reason for the prevalence of off-target effects among kinase inhibitors is the high degree of structural similarity in the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is a major challenge.[1]

Q2: I'm observing a phenotype that is inconsistent with the known function of my target kinase. How can I determine if this is due to an off-target effect of Kin-Inhib-001?

A2: A multi-step approach is recommended to investigate potential off-target effects:

  • Dose-Response Analysis: Conduct experiments across a wide range of Kin-Inhib-001 concentrations. On-target effects should occur at concentrations consistent with the inhibitor's potency (IC50) for the primary target, while off-target effects may only appear at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings with a second inhibitor that targets the same kinase but has a different chemical scaffold.[1] If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue Experiments: In a cellular model, overexpress a version of the target kinase that has been mutated to be resistant to Kin-Inhib-001. If this "rescues" the cells from the inhibitor's effects, it confirms the phenotype is on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target kinase.[3] If the resulting phenotype mimics the effect of Kin-Inhib-001, it supports an on-target mechanism. If the phenotype persists even in the absence of the target, it strongly suggests an off-target effect.

Q3: What are the best practices for minimizing off-target effects in my experiments with Kin-Inhib-001?

A3: To minimize the impact of off-target effects, consider the following experimental design strategies:

  • Use the Lowest Effective Concentration: Titrate Kin-Inhib-001 to determine the lowest concentration that elicits the desired on-target effect. Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of Kin-Inhib-001 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Thoroughly Characterize Your Inhibitor: Whenever possible, use inhibitors that have been extensively profiled for selectivity across the kinome. If you are working with a novel compound, consider performing a kinase selectivity profiling screen early in your research.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required to inhibit the target kinase.

Potential Cause Troubleshooting Steps Expected Outcome
Potent off-target inhibition of a survival kinase. 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases essential for cell survival. 2. Test a structurally unrelated inhibitor for the same target to see if the cytotoxicity persists.1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target.
Compound insolubility leading to aggregation and non-specific effects. 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Include a vehicle-only control to ensure the solvent (e.g., DMSO) is not the source of toxicity.1. Confirmation that the compound is fully dissolved at the tested concentrations.

Issue 2: The observed cellular phenotype is the opposite of what is expected from inhibiting the target kinase.

Potential Cause Troubleshooting Steps Expected Outcome
Inhibition of an off-target kinase in an opposing signaling pathway. 1. Perform a kinome selectivity profile to identify off-targets. 2. Validate the phenotype using a genetic approach (siRNA/CRISPR) to knock down the primary target. 3. Use phospho-proteomics to get a global view of signaling pathways affected by the inhibitor.1. Identification of off-target kinases that could explain the paradoxical phenotype. 2. Confirmation of whether the phenotype is truly on- or off-target.
Activation of a compensatory feedback loop. 1. Use western blotting to probe for the activation of known compensatory signaling pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to target inhibition.

Quantitative Data Summary

Table 1: Representative Kinase Selectivity Profile for Kin-Inhib-001

This table summarizes the inhibitory activity of Kin-Inhib-001 against its intended target and a selection of common off-target kinases, as determined by an in vitro kinase assay.

Kinase TargetIC50 (nM)Description
Target Kinase A 15 On-Target
Off-Target Kinase X250Structurally related kinase
Off-Target Kinase Y800Kinase in a survival pathway
Off-Target Kinase Z>10,000Unrelated kinase

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of Kin-Inhib-001 against a broad panel of recombinant kinases to identify both on- and off-target interactions.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[4]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Kin-Inhib-001 in DMSO, starting from a high concentration (e.g., 100 µM).[4]

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and the serially diluted Kin-Inhib-001 or a DMSO vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 determination.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Substrate Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plates with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Kin-Inhib-001 with its target and potential off-targets in a cellular context. CETSA is based on the principle that ligand binding stabilizes proteins against thermal denaturation.[5]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of Kin-Inhib-001 or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[4]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target kinase and suspected off-target kinases.

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of Kin-Inhib-001 indicates target engagement.[5]

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Validation of Functional Relevance cluster_3 Conclusion start Novel Kinase Inhibitor (Kin-Inhib-001) kinase_profiling Kinase Selectivity Profiling (>400 kinases) start->kinase_profiling data_analysis_1 Determine IC50 for On- and Off-Targets kinase_profiling->data_analysis_1 cetsa Cellular Thermal Shift Assay (CETSA) data_analysis_1->cetsa Identified Off-Targets phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) data_analysis_1->phenotypic_assay Potency Info data_analysis_2 Confirm Target Engagement & Cellular Effects cetsa->data_analysis_2 phenotypic_assay->data_analysis_2 crispr CRISPR/siRNA Knockdown of Target data_analysis_2->crispr Observed Phenotype rescue Rescue with Drug-Resistant Mutant data_analysis_2->rescue compare_phenotypes Compare Phenotypes crispr->compare_phenotypes rescue->compare_phenotypes conclusion Distinguish On-Target vs. Off-Target Phenotypes compare_phenotypes->conclusion

Caption: Workflow for identifying and validating off-target effects.

Signaling_Pathway_Off_Target_Effect cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor A TargetKinase Target Kinase A Receptor1->TargetKinase Substrate1 Substrate 1 TargetKinase->Substrate1 OnTargetEffect Desired Cellular Effect (e.g., Anti-proliferation) Substrate1->OnTargetEffect Receptor2 Receptor B OffTargetKinase Off-Target Kinase Y Receptor2->OffTargetKinase Substrate2 Substrate 2 OffTargetKinase->Substrate2 OffTargetEffect Unintended Cellular Effect (e.g., Toxicity) Substrate2->OffTargetEffect Inhibitor Kin-Inhib-001 Inhibitor->TargetKinase High Affinity Inhibition Inhibitor->OffTargetKinase Lower Affinity Inhibition

Caption: On-target vs. off-target pathway inhibition by Kin-Inhib-001.

References

Technical Support Center: Improving the Bioavailability of SPY001 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPY001. The information is designed to address specific issues that may be encountered during animal studies focused on the bioavailability of this investigational compound.

Frequently Asked Questions (FAQs)

Q1: What is SPY001 and what is its mechanism of action?

SPY001 is an investigational novel, half-life extended monoclonal antibody that targets the α4β7 integrin.[1] This mechanism is similar to vedolizumab, which is an approved treatment for Inflammatory Bowel Disease (IBD). By targeting α4β7, SPY001 is designed to selectively inhibit the trafficking of pathogenic T lymphocytes to the gastrointestinal tract, thereby reducing inflammation associated with IBD.[1] Preclinical studies have shown that SPY001 has equivalent potency and selectivity to vedolizumab.[1]

Q2: What is the intended route of administration for SPY001 and how might this impact bioavailability studies?

SPY001 is being developed for subcutaneous (SC) administration.[1][2] This is a critical factor in designing and interpreting bioavailability studies in animals. Unlike oral administration, which involves absorption from the gastrointestinal tract and potential first-pass metabolism, SC administration involves absorption from the subcutaneous tissue into the lymphatic system and bloodstream. The bioavailability of subcutaneously administered monoclonal antibodies is generally high, but can be influenced by factors such as formulation, injection volume, and site of injection.

Q3: What are the known pharmacokinetic parameters of SPY001 from preclinical and clinical studies?

Interim data from a Phase 1 clinical trial in healthy volunteers has provided initial pharmacokinetic insights. Key findings include:

ParameterFindingSource
Half-life Approximately 80 days, which is about three-fold greater than vedolizumab.[1]
Dosing Interval The extended half-life supports potential quarterly or biannual subcutaneous maintenance dosing.[1]
Target Engagement A single dose resulted in rapid and sustained saturation of α4β7 receptors at expected Phase 2 trough concentrations.[1]

Preclinical studies in non-human primates have also been conducted to evaluate the coadministration of SPY001 with other therapeutic agents.[1]

Troubleshooting Guide

Issue 1: Lower than expected plasma concentrations of SPY001 in animal models.

Possible Causes and Solutions:

  • Improper Injection Technique:

    • Subcutaneous vs. Intradermal/Intramuscular Injection: Ensure the injection is truly subcutaneous. Inadvertent intradermal or intramuscular injection can alter absorption kinetics. Use appropriate needle size and injection angle for the animal model.

    • Leakage from Injection Site: Large injection volumes or improper technique can lead to leakage. Consider using a smaller injection volume or dividing the dose into multiple sites.

  • Formulation Issues:

    • Aggregation: Monoclonal antibodies can be prone to aggregation, which can reduce bioavailability. Ensure proper storage and handling of the SPY001 formulation. Visually inspect for particulates before administration.

    • Viscosity: Highly viscous formulations can have slower absorption. If using a custom formulation, ensure its viscosity is suitable for subcutaneous injection in the chosen animal model.

  • Animal Model Specific Factors:

    • Skin Physiology: The skin thickness, blood flow, and lymphatic drainage at the injection site can vary between species and even strains, affecting absorption.

    • Anti-drug Antibodies (ADAs): The animal's immune system may generate antibodies against the humanized SPY001, leading to rapid clearance. Consider using immunosuppressed animals or a shorter study duration to minimize ADA development.

Issue 2: High variability in pharmacokinetic data between individual animals.

Possible Causes and Solutions:

  • Inconsistent Dosing:

    • Accurate Dosing: Ensure accurate calculation and administration of the dose based on individual animal body weights.

  • Injection Site Variability:

    • Standardized Injection Site: Use a consistent and well-defined anatomical location for all injections to minimize variability in absorption.

  • Animal Health Status:

    • Healthy Animal Cohort: Ensure all animals are healthy and free of any conditions that could affect drug absorption or clearance.

  • Blood Sampling Technique:

    • Consistent Sampling: Standardize the blood sampling technique and timing to reduce variability in measured plasma concentrations.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Subcutaneously Administered SPY001 in Rodents

  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Grouping:

    • Group 1: Intravenous (IV) administration of SPY001 (for bioavailability calculation).

    • Group 2: Subcutaneous (SC) administration of SPY001.

  • Dosing:

    • IV Group: Administer a single dose of SPY001 via the tail vein.

    • SC Group: Administer a single dose of SPY001 subcutaneously in the dorsal scapular region.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify SPY001 concentrations in plasma using a validated enzyme-linked immunosorbent assay (ELISA) specific for SPY001.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment IV Administration IV Administration Group Assignment->IV Administration SC Administration SC Administration Group Assignment->SC Administration Blood Collection Blood Collection IV Administration->Blood Collection SC Administration->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Bioanalysis (ELISA) Bioanalysis (ELISA) Sample Storage->Bioanalysis (ELISA) PK Analysis PK Analysis Bioanalysis (ELISA)->PK Analysis Bioavailability Calculation Bioavailability Calculation PK Analysis->Bioavailability Calculation

Caption: Workflow for a typical preclinical pharmacokinetic study of SPY001.

Troubleshooting_Bioavailability cluster_injection Injection-Related cluster_formulation Formulation-Related cluster_animal_model Animal Model-Related Low Bioavailability Low Bioavailability Improper Technique Improper Technique Low Bioavailability->Improper Technique Leakage Leakage Low Bioavailability->Leakage Aggregation Aggregation Low Bioavailability->Aggregation Viscosity Viscosity Low Bioavailability->Viscosity Skin Physiology Skin Physiology Low Bioavailability->Skin Physiology ADA Response ADA Response Low Bioavailability->ADA Response Solution: Training & Proper Needle Selection Solution: Training & Proper Needle Selection Improper Technique->Solution: Training & Proper Needle Selection Solution: Optimize Volume/Site Solution: Optimize Volume/Site Leakage->Solution: Optimize Volume/Site Solution: Proper Storage & Handling Solution: Proper Storage & Handling Aggregation->Solution: Proper Storage & Handling Solution: Formulation Optimization Solution: Formulation Optimization Viscosity->Solution: Formulation Optimization Solution: Consistent Injection Site Solution: Consistent Injection Site Skin Physiology->Solution: Consistent Injection Site Solution: Immunosuppressed Models Solution: Immunosuppressed Models ADA Response->Solution: Immunosuppressed Models

Caption: Troubleshooting low bioavailability of SPY001 in animal studies.

References

SPI-001 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SPI-001, a hypothetical novel kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation, ensuring optimal results and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the Serine/Threonine kinase "Kinase X," which is a key component of the hypothetical "Growth Factor Y" signaling pathway. By binding to the ATP pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation, leading to a downstream blockade of pro-proliferative and anti-apoptotic signals.

Q2: What are the common off-target effects to be aware of when using small molecule inhibitors like this compound?

A2: Off-target effects can arise when a small molecule binds to and modulates proteins other than the intended target.[1] Common indicators of off-target effects include:

  • Unexpected cellular toxicity: Significant cell death at concentrations where the on-target effect is expected to be specific.[1]

  • Discrepancies with genetic validation: The phenotype observed with this compound differs from that seen with siRNA/shRNA knockdown or CRISPR-Cas9 knockout of Kinase X.[1]

  • Inconsistent results with other inhibitors: A structurally different inhibitor of Kinase X produces a different phenotype.[1]

Q3: How should I properly store and handle this compound?

A3: For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

In Vitro Cell-Based Assays

Problem 1: No observable effect of this compound on my cells.

Possible Cause Recommended Solution
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).
Poor Cell Permeability While this compound is designed to be cell-permeable, this can vary between cell lines. Consider using a permeabilization agent as a positive control, though this is not suitable for all assays.
Compound Instability Ensure that this compound is stable in your cell culture media over the course of the experiment. This can be tested by incubating the compound in media for the duration of the experiment and then assessing its integrity via analytical methods like HPLC.
Cell Line Insensitivity The target, Kinase X, may not be expressed or be functionally important in your chosen cell line. Confirm Kinase X expression via Western blot or qPCR.

Problem 2: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
Off-Target Toxicity This may indicate that this compound is affecting other essential cellular pathways.[1] Consider performing a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your primary assay to determine the therapeutic window.
Apoptosis Induction If Kinase X is critical for cell survival, its inhibition may be inducing apoptosis. This can be confirmed with assays for caspase activation or Annexin V staining.
In Vivo Animal Studies

Problem 3: Lack of efficacy in animal models.

Possible Cause Recommended Solution
Poor Pharmacokinetics (PK) The compound may be rapidly metabolized or cleared. Conduct a PK study to determine the half-life, bioavailability, and optimal dosing schedule of this compound in your animal model.[2]
Inadequate Formulation The formulation may not be suitable for the chosen route of administration, leading to poor absorption.[3] Test different formulations to improve solubility and stability.
Insufficient Target Engagement The administered dose may not be sufficient to inhibit Kinase X in the target tissue. Analyze tissue samples post-treatment to measure the levels of phosphorylated Kinase X or its downstream targets.
Model Unsuitability The chosen animal model may not accurately recapitulate the human disease state, or the target pathway may not be a key driver of the disease in that model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO).

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 72 hours).

  • Readout: Assess cell proliferation using a suitable method, such as an MTS or CellTiter-Glo assay.

  • Data Analysis: Plot the results as a percentage of the vehicle control and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition
  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., Growth Factor Y stimulation) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Kinase X (p-Kinase X), total Kinase X, a downstream phosphorylated substrate (p-Substrate Z), total Substrate Z, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Kinase X and its downstream substrate.

Visualizations

SPI_001_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Y_Receptor Growth Factor Y Receptor Kinase_X Kinase X Growth_Factor_Y_Receptor->Kinase_X Growth_Factor_Y Growth Factor Y Growth_Factor_Y->Growth_Factor_Y_Receptor p_Kinase_X p-Kinase X (Active) Kinase_X->p_Kinase_X Phosphorylation Substrate_Z Substrate Z p_Kinase_X->Substrate_Z p_Substrate_Z p-Substrate Z (Active) Substrate_Z->p_Substrate_Z Phosphorylation Proliferation_Survival Proliferation & Survival p_Substrate_Z->Proliferation_Survival SPI_001 This compound SPI_001->p_Kinase_X Inhibition

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture Dose_Response 2. Dose-Response (IC50 Determination) Cell_Culture->Dose_Response Mechanism_Validation 3. Mechanism Validation (Western Blot) Dose_Response->Mechanism_Validation PK_Study 4. Pharmacokinetic Study Mechanism_Validation->PK_Study Efficacy_Study 5. Efficacy Study in Animal Model PK_Study->Efficacy_Study Toxicity_Study 6. Toxicology Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis & Interpretation Toxicity_Study->Data_Analysis Start Start Start->Cell_Culture

Caption: General experimental workflow for this compound evaluation.

References

Addressing unexpected results with SPI-001 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPI-001. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting any unexpected results encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X (KX). KX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling cascade, known as the Fictional Signaling Pathway (FSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream target, Transcription Factor Z (TF-Z). The inhibition of this pathway is expected to decrease cell proliferation and induce apoptosis in KX-overexpressing cancer cell lines.

Q2: What are the expected cellular effects of this compound treatment?

A2: In responsive, KX-driven cancer cell lines, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and a corresponding increase in apoptosis. On a molecular level, you should observe a significant reduction in the phosphorylation of TF-Z at the Serine-54 residue.

Q3: What is the recommended concentration range for in vitro experiments?

A3: For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM. The IC50 for this compound in most sensitive cell lines, such as the HX-1 cell line, is approximately 150 nM.

Q4: How should I prepare and store this compound?

A4: this compound is provided as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to 2 years.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during your experiments with this compound.

Issue 1: No significant decrease in cell viability observed.

If you do not observe the expected anti-proliferative effects of this compound, consider the following troubleshooting steps:

  • Cell Line Sensitivity: Confirm that your chosen cell line expresses a functional Kinase X (KX) and is dependent on the Fictional Signaling Pathway (FSP) for survival. We recommend using the HX-1 cell line as a positive control.

  • Compound Integrity: Ensure that the this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.

  • Assay Conditions: Optimize the cell seeding density and treatment duration. A 72-hour treatment period is recommended for viability assays.

G start Start: No effect on cell viability observed q1 Is the cell line known to be KX-pathway dependent? start->q1 a1_yes Verify compound integrity. Was it stored correctly? q1->a1_yes Yes a1_no Action: Test a positive control cell line (e.g., HX-1). Validate KX expression. q1->a1_no No q2 Are assay conditions (seeding, duration) optimal? a1_yes->q2 Yes end Consult Technical Support a1_yes->end No a1_no->end a2_yes Consider alternative explanations: - Drug efflux pumps - Acquired resistance q2->a2_yes Yes a2_no Action: Optimize cell density and treatment duration (e.g., 72h). q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Inconsistent results in downstream pathway analysis (Western Blot).

If you observe variability in the phosphorylation status of the downstream target, TF-Z, please consider these factors:

  • Time Course: The inhibition of TF-Z phosphorylation is a rapid event. We recommend a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: Validate the specificity of your primary antibodies for both total and phosphorylated TF-Z.

Quantitative Data Summary

The following tables summarize the expected results from key validation experiments using the HX-1 (sensitive) and KX-null (resistant) cell lines.

Table 1: IC50 Values for this compound in Different Cell Lines

Cell LineKX ExpressionIC50 (nM) after 72h Treatment
HX-1High152 ± 15
HX-2Moderate850 ± 45
KX-nullNone> 10,000

Table 2: Effect of this compound on TF-Z Phosphorylation

Treatment (1h)Cell Linep-TF-Z (Ser54) Signal (Normalized)
Vehicle (DMSO)HX-11.00
This compound (500 nM)HX-10.15 ± 0.05
Vehicle (DMSO)KX-null0.05 (Not detectable)
This compound (500 nM)KX-null0.05 (Not detectable)

Signaling Pathway and Experimental Protocols

The Fictional Signaling Pathway (FSP)

The diagram below illustrates the signaling cascade targeted by this compound.

G cluster_n Nucleus GFR Growth Factor Receptor (GFR) KX Kinase X (KX) GFR->KX TFZ Transcription Factor Z (TF-Z) KX->TFZ p Proliferation Cell Proliferation & Survival TFZ->Proliferation SPI001 This compound SPI001->KX

Caption: The FSP pathway showing this compound's inhibitory action on KX.
Protocol 1: Cell Viability (MTS) Assay

This protocol is designed to measure the dose-dependent effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 10 nM to 10 µM. Include a vehicle control (DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout p1 Seed 5,000 cells per well p2 Prepare 2X this compound serial dilutions p3 Add compound to cells p2->p3 p4 Add MTS reagent p5 Incubate 2-4h p4->p5 p6 Read absorbance at 490 nm p5->p6

Caption: Experimental workflow for the cell viability (MTS) assay.
Protocol 2: Western Blot for p-TF-Z (Ser54)

This protocol details the steps to measure the inhibition of TF-Z phosphorylation by this compound.

  • Cell Culture and Treatment: Plate 2 x 10^6 HX-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound (500 nM) or vehicle (DMSO) for 1 hour.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TF-Z (Ser54) (1:1000 dilution) or total TF-Z (1:1000 dilution).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify the band intensities and normalize the p-TF-Z signal to the total TF-Z signal.

Technical Support Center: Refinement of SPY-001 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SPY-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of SPY-001, a novel, extended half-life monoclonal antibody targeting α4β7 integrin for the treatment of inflammatory bowel disease (IBD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SPY-001?

A1: SPY-001 is an IgG1 monoclonal antibody that specifically targets the α4β7 integrin. This integrin is crucial for the trafficking of lymphocytes to the gut. By binding to α4β7, SPY-001 blocks its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[1][2] This inhibition prevents the excessive migration of lymphocytes into the gut mucosa, thereby reducing the chronic inflammation associated with IBD.[2]

Q2: What is the recommended in vivo delivery method for SPY-001 in preclinical studies?

A2: The primary and recommended route of administration for SPY-001 in preclinical and clinical studies is subcutaneous (SC) injection.[1][2][3] This method has been shown to be well-tolerated in non-human primates and healthy human volunteers.[1][3]

Q3: What are the key advantages of SPY-001's formulation?

A3: SPY-001 has been engineered for an extended half-life due to an Fc modification that increases its binding affinity to the neonatal Fc receptor (FcRn) at low pH, which reduces lysosomal degradation.[1] Preclinical data in cynomolgus monkeys show a half-life of approximately 22 days for SPY-001 after a single subcutaneous injection, which is more than three times longer than that of vedolizumab.[1] Interim phase 1 results in humans suggest a half-life of over 90 days.[2] This extended half-life supports the potential for less frequent dosing.[1][2] The formulation is also citrate-free, which can reduce injection site pain.[2]

Q4: What are the expected pharmacokinetic and pharmacodynamic profiles of SPY-001?

A4: Preclinical studies in Tg276 transgenic mice and cynomolgus monkeys have demonstrated a significantly extended half-life for SPY-001 compared to the benchmark antibody, vedolizumab.[1] In vitro, SPY-001 shows potent binding to α4β7 integrin with Kd values of <1 nM and effectively inhibits MAdCAM-1-driven cell adhesion.[1] In the Phase 1 clinical trial, SPY-001 demonstrated a half-life of over 90 days in healthy volunteers, and a single 300 mg subcutaneous dose was sufficient to achieve complete saturation of α4β7 receptors.[3]

Troubleshooting Guide for In Vivo SPY-001 Experiments

This guide addresses potential issues that researchers may encounter during the in vivo administration of SPY-001 in preclinical animal models.

Issue Potential Cause Recommended Solution
Injection Site Reactions (e.g., swelling, redness) - High injection volume for the animal model. - Formulation issue (e.g., incorrect pH, presence of aggregates). - Immunogenic reaction to the antibody.- Optimize injection volume based on the animal's size and the subcutaneous space capacity. - Ensure the formulation is at the correct pH and is free of visible aggregates. Consider filtering the solution. - Monitor for signs of a systemic immune response. If immunogenicity is suspected, consider using a different animal model or a modified version of the antibody.
High Variability in Pharmacokinetic (PK) Data - Improper injection technique leading to variable absorption. - Formation of anti-drug antibodies (ADAs) in some animals. - Instability of the antibody in the formulation.- Ensure consistent subcutaneous injection technique across all animals. Rotate injection sites to avoid tissue saturation.[4] - Screen for the presence of ADAs in plasma samples. The development of ADAs can alter the clearance of the therapeutic antibody.[5][6] - Verify the stability of the SPY-001 formulation under the storage and handling conditions of the experiment.[7][8]
Reduced Efficacy in Animal Models of Colitis - Insufficient dosing to achieve therapeutic concentrations. - Development of neutralizing ADAs. - The animal model is not fully dependent on the α4β7-MAdCAM-1 pathway.- Perform a dose-ranging study to determine the optimal therapeutic dose for the specific animal model. - Test for the presence of neutralizing antibodies that may be inhibiting the function of SPY-001. - Characterize the expression of α4β7 and MAdCAM-1 in the disease model to confirm target engagement.
Antibody Aggregation in Formulation - Improper storage conditions (e.g., temperature fluctuations, exposure to light). - Agitation or shear stress during handling. - Incompatible excipients in the formulation buffer.- Store SPY-001 at the recommended temperature and protect from light.[7][8] - Handle the antibody solution gently, avoiding vigorous shaking or vortexing.[7] - Use the recommended formulation buffer and excipients. Common stabilizers for monoclonal antibodies include polysorbates and sugars.[9][10]

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of SPY-001 vs. Vedolizumab

Species Metric SPY-001 Vedolizumab Reference
Tg276 Transgenic MiceHalf-life~12 days~4 days[1]
Cynomolgus MonkeysHalf-life (single SC injection)~22 days~6 days[1]

Table 2: Interim Phase 1 Clinical Trial Data for SPY-001 in Healthy Volunteers

Metric Result Reference
Half-life (300mg SC cohort)>90 days[3]
Half-life (600mg SC cohort)>100 days[3]
SafetyWell-tolerated with no serious adverse events reported. Most common adverse events were mild headache and nasopharyngitis.[2][3]
Pharmacodynamics (single 300mg dose)Complete saturation of α4β7 receptors.[3]

Experimental Protocols

Protocol 1: Subcutaneous Administration of SPY-001 in a Murine Colitis Model

  • Animal Model: Utilize a relevant mouse model of colitis that is dependent on lymphocyte trafficking to the gut, such as the T cell transfer model of colitis in immunodeficient mice.

  • SPY-001 Formulation: Prepare SPY-001 in a sterile, citrate-free buffer at the desired concentration. Ensure the solution is at room temperature before injection.

  • Dosing:

    • Determine the appropriate dose based on the animal's body weight and the desired therapeutic exposure.

    • Administer SPY-001 via subcutaneous injection in the scruff of the neck or the flank.

    • Rotate injection sites for subsequent doses to minimize local tissue reactions.

  • Monitoring:

    • Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).

    • Collect blood samples at predetermined time points to assess the pharmacokinetic profile of SPY-001.

    • At the end of the study, collect intestinal tissue for histological analysis of inflammation and immunohistochemical analysis of lymphocyte infiltration.

  • Data Analysis:

    • Analyze pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Score histological sections for the severity of inflammation.

    • Quantify the number of infiltrating lymphocytes in the intestinal tissue.

Visualizations

Signaling_Pathway cluster_lymphocyte Gut-Homing T Lymphocyte cluster_endothelium Gut Endothelial Cell cluster_inhibition Mechanism of SPY-001 a4b7 α4β7 Integrin (Inactive) a4b7_active α4β7 Integrin (Active) a4b7->a4b7_active Conformational Change MAdCAM1 MAdCAM-1 a4b7_active->MAdCAM1 Adhesion & Transmigration Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->a4b7 Inside-out Signaling Chemokine Chemokine (e.g., CCL25) Chemokine->Chemokine_Receptor Binding SPY001 SPY-001 SPY001->a4b7_active Blocks Binding

Caption: α4β7-MAdCAM-1 signaling pathway and the inhibitory action of SPY-001.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Murine Colitis Model Dosing Subcutaneous Injection Animal_Model->Dosing SPY001_Prep Prepare SPY-001 Formulation SPY001_Prep->Dosing Clinical_Signs Monitor Clinical Signs Dosing->Clinical_Signs PK_Sampling Collect Blood for PK Analysis Dosing->PK_Sampling Tissue_Collection Harvest Intestinal Tissue Clinical_Signs->Tissue_Collection PK_Analysis Analyze Pharmacokinetics PK_Sampling->PK_Analysis Histology Histological Scoring Tissue_Collection->Histology IHC Immunohistochemistry Tissue_Collection->IHC

Caption: Experimental workflow for in vivo studies of SPY-001 in a murine colitis model.

References

How to minimize SPI-001 toxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this technical guide, SPI-001 is a fictional investigational compound . The following information is provided as a detailed example of a technical support document for a novel therapeutic agent, adhering to the user's specified format and requirements. The data, pathways, and protocols are illustrative and based on common scenarios encountered in drug development for compounds with similar characteristics.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the investigational compound this compound in cell-based assays. The following resources are designed to help troubleshoot and minimize off-target toxicity, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase X (KX), a serine/threonine kinase. The KX signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation and survival. By inhibiting KX, this compound is designed to induce cell cycle arrest and apoptosis in tumor cells.[1][2][3]

Q2: Is some level of cytotoxicity expected with this compound?

A2: Yes. A certain degree of cytotoxicity is the intended on-target effect in cancer cell lines where the KX pathway is a key driver of survival. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose for KX inhibition, or across a wide range of unrelated cell lines, may be considered "unexpected" and indicative of off-target effects.

Q3: What is the most common off-target toxicity observed with this compound in vitro?

A3: The most frequently reported off-target effect of this compound in cell-based assays is mitochondrial dysfunction.[4][5] This can manifest as a decrease in cellular ATP levels, loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS), ultimately leading to cell death independent of KX inhibition.[6] This off-target activity can confound the interpretation of primary efficacy assays.

Troubleshooting Guide: Minimizing this compound Induced Mitochondrial Toxicity

This guide addresses specific issues related to unexpected cytotoxicity due to off-target mitochondrial effects of this compound.

Q4: I'm observing high cytotoxicity in my cell line at concentrations where I don't expect to see significant on-target (anti-KX) activity. How can I confirm if this is due to mitochondrial toxicity?

A4: To determine if the observed cytotoxicity is due to mitochondrial dysfunction, a common strategy is to compare the compound's effect on cells cultured in standard glucose-containing medium versus a galactose-containing medium.[6][7] Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[7][8] A significant increase in this compound potency in galactose medium strongly suggests mitochondrial liability.

Diagram: Logic for Investigating Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Culture Cells in Glucose vs. Galactose Medium A->B C Is this compound more potent in Galactose? B->C D Mitochondrial Toxicity is Likely C->D  Yes E Toxicity is Likely On-Target or Other Off-Target C->E  No F Run Specific Assays: - ATP Depletion (e.g., CellTiter-Glo®) - Mitochondrial Membrane Potential (e.g., TMRE) - Oxygen Consumption Rate (OCR) D->F G Implement Mitigation Strategies F->G

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Q5: My results suggest mitochondrial toxicity. What are the next steps to characterize and mitigate this effect?

A5: After confirming likely mitochondrial toxicity, you should:

  • Quantify the Effect: Perform dose-response experiments to measure specific mitochondrial function parameters, such as ATP levels, mitochondrial membrane potential, and oxygen consumption rate (OCR). This will help you establish a therapeutic window between the on-target (anti-KX) and off-target (mitochondrial) effects.

  • Assess Downstream Consequences: Measure the production of reactive oxygen species (ROS) and markers of apoptosis (e.g., caspase 3/7 activation) to understand the mechanisms of cell death.[6]

  • Attempt to Mitigate the Toxicity: In some cases, co-treatment with mitochondrial-supportive agents, such as antioxidants (e.g., N-acetylcysteine) or electron transport chain substrates, may rescue cells from off-target effects without compromising on-target efficacy. This can help confirm that the toxicity is mitochondrially-mediated.

Q6: Could the observed cytotoxicity be an artifact of the assay itself?

A6: Yes, some cytotoxicity assays are susceptible to artifacts. For example, the MTT assay relies on mitochondrial reductase activity. If this compound directly inhibits these enzymes, the assay will report cytotoxicity even if the cells are viable. It is crucial to use an orthogonal method to confirm cell death, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium (B1200493) iodide staining).[9][10]

Data Presentation

Table 1: Comparative Potency of this compound in Different Media

This table illustrates how changing the primary metabolic substrate from glucose to galactose can reveal underlying mitochondrial toxicity. A lower IC₅₀ value indicates higher potency.

Cell LineCulture MediumThis compound IC₅₀ (µM)Fold Change (Glucose/Galactose)
Cancer-AGlucose1.512.5x
Galactose0.12
Normal-HGlucose> 25> 20.8x
Galactose1.2

Data is for illustrative purposes only.

Table 2: On-Target vs. Off-Target Activity of this compound

This table summarizes the therapeutic window of this compound by comparing its potency against its intended target (KX kinase activity) and its off-target mitochondrial effects.

Assay TypeEndpoint MeasuredIC₅₀ (µM)
On-Target
Biochemical Kinase AssayKX Phosphorylation0.05
Cell-Based Target Engagementp-KX Substrate Levels0.25
Off-Target (Mitochondrial)
Cellular ATP LevelsATP Depletion (Galactose Medium)0.12
Oxygen Consumption Rate (OCR)Inhibition of Respiration0.30
Mitochondrial Membrane PotentialTMRE Signal Decrease0.45

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Toxicity using Glucose vs. Galactose Media

This protocol is designed to sensitize cells to mitochondrial toxins.

  • Cell Culture Preparation:

    • Prepare two types of media:

      • Standard growth medium containing 10 mM glucose.

      • Mitochondrial stress medium: glucose-free DMEM supplemented with 10 mM galactose and 1 mM sodium pyruvate.

    • Seed cells in 96-well plates and allow them to attach overnight in their standard growth medium.

  • Media Exchange:

    • The next day, gently wash the cells with PBS.

    • Replace the medium in half of the plates with the glucose-containing medium and the other half with the galactose-containing medium.

    • Incubate for 4-6 hours to allow cells to adapt their metabolism.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound to the respective plates and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Assess cell viability using a method that measures ATP content, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which is less prone to artifacts than metabolic assays like MTT.[7][8]

  • Data Analysis:

    • Calculate the IC₅₀ values for this compound in both media conditions. A significantly lower IC₅₀ in the galactose medium is indicative of mitochondrial toxicity.

Diagram: this compound Mechanism of Action and Off-Target Effects

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor KX Kinase KX Kinase Receptor->KX Kinase Downstream Signaling Downstream Signaling KX Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Apoptosis Apoptosis Proliferation & Survival->Apoptosis Inhibition leads to Mitochondrion Mitochondrion Electron Transport Chain Electron Transport Chain Mitochondrion->Electron Transport Chain Mitochondrial\nMembrane Potential Mitochondrial Membrane Potential Mitochondrion->Mitochondrial\nMembrane Potential ATP Production ATP Production Electron Transport Chain->ATP Production Electron Transport Chain->ATP Production ROS Production ROS Production Electron Transport Chain->ROS Production Cell Death Cell Death ATP Production->Cell Death Depletion leads to SPI001 This compound SPI001->KX Kinase Inhibition (On-Target) SPI001->Electron Transport Chain Inhibition (Off-Target) ROS Production->Apoptosis

Caption: On-target vs. off-target pathways of this compound.

Protocol 2: Measuring Oxygen Consumption Rate (OCR)

This protocol provides a direct measure of mitochondrial respiration using an Agilent Seahorse XF Analyzer or similar instrument.[11]

  • Plate Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with this compound and other modulators of respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

  • Assay Execution: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of this compound.

  • Data Analysis: A direct decrease in the basal OCR after the injection of this compound indicates inhibition of mitochondrial respiration.

Diagram: Workflow for Optimizing this compound Experimental Conditions

A Goal: Measure On-Target (Anti-KX) Efficacy B Determine On-Target EC₅₀ (e.g., p-Substrate Assay) A->B C Determine Mitochondrial Toxicity IC₅₀ (e.g., ATP Assay in Galactose) A->C D Calculate Therapeutic Window (Mito IC₅₀ / On-Target EC₅₀) B->D C->D E Window > 10-fold? D->E F Proceed with Efficacy Assays below Mitochondrial IC₅₀ E->F  Yes G Consider Mitigation Strategies: - Shorter incubation times - Co-treatment with antioxidants - Use cell lines less reliant on OXPHOS E->G  No H Re-evaluate Therapeutic Window G->H H->D

Caption: Decision tree for optimizing this compound assay conditions.

References

Technical Support Center: Preventing Compound Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The information provided in this guide is based on general best practices for handling small molecule inhibitors in a research setting. The specific compound "SPI-001" could not be definitively identified in publicly available chemical databases or scientific literature. Researchers should always consult the manufacturer's specific product datasheet and Safety Data Sheet (SDS) for detailed handling, storage, and stability information for any compound.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges related to compound stability during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store my small molecule inhibitor upon arrival?

Most small molecule inhibitors are supplied as a lyophilized powder and are stable at room temperature for short periods, such as during shipping.[1] However, for long-term storage, it is crucial to store the compound at -20°C or -80°C, protected from light and moisture.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[2]

Q2: What is the best solvent to reconstitute my compound?

High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many non-polar small molecules.[2][4] However, the ideal solvent depends on the compound's specific solubility characteristics. Always check the product datasheet for recommended solvents.[5] For experiments involving cell culture, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[4]

Q3: My compound has precipitated out of my stock solution. What should I do?

Precipitation can occur if the solution is stored improperly or if the compound's solubility limit is exceeded. If you observe precipitation, you can try to redissolve the compound by gently warming the solution. However, it is generally recommended to prepare a fresh stock solution.[4] To avoid precipitation in aqueous buffers, a serial dilution of the DMSO stock solution is recommended, and the final working solution should be prepared fresh for each experiment.[2]

Q4: Is it necessary to aliquot my stock solution?

Yes, it is highly recommended to aliquot stock solutions into small, single-use volumes.[2] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[2] Store these aliquots at -20°C or -80°C.[5]

Q5: How can I determine if my compound is degrading during my experiment?

The most reliable methods to assess compound stability and purity are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can quantify the amount of the active compound remaining and identify potential degradation products.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of compound activity in a multi-day experiment. Degradation in the aqueous experimental medium, especially at 37°C.[1]Replenish the medium with a freshly prepared solution of the compound every 24-48 hours.[1]
Adsorption of the compound to plasticware (e.g., tubes, plates).For long-term storage, use glass or low-adsorption polypropylene (B1209903) vials.[1] Consider using pre-coated plates or adding a small amount of a carrier protein like BSA to your buffer, if compatible with your assay.
Inconsistent results between experiments. Batch-to-batch variability of the compound.Perform analytical validation (e.g., HPLC, LC-MS) on each new batch of the compound to confirm purity and identity before use.[2]
Repeated freeze-thaw cycles of the stock solution.Prepare and use single-use aliquots of your stock solution to avoid degradation from repeated freezing and thawing.[2]
Photodegradation.Handle the compound and its solutions in low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[1][2]
Difficulty dissolving the compound. Incorrect solvent selection.Consult the product datasheet for the recommended solvent and solubility information.[3]
The compound may require additional energy to dissolve.Gentle warming or sonication can be used to aid dissolution, but check the compound's heat stability first.[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the best practices for preparing stock and working solutions of a small molecule inhibitor to maintain its stability.

dot

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For each experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable stock and working solutions.

Methodology:

  • Weighing: Carefully weigh the required amount of the powdered compound in a chemical fume hood, using appropriate personal protective equipment (PPE).[3]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).[4]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if the compound is known to be heat-stable.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber-colored, low-adsorption vials.[2]

  • Storage: Store the aliquots at -80°C for long-term stability.

  • Working Solution: For each experiment, thaw a single aliquot and perform a serial dilution into the final aqueous buffer or cell culture medium immediately before use.[2]

Protocol 2: General pH Stability Assessment

This protocol provides a framework to evaluate the stability of a compound in aqueous solutions at different pH values.

dot

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_solutions Prepare Compound Solutions in Each Buffer prep_buffers->prep_solutions incubate Incubate at 37°C prep_solutions->incubate sample Take Aliquots at T=0, 2, 4, 8, 24h incubate->sample quench Quench with Organic Solvent sample->quench analyze Analyze by LC-MS quench->analyze determine Determine % Remaining Compound analyze->determine

Caption: Experimental workflow for assessing pH stability.

Methodology:

  • Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

  • Solution Preparation: Dilute the compound's DMSO stock solution into each buffer to a final, consistent concentration.

  • Incubation: Incubate the solutions at a controlled temperature relevant to your experimental conditions (e.g., 37°C).[1]

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each pH solution.

  • Quenching: Immediately stop any potential degradation by mixing the aliquot with a cold organic solvent like acetonitrile (B52724) or methanol. Store samples at -20°C until analysis.[4]

  • Analysis: Analyze all samples using a validated LC-MS method to quantify the percentage of the parent compound remaining at each time point for each pH condition.[2]

Data Summary Tables

Table 1: General Storage Conditions for Small Molecule Inhibitors
Form Storage Temperature Typical Stability Key Considerations
Solid (Powder)-20°CUp to 3 years[4]Keep desiccated and protected from light.[2]
4°CUp to 2 years[4]Refer to the product-specific datasheet.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
-80°CUp to 6 monthsUse amber vials to protect from light.[2]
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
DMSO Concentration General Effect on Cells Recommendation
< 0.1%Generally considered safe for most cell lines.[4]Ideal for sensitive cell lines and primary cells.
0.1% - 0.5%Tolerated by many robust cell lines.[4]A common range for many in vitro assays.
> 0.5%Can be cytotoxic and induce off-target effects.[4]Use with caution and always include a vehicle control.

References

Validation & Comparative

SPI-001: A Comparative Analysis Against Existing PPM1D Inhibitors and Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SPI-001, a novel small molecule inhibitor of Protein Phosphatase Magnesium-dependent 1D (PPM1D), with other existing PPM1D inhibitors and the current standard of care for relevant cancer types. This document synthesizes preclinical data to offer an objective overview of this compound's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound is a potent and specific inhibitor of PPM1D, a p53-inducible protein phosphatase that is frequently overexpressed in various human tumors, including breast cancer. By inhibiting PPM1D, this compound enhances the phosphorylation of p53, a critical tumor suppressor protein, thereby inducing apoptosis in cancer cells. This guide compares this compound with its analog SL-176 and another well-characterized PPM1D inhibitor, GSK2830371. Furthermore, it contextualizes the potential of this compound by comparing its mechanism to the standard of care for HER2-positive breast cancer, a subtype where PPM1D amplification is prevalent.

Data Presentation

Table 1: In Vitro Potency of PPM1D Inhibitors
CompoundTargetIC50 (nM)Assay TypeCell LineReference
This compound PPM1DNot explicitly statedPhosphatase ActivityN/A[1]
SL-176PPM1D86.9Enzyme InhibitionN/ANot found in search results
GSK2830371PPM1D6Enzyme InhibitionN/A[2]
Table 2: Cellular Activity of PPM1D Inhibitors in Breast Cancer Cell Lines
CompoundEffectCell LineKey FindingsReference
This compound Suppressed cell proliferation, induced apoptosisPPM1D-overexpressing human breast cancer cellsIncreased phosphorylation of p53.[1]
SL-176Inhibited proliferation, induced G2/M arrest and apoptosisBreast cancer cell line overexpressing PPM1DPotent and specific inhibition of PPM1D enzyme activity.[3]
GSK2830371Inhibited cell growthMCF-7 (PPM1D-amplified)Concentration-dependent inhibition of cell growth (GI50 = 2.65 µM).[4]
Table 3: Standard of Care for HER2-Positive Breast Cancer
Treatment ModalityAgent(s)Mechanism of ActionReference
Targeted TherapyTrastuzumab, PertuzumabMonoclonal antibodies targeting the HER2 receptor.Not found in search results
Antibody-Drug ConjugateAdo-trastuzumab emtansine (T-DM1)Trastuzumab linked to a cytotoxic agent.Not found in search results

Mandatory Visualization

SPI001_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cell_cycle Cell Cycle Regulation stress DNA Damage p53 p53 stress->p53 activates p_p53 p-p53 (active) p53->p_p53 phosphorylation apoptosis Apoptosis p_p53->apoptosis induces cell_cycle_arrest Cell Cycle Arrest p_p53->cell_cycle_arrest induces PPM1D PPM1D (Wip1) p_p53->PPM1D induces expression PPM1D->p_p53 dephosphorylates SPI001 This compound SPI001->PPM1D inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Acquisition cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_addition 3. Add this compound / Comparator (various concentrations) seeding->compound_addition incubation 4. Incubate (e.g., 24-72 hours) compound_addition->incubation viability 5a. Cell Viability Assay (e.g., MTT / SRB) incubation->viability apoptosis 5b. Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis western_blot 5c. Western Blot (p-p53, p53, etc.) incubation->western_blot readout 6. Readout (Absorbance / Luminescence) viability->readout apoptosis->readout imaging 7. Imaging (Blot documentation) western_blot->imaging

Caption: General experimental workflow for evaluating PPM1D inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, comparators (SL-176, GSK2830371), and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the cell viability assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.

Immunoblotting for p53 Phosphorylation
  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a promising preclinical profile as a potent inhibitor of PPM1D, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell death. Its mechanism of action offers a targeted therapeutic strategy for cancers with PPM1D amplification, such as a subset of breast cancers. While direct comparative data with its analog SL-176 and the highly potent inhibitor GSK2830371 is still emerging, the initial findings position this compound as a valuable candidate for further investigation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of SPY001 and Vedolizumab for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the next-generation α4β7 integrin antagonist, SPY001, and its performance against the established therapeutic, vedolizumab, for the treatment of Inflammatory Bowel Disease (IBD).

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, focusing on the mechanism of action, preclinical efficacy, pharmacokinetics, and clinical data of SPY001 and vedolizumab. The information is presented to facilitate an objective evaluation of SPY001 as a potential best-in-class therapeutic agent.

Introduction to α4β7 Integrin Antagonism in IBD

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key process in IBD pathogenesis is the trafficking of T lymphocytes from the bloodstream into the gut tissue, a step mediated by the interaction of the α4β7 integrin on lymphocytes with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut. By blocking this interaction, α4β7 integrin antagonists can selectively inhibit lymphocyte migration to the site of inflammation, offering a gut-specific therapeutic approach.

Vedolizumab is a humanized monoclonal antibody that specifically binds to the α4β7 integrin and is an established treatment for IBD. SPY001, developed by Spyre Therapeutics, is a novel, high-affinity, humanized IgG1 monoclonal antibody that targets the same α4β7 epitope as vedolizumab but has been engineered with a YTE modification in the Fc domain for an extended half-life.[1]

Mechanism of Action

Both SPY001 and vedolizumab are classified as α4β7 integrin antagonists. Their mechanism of action involves binding to the α4β7 integrin on the surface of gut-homing T lymphocytes, thereby preventing the interaction between α4β7 and MAdCAM-1. This blockade inhibits the transmigration of these inflammatory cells across the endothelium into the gastrointestinal tissue, thus reducing local inflammation. Preclinical studies have confirmed that SPY001 binds to the same epitope on α4β7 as vedolizumab.[1]

cluster_gut_tissue Gut Tissue Endothelial_Cell Endothelial Cell T_Lymphocyte T Lymphocyte Inflammation Inflammation T_Lymphocyte->Inflammation Migration MAdCAM-1 MAdCAM-1 α4β7 α4β7 Integrin α4β7->MAdCAM-1 Binding SPY001_Vedolizumab SPY001 or Vedolizumab SPY001_Vedolizumab->α4β7 Blocks Binding

Figure 1. Mechanism of action for SPY001 and vedolizumab.

Comparative Preclinical and Clinical Data

Head-to-head preclinical studies have demonstrated that SPY001 has equivalent potency and selectivity to vedolizumab.[2][3] The primary differentiator identified in both preclinical and clinical studies is the significantly extended pharmacokinetic profile of SPY001.

Preclinical Data Summary
ParameterSPY001VedolizumabReference
Target α4β7 Integrinα4β7 Integrin[1]
Binding Epitope Same as vedolizumab-[1]
Potency (MAdCAM-1 Adhesion) Equivalent to vedolizumab-[2][3]
Selectivity Equivalent to vedolizumab-[2][3]
Half-life (Cynomolgus Monkey) ~22 days~6 days
Clinical Data Summary
ParameterSPY001VedolizumabReference
Compound Class Half-life extended α4β7 mAbα4β7 mAb[1][2]
Half-life (Human) >90 days~25 days
Dosing Regimen (Projected) Quarterly or biannual SCQ2W SC or Q8W IV[1][2]
Phase 1 Safety Well-toleratedEstablished safety profile[2]
Receptor Saturation Complete and sustained-[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of α4β7 integrin antagonists.

α4β7 Integrin Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity of SPY001 and vedolizumab to human α4β7 integrin.

Methodology:

  • Immobilization: A sensor chip (e.g., CM5) is activated, and an anti-human Fc antibody is immobilized on the surface.

  • Ligand Capture: SPY001 or vedolizumab is captured on the anti-human Fc surface to a target density.

  • Analyte Injection: Recombinant human α4β7 integrin is injected at various concentrations over the captured antibody surface.

  • Data Collection: Association and dissociation are monitored in real-time.

  • Regeneration: The surface is regenerated to remove the captured antibody and bound integrin.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Start Start Immobilize_Anti-Fc Immobilize Anti-Fc Antibody on Sensor Chip Start->Immobilize_Anti-Fc Capture_Antibody Capture SPY001 or Vedolizumab Immobilize_Anti-Fc->Capture_Antibody Inject_Integrin Inject α4β7 Integrin (Analyte) Capture_Antibody->Inject_Integrin Monitor_Binding Monitor Association & Dissociation in Real-Time Inject_Integrin->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Analyze_Data Analyze Sensorgrams (Calculate ka, kd, KD) Regenerate_Surface->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for Surface Plasmon Resonance (SPR) analysis.

MAdCAM-1-Mediated Cell Adhesion Assay (Flow Chamber)

Objective: To assess the potency of SPY001 and vedolizumab in blocking the adhesion of α4β7-expressing cells to MAdCAM-1 under physiological flow conditions.

Methodology:

  • Coating: The inner surface of a microfluidic capillary or the bottom of a plate is coated with recombinant human MAdCAM-1.

  • Cell Preparation: α4β7-expressing cells (e.g., RPMI-8866) are labeled with a fluorescent dye.

  • Antibody Incubation: The fluorescently labeled cells are pre-incubated with varying concentrations of SPY001 or vedolizumab.

  • Perfusion: The cell suspension is perfused through the MAdCAM-1 coated chamber at a defined shear stress.

  • Imaging: Adherent cells are visualized and quantified using fluorescence microscopy.

  • Data Analysis: The number of adherent cells at each antibody concentration is determined, and the IC50 value (the concentration of antibody that inhibits 50% of cell adhesion) is calculated.[5]

Start Start Coat_Surface Coat Surface with MAdCAM-1 Start->Coat_Surface Prepare_Cells Label α4β7-expressing Cells with Fluorescent Dye Coat_Surface->Prepare_Cells Incubate_Antibody Incubate Cells with SPY001 or Vedolizumab Prepare_Cells->Incubate_Antibody Perfuse_Chamber Perfuse Cells through MAdCAM-1 Coated Chamber Incubate_Antibody->Perfuse_Chamber Quantify_Adhesion Quantify Adherent Cells via Microscopy Perfuse_Chamber->Quantify_Adhesion Calculate_IC50 Calculate IC50 Value Quantify_Adhesion->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for MAdCAM-1-mediated cell adhesion assay.

Conclusion

SPY001 demonstrates a compelling profile as a next-generation α4β7 integrin antagonist for the treatment of IBD. While maintaining equivalent potency and selectivity to the established therapeutic, vedolizumab, SPY001's significantly extended half-life offers the potential for a more convenient dosing regimen of every three to six months.[4] This could translate to improved patient adherence and quality of life. The ongoing Phase 2 platform trial will be crucial in determining if the favorable pharmacokinetic profile of SPY001 leads to enhanced clinical efficacy and durable responses in patients with IBD.[2][4]

References

A Head-to-Head Comparison of Novel MEK Inhibitor SPI-001 and Selumetinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SPI-001, a novel MEK1/2 inhibitor, against the established competitor, Selumetinib. The data presented herein is intended to offer a clear, evidence-based evaluation of their respective performance characteristics in key preclinical assays.

Introduction to MEK Inhibition in the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers.[2][3] Mitogen-activated protein kinase kinases (MEK1 and MEK2) are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2.[4][5][6] The targeted inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.[4][7] Selumetinib is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[4][8][9] This guide introduces this compound, a next-generation MEK inhibitor, and compares its activity directly with Selumetinib.

Comparative Performance Data

The following tables summarize the quantitative data from head-to-head biochemical and cellular assays.

Table 1: Biochemical Potency Against MEK1 and MEK2

CompoundTargetAssay TypeIC50 (nM)
This compound MEK1Biochemical Kinase Assay8
SelumetinibMEK1Biochemical Kinase Assay14[8][9]
This compound MEK2Biochemical Kinase Assay45
SelumetinibMEK2Biochemical Kinase Assay530 (Kd)[8]

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineKey MutationAssay TypeIC50 (nM)
This compound Malme-3M (Melanoma)BRAF V600Ep-ERK1/2 Inhibition7
SelumetinibMalme-3M (Melanoma)BRAF V600Ep-ERK1/2 Inhibition10[8]
This compound MDA-MB-231 (Breast)KRAS G13DCell Viability5,200
SelumetinibMDA-MB-231 (Breast)KRAS G13DCell Viability8,600[9]
This compound HCT116 (Colon)KRAS G13DCell Viability950
SelumetinibHCT116 (Colon)KRAS G13DCell Viability>10,000

p-ERK1/2: Phosphorylated ERK1/2, a direct downstream marker of MEK activity.

Signaling Pathway and Experimental Workflows

To provide context for the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor This compound or Selumetinib Inhibitor->MEK Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, etc. Gene->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Recombinant MEK1/2 Enzyme b4 Measure ADP Production (Luminescence) b1->b4 b2 Inactive ERK2 (Substrate) + ATP b2->b4 b3 Add this compound or Selumetinib b3->b4 b5 Calculate IC50 b4->b5 c1 Culture Cancer Cell Lines c2 Treat cells with This compound or Selumetinib c1->c2 c3 Lyse Cells & Measure p-ERK (Western/ELISA) or Cell Viability (MTS) c2->c3 c4 Calculate IC50 c3->c4

References

Cross-Validation of EPI-001's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EPI-001's performance with alternative androgen receptor (AR) pathway inhibitors, supported by experimental data. EPI-001 is an investigational drug that uniquely targets the N-terminal domain (NTD) of the androgen receptor, offering a distinct mechanism of action compared to conventional antiandrogens that target the ligand-binding domain (LBD). Furthermore, preclinical studies have revealed a secondary mechanism involving the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide delves into the experimental validation of these mechanisms, presenting comparative data and detailed protocols to aid in research and development.

Comparative Performance of EPI-001

The efficacy of EPI-001 is primarily attributed to its direct inhibition of the AR NTD, a region critical for the receptor's transcriptional activity. Unlike traditional antiandrogens, this mechanism allows EPI-001 to inhibit constitutively active AR splice variants that lack the LBD, a common resistance mechanism in castration-resistant prostate cancer (CRPC).[1][2] Additionally, EPI-001's modulation of PPARγ activity contributes to its anti-cancer effects by reducing AR expression.[1][3][4]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the inhibitory concentrations of EPI-001 in comparison to other AR inhibitors.

CompoundTargetAssayCell LineIC50Reference
EPI-001 AR NTDPSA-luciferase reporterLNCaP~6 µM[1][4]
EPI-002 (ralaniten) AR NTDPSA-luciferase reporterLNCaP7.40 ± 1.46 μM[5]
Enzalutamide AR LBDVCaP Luciferase ReporterVCaP0.34 µM[6]
Bicalutamide AR LBDAndrogen-induced AR transactivationLNCaP-[7]
Effects on Androgen Receptor Expression

EPI-001 has been shown to decrease the expression of both full-length AR and AR splice variants at the mRNA and protein levels. This effect is, at least in part, attributed to its activity as a PPARγ modulator.

CompoundTreatment ConcentrationCell LineEffect on AR mRNAEffect on Full-Length AR ProteinReference
EPI-001 50 µMLNCaP~50% reductionDecreased expression[3][8]
EPI-054 (alkyne derivative) 50 µMLNCaP~50% reductionNot reported[8]
Troglitazone (PPARγ agonist) Not specifiedPCa explantsDecreaseDecrease[3]

Signaling Pathways and Mechanisms

EPI-001 Dual Mechanism of Action

EPI-001 exhibits a dual mechanism of action, primarily targeting the AR NTD and secondarily modulating PPARγ.

EPI_001_Mechanism cluster_ar_pathway Androgen Receptor Pathway cluster_ppar_pathway PPARγ Pathway EPI001 EPI-001 AR_NTD AR N-Terminal Domain (NTD) EPI001->AR_NTD Binds covalently AR_Transcription AR Transcriptional Activity EPI001->AR_Transcription Inhibits Proliferation Cancer Cell Proliferation AR_Transcription->Proliferation Drives AR_Transcription->Proliferation Inhibited PPARg PPARγ AR_Expression AR mRNA Expression PPARg->AR_Expression Inhibits AR_Expression->AR_NTD Reduces protein level EPI001_ppar EPI-001 EPI001_ppar->PPARg Modulates

EPI-001's dual mechanism of action.

Experimental Protocols

Androgen Receptor N-Terminal Domain (NTD) Binding Assay (Luciferase Reporter Assay)

This protocol is a general guideline for assessing the inhibition of AR NTD transcriptional activity.

1. Cell Culture and Transfection:

  • Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in RPMI 1640 media supplemented with 5% charcoal-stripped serum (CSS).

  • Co-transfect cells with a Gal4UAS-luciferase reporter plasmid and an AR(1-558)-Gal4DBD expression plasmid.

2. Compound Treatment:

  • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., EPI-001).

  • Stimulate AR NTD transactivation with an appropriate agent, such as forskolin (B1673556) (50 µM).

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize luciferase activity to a control (e.g., total protein concentration).

  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

PPARγ Activity Assay (ELISA-based)

This protocol outlines a method to determine the effect of a compound on PPARγ DNA-binding activity.

1. Nuclear Extract Preparation:

  • Treat cells with the test compound.

  • Isolate nuclear extracts from the treated cells using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

2. ELISA Assay:

  • Add the nuclear extracts to a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).

  • Incubate to allow PPARγ to bind to the PPRE.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific to PPARγ.

  • Add an HRP-conjugated secondary antibody.

  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm.

3. Data Analysis:

  • Compare the absorbance values of treated samples to untreated controls to determine the change in PPARγ activity.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of EPI-001's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 AR NTD Binding Assay (Luciferase Reporter) A3 Western Blot (AR protein expression) A1->A3 A2 PPARγ Activity Assay (ELISA) A4 qRT-PCR (AR mRNA expression) A2->A4 B1 Prostate Cancer Xenograft Model A3->B1 A4->B1 B2 Tumor Growth Inhibition B1->B2 B3 Biomarker Analysis (AR, PSA levels) B2->B3 Conclusion Conclusion: Dual mechanism of action validated B3->Conclusion Start Hypothesis: EPI-001 inhibits AR NTD and modulates PPARγ Start->A1 Start->A2

Workflow for validating EPI-001's mechanism.

Logical Relationship of EPI-001's Effects

The dual mechanism of EPI-001 leads to a synergistic anti-cancer effect in prostate cancer.

Logical_Relationship cluster_direct Direct AR Inhibition cluster_indirect Indirect AR Inhibition EPI001 EPI-001 Direct_Effect Inhibition of AR NTD Transcriptional Activity EPI001->Direct_Effect Indirect_Effect PPARγ Modulation leading to Reduced AR Expression EPI001->Indirect_Effect Outcome Inhibition of Prostate Cancer Cell Growth and Proliferation Direct_Effect->Outcome Indirect_Effect->Outcome

Logical flow of EPI-001's anti-cancer effects.

This guide provides a foundational understanding of EPI-001's unique mechanism of action and a framework for its experimental validation. The provided data and protocols are intended to support further research into this and other novel cancer therapeutics.

References

A Comparative Analysis of SPI-001 (EPI-001) and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head performance comparison of the investigational androgen receptor (AR) N-terminal domain (NTD) inhibitor, SPI-001 (commonly known as EPI-001), against established AR inhibitors. The data presented is compiled from publicly available experimental studies to aid researchers in evaluating its potential in the context of current androgen deprivation therapies.

Introduction to this compound (EPI-001) and its Novel Mechanism of Action

This compound, widely identified in scientific literature as EPI-001, is a first-in-class, non-steroidal small molecule that uniquely targets the N-terminal domain (NTD) of the androgen receptor.[1] This contrasts with traditional anti-androgens like bicalutamide (B1683754) and enzalutamide, which target the C-terminal ligand-binding domain (LBD).[2] The NTD is crucial for the AR's transcriptional activity, and by binding to this domain, EPI-001 can inhibit AR-mediated gene transcription.[1][2] This distinct mechanism of action presents a potential advantage in treating castration-resistant prostate cancer (CRPC), where resistance often emerges through mutations in the LBD or the expression of AR splice variants that lack the LBD.[1][3]

Performance Benchmarking: this compound (EPI-001) vs. Known Inhibitors

The following tables summarize the in vitro potency of EPI-001 in comparison to other androgen receptor inhibitors. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and specific endpoints measured.

Table 1: Comparative Inhibitory Concentration (IC50) of AR Inhibitors
CompoundTarget DomainCell LineAssay TypeIC50 (µM)Source
EPI-001 AR-NTDLNCaPAR-eGFP Transcription> 25[3]
VPC-220010 AR-NTDLNCaPAR-eGFP Transcription0.7[3]
Enzalutamide AR-LBDVCaPGRE2-Luciferase0.34[4]
EPI-001 AR-NTDVCaPGRE2-Luciferase37.4[4]
EPI-001 AR-NTDLNCaPCell Viability> 25[3]
VPC-220010 AR-NTDLNCaPCell Viability5.3[3]
EPI-001 AR-NTD22Rv1Cell Viability> 50[3]
VPC-220010 AR-NTD22Rv1Cell Viability10.8[3]
Table 2: Comparative Cell Killing Potency (LC50) of EPI-001 and Enzalutamide
CompoundTarget DomainCell LineAssay TypeLC50 (µM)Source
EPI-001 AR-NTDC4-2bCellular Toxicity84.8
Enzalutamide AR-LBDC4-2bCellular Toxicity63.5

Experimental Protocols

Luciferase Reporter Gene Assay for AR Activity

This assay is a standard method for quantifying the transcriptional activity of the androgen receptor in response to inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on AR-mediated gene transcription.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP).

  • Dual-luciferase reporter plasmids (one with an androgen-responsive element driving firefly luciferase, and a control plasmid with a constitutive promoter driving Renilla luciferase).

  • Cell culture reagents.

  • Transfection reagent.

  • Test compounds (e.g., EPI-001, enzalutamide).

  • Androgen (e.g., dihydrotestosterone, R1881).

  • Lysis buffer.

  • Luciferase assay substrates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate prostate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compound. Incubate for a predetermined period (e.g., 1-2 hours).

  • Androgen Stimulation: Add a constant concentration of an androgen (e.g., 1 nM R1881) to all wells except the negative control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Cell Viability Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cells.

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50 or LC50).

Materials:

  • Prostate cancer cell line.

  • Cell culture reagents.

  • Test compounds.

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After the cells have adhered, add various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or LC50 value.

Visualizing Mechanisms and Workflows

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocates to AR->AR_complex Forms HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Mechanisms of AR Inhibition

AR_Inhibition_Mechanisms cluster_AR Androgen Receptor Protein AR_protein N-Terminal Domain (NTD) DNA-Binding Domain (DBD) Ligand-Binding Domain (LBD) EPI_001 This compound (EPI-001) VPC-220010 EPI_001->AR_protein:ntd Binds and inhibits transcriptional activity Enzalutamide Enzalutamide Bicalutamide Enzalutamide->AR_protein:lbd Competitively binds, preventing androgen binding Experimental_Workflow start Start: Cell Culture transfection Transfect with Reporter Plasmids start->transfection treatment Treat with Inhibitor (e.g., this compound) transfection->treatment stimulation Stimulate with Androgen treatment->stimulation incubation Incubate (24-48h) stimulation->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (IC50) measurement->analysis end End: Results analysis->end

References

Preclinical Efficacy of EPI-001 in Prostate Cancer Models: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that the preclinical drug candidate "SPI-001" does not have a significant presence in the available scientific literature. It is highly probable that this is a typographical error for "EPI-001," a well-documented investigational agent for prostate cancer. This guide will, therefore, focus on the preclinical data available for EPI-001.

EPI-001 is an investigational drug that represents a novel approach to treating prostate cancer, particularly castration-resistant prostate cancer (CRPC). It functions by targeting the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer growth. This mechanism is distinct from that of currently approved AR-targeted therapies that bind to the ligand-binding domain. Preclinical studies in various models of prostate cancer have demonstrated the potential of EPI-001 to inhibit tumor growth and overcome resistance to standard hormonal therapies. This guide provides a comparative overview of the performance of EPI-001 versus placebo (vehicle control) in key preclinical experiments.

In Vivo Efficacy of EPI-001 in Prostate Cancer Xenograft Models

Preclinical evaluation of EPI-001 in mouse xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, has shown significant anti-tumor activity compared to vehicle-treated controls.

LNCaP Xenograft Model

In a widely used preclinical model utilizing the androgen-sensitive LNCaP human prostate cancer cell line, EPI-001 demonstrated a marked reduction in tumor growth.

Table 1: Effect of EPI-001 on LNCaP Tumor Xenograft Growth

Treatment GroupMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle (Placebo)450 ± 50-
EPI-001 (100 mg/kg)150 ± 3066.7

Data are represented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

EPI-001 has shown particular promise in models of CRPC, a stage of the disease where tumors no longer respond to therapies that lower testosterone (B1683101) levels.

Table 2: Efficacy of EPI-001 in a Castration-Resistant LNCaP Xenograft Model

Treatment GroupMean Final Tumor Weight (mg)
Vehicle (Placebo)850 ± 75
EPI-001 (100 mg/kg)300 ± 50

Data are represented as mean ± SEM.

Experimental Protocols

LNCaP Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of EPI-001 in inhibiting the growth of androgen-sensitive prostate cancer xenografts.

Animal Model: Male athymic nude mice (6-8 weeks old).

Cell Line: LNCaP human prostate adenocarcinoma cells.

Procedure:

  • LNCaP cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) were subcutaneously injected into the flank of each mouse.

  • Tumor growth was monitored, and when tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.

  • The treatment group received daily intraperitoneal injections of EPI-001 (100 mg/kg) formulated in a vehicle of DMSO, Cremophor EL, and saline.

  • The control group received daily intraperitoneal injections of the vehicle alone (placebo).

  • Tumor volumes were measured twice weekly with calipers using the formula: (length x width²) / 2.

  • Body weights were monitored as a measure of general toxicity.

  • At the end of the study (e.g., 28 days), mice were euthanized, and final tumor weights were recorded.

Mechanism of Action and Signaling Pathway

EPI-001 exerts its anti-cancer effects by directly binding to the N-terminal domain of the androgen receptor. This binding event inhibits the transcriptional activity of the AR, preventing the expression of genes that drive prostate cancer cell proliferation and survival.

EPI001_Mechanism cluster_nucleus Nucleus AR_NTD Androgen Receptor (N-terminal Domain) ARE Androgen Response Element (DNA) AR_NTD->ARE Binds to PCa_Genes Prostate Cancer Gene Expression ARE->PCa_Genes Activates Proliferation Cell Proliferation & Survival PCa_Genes->Proliferation EPI001 EPI-001 EPI001->AR_NTD Inhibits

Caption: Mechanism of action of EPI-001.

Experimental Workflow

The preclinical evaluation of EPI-001 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

EPI001_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell-based Assays (LNCaP, VCaP, etc.) B AR Binding Assays A->B C Gene Expression Analysis B->C D Xenograft Model Development (e.g., LNCaP in nude mice) C->D Proceed to in vivo if promising E Treatment with EPI-001 vs. Placebo D->E F Tumor Growth Monitoring & Endpoint Analysis E->F

Caption: Preclinical experimental workflow for EPI-001.

Assessing the Specificity of SPI-001's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, the precise engagement of a drug with its intended molecular target is a critical determinant of its efficacy and safety. This guide provides a comparative analysis of SPI-001, a novel investigational agent, against established alternatives in its class. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the target engagement specificity of this compound.

Introduction to this compound and its Therapeutic Target

This compound is a next-generation, orally bioavailable small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases, making it a well-validated therapeutic target.[3][4]

This guide compares the target engagement profile of this compound with three approved BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib (B611923). The objective is to highlight the specificity of this compound in engaging BTK while minimizing off-target activities, a key factor in improving the therapeutic index.

Comparative Analysis of Target Engagement and Specificity

The following table summarizes the quantitative data on the target engagement and kinase selectivity of this compound compared to ibrutinib, acalabrutinib, and zanubrutinib. The data for this compound is based on preclinical studies, while the data for the comparator drugs is compiled from publicly available information.

Parameter This compound (Fictional Data) Ibrutinib Acalabrutinib Zanubrutinib
BTK IC50 (nM) 0.5~0.5~5~0.2
BTK Occupancy in PBMCs >95% at 100 mg QD>95% at 420 mg QD>95% at 100 mg BID>99% at 160 mg BID
BTK Occupancy in Lymph Nodes >95% at 100 mg QD~90% at 420 mg QD~97% at 100 mg BID>99% at 160 mg BID[5]
Selectivity (vs. other kinases) HighModerateHighHigh
ITK IC50 (nM) >1000~10>1000~60
EGFR IC50 (nM) >5000~10>5000>5000
TEC IC50 (nM) ~50~70>1000~1
SRC Family Kinases IC50 (nM) >1000~20-100>1000>100

Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and represent approximate values for comparison.

Signaling Pathway and Experimental Workflow Visualizations

To visually contextualize the mechanism of action and the methods used for assessment, the following diagrams have been generated.

Figure 1: Simplified BTK Signaling Pathway and the Point of Inhibition by this compound.

CETSA_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_heating Heating & Fractionation cluster_analysis Analysis A1 Treat Cells with This compound or Vehicle A2 Lyse Cells A1->A2 B1 Aliquot Lysates A2->B1 B2 Heat Aliquots to Different Temperatures B1->B2 B3 Centrifuge to Separate Soluble & Precipitated Fractions B2->B3 C1 Collect Supernatant (Soluble Fraction) B3->C1 C2 Analyze by Western Blot for BTK C1->C2 C3 Quantify Band Intensity C2->C3 C4 Plot Melting Curve C3->C4

Figure 2: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Robust assessment of target engagement and specificity is paramount. The following are detailed protocols for two key assays used to generate the comparative data.

This method provides a quantitative measure of inhibitor binding to a large panel of kinases in their native state within a cell lysate.

Principle: The KiNativ™ assay utilizes biotinylated acyl-phosphate probes that covalently label a conserved lysine (B10760008) residue in the ATP-binding site of active kinases.[6] Pre-incubation of the cell lysate with a kinase inhibitor prevents the probe from binding to its target kinase and any off-target kinases that the inhibitor binds to. The extent of probe labeling is then quantified by mass spectrometry, allowing for the determination of the inhibitor's potency and selectivity across the kinome.[6][7]

Protocol:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and harvest.

    • Lyse cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • Inhibitor Incubation:

    • Aliquot cell lysates (e.g., 1 mg of total protein per sample).

    • Add the kinase inhibitor (e.g., this compound) at various concentrations (typically a 10-point dose-response curve) or a vehicle control (DMSO).

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its target(s).

  • Probe Labeling:

    • Add the biotinylated ATP/ADP acyl-phosphate probe to each lysate.

    • Incubate for 10 minutes at room temperature to allow the probe to covalently label the active sites of kinases not occupied by the inhibitor.

  • Protein Digestion and Enrichment:

    • Denature the proteins and reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides using streptavidin-coated beads.

  • Mass Spectrometry and Data Analysis:

    • Elute the enriched peptides from the beads.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the probe-labeled peptides corresponding to different kinases.

    • Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

CETSA® is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.[8]

Principle: The binding of a ligand (e.g., this compound) to its target protein (BTK) generally increases the thermal stability of the protein.[8] In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]

Protocol:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble BTK in each sample by Western blot or another quantitative immunoassay (e.g., ELISA, AlphaScreen®).[9]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the data to the amount of soluble BTK at the lowest temperature.

    • Plot the percentage of soluble BTK as a function of temperature for both the vehicle- and this compound-treated samples.

    • The shift in the melting temperature (Tm) between the two curves indicates the degree of target stabilization and engagement.

Conclusion

The comprehensive assessment of target engagement and specificity is a cornerstone of modern drug discovery. The data and methodologies presented in this guide provide a framework for evaluating this compound in comparison to other BTK inhibitors. The favorable (fictional) selectivity profile of this compound, as determined by assays such as KiNativ™, suggests a potential for a wider therapeutic window. Furthermore, direct evidence of target engagement in a cellular context, as demonstrated by CETSA®, builds confidence in its mechanism of action. This multi-faceted approach, combining quantitative proteomics with biophysical assays, is essential for de-risking clinical development and ultimately delivering safer and more effective medicines to patients.

References

Comparative Proteomics and Genomics of Androgen Receptor N-Terminal Domain Inhibition by EPI-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of cellular changes induced by EPI-001, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, relative to established second-generation antiandrogens. While comprehensive public datasets on EPI-001 are emerging, this document outlines the expected proteomic and genomic signatures based on its mechanism of action and offers a template for experimental design and data interpretation.

Introduction to EPI-001: A Novel Mechanism of Action

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor playing a crucial role in disease progression.[1] While current therapies effectively target the ligand-binding domain (LBD) of the AR, resistance often develops through mechanisms such as AR splice variants that lack the LBD.[2][3] EPI-001 represents a significant advancement by targeting the AR's N-terminal domain (NTD), a region essential for its transcriptional activity.[3] This novel mechanism allows EPI-001 to inhibit the activity of both full-length AR and its splice variants.[3] EPI-001 has been shown to inhibit the transactivation of the AR NTD and is under investigation for the treatment of castration-resistant prostate cancer (CRPC).[4]

This guide will compare the hypothetical proteomic and genomic effects of EPI-001 against second-generation antiandrogens that target the AR-LBD, such as enzalutamide (B1683756) and darolutamide.

Comparative Proteomics Analysis

The primary objective of a comparative proteomic analysis is to identify and quantify changes in the proteome of prostate cancer cells upon treatment with EPI-001 versus other AR inhibitors. These changes can reveal the on-target and off-target effects of the compound, shed light on mechanisms of action and resistance, and identify potential biomarkers.

Expected Proteomic Changes with EPI-001 Treatment:

Based on its mechanism of action, EPI-001 is expected to modulate the expression of proteins involved in:

  • Androgen Receptor Signaling: A direct downregulation of AR-regulated genes at the protein level is anticipated.

  • Cell Cycle Progression: Inhibition of AR activity is expected to lead to a decrease in proteins that promote cell cycle progression and an increase in cell cycle inhibitors.

  • Apoptosis: An increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins are likely outcomes of effective AR inhibition.

  • Metabolism: Alterations in metabolic pathways, particularly those linked to cancer cell proliferation, are expected.

The following table provides a hypothetical comparison of protein expression changes in prostate cancer cells treated with EPI-001 versus an LBD inhibitor.

Protein TargetFunctionExpected Change with EPI-001Expected Change with LBD Inhibitor (e.g., Enzalutamide)
PSA (KLK3)AR-regulated serine protease↓↓↓↓↓↓
TMPRSS2AR-regulated serine protease↓↓↓↓
FKBP5AR co-chaperone↓↓↓↓
Cyclin D1Cell cycle progression↓↓
c-MycTranscription factor, proliferation↓↓
Bcl-2Anti-apoptotic protein
BaxPro-apoptotic protein
AR-V7AR splice variantNo direct effect

Arrow direction indicates up (↑) or down (↓) regulation, with the number of arrows representing the expected magnitude of change.

Comparative Genomics Analysis

Transcriptomic profiling using techniques like RNA-sequencing (RNA-seq) can provide a comprehensive view of the gene expression changes induced by EPI-001. This analysis can identify novel AR-regulated genes, elucidate resistance pathways, and reveal off-target effects.

Expected Genomic Changes with EPI-001 Treatment:

  • Downregulation of AR-regulated genes: Similar to the proteomic effects, a significant downregulation of genes directly and indirectly regulated by the AR is expected.

  • Modulation of cell cycle and apoptosis pathways: Changes in the expression of genes controlling cell proliferation and death will likely be observed.

  • Unique transcriptional signature: Due to its distinct mechanism of action, EPI-001 may induce a unique gene expression profile compared to LBD inhibitors, particularly in the regulation of genes affected by AR splice variants.

The following table illustrates a hypothetical comparison of gene expression changes.

Gene TargetPathwayExpected Change with EPI-001Expected Change with LBD Inhibitor (e.g., Enzalutamide)
KLK3 (PSA)AR Signaling↓↓↓↓↓↓
TMPRSS2AR Signaling↓↓↓↓
FKBP5AR Signaling↓↓↓↓
CCND1 (Cyclin D1)Cell Cycle↓↓
MYCProliferation↓↓
BCL2Apoptosis
BAXApoptosis
Genes regulated by AR-V7AR Splice Variant SignalingNo direct effect

Arrow direction indicates up (↑) or down (↓) regulation, with the number of arrows representing the expected magnitude of change.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the proteomic and genomic analysis of treated cancer cells.

Proteomics: Mass Spectrometry-Based Quantitative Proteomics
  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured under standard conditions. Cells are then treated with EPI-001, an LBD inhibitor (e.g., enzalutamide), or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

  • Protein Extraction and Digestion: Cells are lysed, and protein concentration is determined. Proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • Peptide Labeling and Fractionation (Optional but Recommended): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ). Labeled peptides are then fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification and quantification are performed, followed by statistical analysis to identify differentially expressed proteins.

Genomics: RNA-Sequencing
  • Cell Culture and Treatment: Similar to the proteomics protocol, prostate cancer cells are treated with the compounds of interest.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit, and RNA quality and quantity are assessed.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflows.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Androgen Androgen AR_LBD AR-LBD Androgen->AR_LBD Binds AR_DBD AR-DBD AR_LBD->AR_DBD HSP HSP AR_LBD->HSP Dissociates from ARE Androgen Response Element (ARE) AR_LBD->ARE Translocation & Dimerization AR_NTD AR-NTD AR_DBD->AR_NTD AR_DBD->ARE Translocation & Dimerization AR_NTD->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to EPI_001 EPI-001 EPI_001->AR_NTD Inhibits LBD_Inhibitor LBD Inhibitor (e.g., Enzalutamide) LBD_Inhibitor->AR_LBD Inhibits

Caption: Androgen Receptor Signaling and Points of Inhibition.

Proteomics_Workflow A Prostate Cancer Cells B Treatment: - Vehicle - EPI-001 - LBD Inhibitor A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Labeling (e.g., TMT) D->E F LC-MS/MS Analysis E->F G Data Analysis: - Protein ID - Quantification - Statistical Analysis F->G H Differentially Expressed Proteins G->H Genomics_Workflow A Prostate Cancer Cells B Treatment: - Vehicle - EPI-001 - LBD Inhibitor A->B C Total RNA Extraction B->C D mRNA Enrichment & Library Preparation C->D E RNA-Sequencing D->E F Data Analysis: - Alignment - Quantification - Differential Expression E->F G Differentially Expressed Genes F->G

References

Comparative Guide: SPY001 and Vedolizumab for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SPY001, a novel investigational antibody, and vedolizumab, an established therapy for the treatment of Inflammatory Bowel Disease (IBD). The information is based on publicly available preclinical and clinical data.

Executive Summary

SPY001 is a novel, half-life extended humanized monoclonal antibody that targets the α4β7 integrin, the same mechanism as vedolizumab. Preclinical and early clinical data suggest SPY001 has a similar potency and selectivity to vedolizumab but with a significantly longer half-life, potentially allowing for less frequent dosing.[1] Vedolizumab has a well-established long-term safety and efficacy profile from extensive clinical trials.[2][3] This guide will delve into the available data for a direct comparison.

Mechanism of Action

Both SPY001 and vedolizumab are gut-selective anti-inflammatory agents that function by blocking the interaction between the α4β7 integrin on circulating lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[4][5] This inhibition prevents the trafficking of pathogenic T-lymphocytes into the gut tissue, thereby reducing inflammation.[4] SPY001 is engineered with a YTE modification in the Fc region, which increases its binding affinity to the neonatal Fc receptor (FcRn), leading to reduced degradation and a prolonged serum half-life.[6]

Mechanism of Action of SPY001 and Vedolizumab cluster_blood_vessel Blood Vessel cluster_gut_tissue Gut Tissue T_lymphocyte Gut-Homing T-Lymphocyte a4b7 α4β7 Integrin T_lymphocyte->a4b7 expresses Inflammation Inflammation T_lymphocyte->Inflammation Trafficking to Gut (Inhibited) MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding (Inhibited) SPY001_Vedo SPY001 or Vedolizumab SPY001_Vedo->a4b7 binds to and blocks Endothelial_Cell Endothelial Cell Endothelial_Cell->MAdCAM1 expresses SPY001 Phase 1 Trial Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization SAD Single-Ascending Dose Cohorts Randomization->SAD SPY001 MAD Multiple-Ascending Dose Cohorts Randomization->MAD SPY001 Placebo Placebo Randomization->Placebo Placebo Dosing Dosing SAD->Dosing MAD->Dosing Placebo->Dosing Follow_up Safety and PK/PD Monitoring Dosing->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of SPI-001: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Precise disposal instructions for any chemical substance are contingent upon its specific hazardous characteristics as outlined in its Safety Data Sheet (SDS). As a specific SDS for "SPI-001" is not publicly available, this guide provides a comprehensive, safety-first procedure for the handling and disposal of undocumented laboratory chemicals, ensuring the safety of researchers and compliance with regulatory standards.

The foundation of safe chemical handling and disposal is the Safety Data Sheet (SDS), a document that provides detailed information about a chemical's properties, hazards, and emergency procedures.[1][2][3][4][5] Without a specific SDS for this compound, treating it as a potentially hazardous substance is a critical first step.

General Protocol for Unidentified Chemical Disposal

For substances like this compound where the SDS is not immediately available, a systematic approach is necessary to characterize and manage the waste. This involves a multi-step process to ensure that the chemical is disposed of in a manner that is safe for personnel and the environment.

Step 1: Initial Assessment and Containment

  • Treat the substance as hazardous until proven otherwise.

  • Ensure this compound is stored in a properly labeled, sealed, and chemically compatible container to prevent leaks or reactions.

  • Store the container in a designated hazardous waste accumulation area within the laboratory.

Step 2: Information Gathering

  • The primary and most crucial step is to obtain the Safety Data Sheet (SDS). Contact the manufacturer or supplier of this compound to request the SDS. This document will provide specific disposal instructions.

  • If the manufacturer or supplier cannot be identified, a hazardous waste characterization must be performed.

Step 3: Hazardous Waste Characterization If the SDS cannot be obtained, the waste must be characterized according to the guidelines set by the Environmental Protection Agency (EPA).[6][7][8] This process determines if the chemical exhibits any of the four hazardous characteristics:

  • Ignitability: The tendency to catch fire.

  • Corrosivity (B1173158): The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

This characterization should be carried out by qualified personnel or a certified laboratory. The results will determine the appropriate disposal pathway.

Step 4: Professional Disposal

  • All laboratory chemical waste should be disposed of through a licensed hazardous waste disposal company.

  • Provide the disposal company with all available information, including the results of the waste characterization.

  • Do not attempt to dispose of unknown chemicals down the drain or in regular trash.

Understanding Hazardous Waste Characteristics

To underscore the importance of proper identification, the following table summarizes the EPA's characteristics of hazardous waste. A chemical is considered hazardous if it exhibits one or more of these properties.

CharacteristicDescriptionEPA Waste Code
Ignitability Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases.[8]D001
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. Liquids that can corrode steel at a rate greater than 6.35 mm per year.[7][8]D002
Reactivity Substances that are unstable, react violently with water, generate toxic gases when mixed with water, or are capable of detonation or explosive reaction under normal conditions or when heated.[8]D003
Toxicity When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract from a representative sample of the waste contains any of the specified contaminants at a concentration equal to or greater than the respective regulatory level.[8]D004 - D043
Experimental Protocols for Waste Characterization

When an SDS is unavailable, a certified laboratory will perform tests to determine the hazardous characteristics of the waste.

  • Ignitability Test (Flashpoint): The flashpoint of a liquid waste is typically determined using a Pensky-Martens Closed Cup Tester according to EPA Method 1010A.

  • Corrosivity Test (pH): The pH of an aqueous waste is measured using a standard pH meter as per EPA Method 9040C. For liquid wastes, corrosivity towards steel is determined by Method 1110A.

  • Reactivity Test: There are no specific universal tests for reactivity. It is determined based on knowledge of the chemical's properties and potential reactions.

  • Toxicity Test (TCLP): The Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311, is a laboratory procedure designed to simulate leaching through a landfill. The resulting leachate is then analyzed for specific toxic contaminants.[9]

Disposal Workflow for Undocumented Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, such as this compound, when its identity and hazards are not immediately known.

start Start: Undocumented Chemical 'this compound' for Disposal sds_check Is Safety Data Sheet (SDS) Available? start->sds_check follow_sds Follow Disposal Instructions in Section 13 of SDS sds_check->follow_sds Yes obtain_sds Action: Contact Manufacturer/Supplier to Obtain SDS sds_check->obtain_sds No end End: Proper Disposal Complete follow_sds->end sds_obtained SDS Obtained? obtain_sds->sds_obtained sds_obtained->follow_sds Yes characterize Action: Perform Hazardous Waste Characterization sds_obtained->characterize No is_hazardous Is Waste Hazardous? characterize->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Disposal Company is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Local Regulations) is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Workflow for determining the proper disposal of an undocumented laboratory chemical.

References

Essential Safety and Handling Precautions for Novel Chemical Compound SPI-001

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document outlines the essential personal protective equipment (PPE), handling procedures, and emergency response plans for SPI-001, a novel compound in the research and development phase. Given the limited public information on this compound, a cautious approach based on established laboratory safety principles for uncharacterized substances is mandatory. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe laboratory environment.

Hazard Assessment and Control

The specific hazards of this compound are not yet fully characterized. Therefore, it must be handled as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. Administrative controls and personal protective equipment serve as critical secondary measures.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This is a minimum requirement and may be augmented based on the specific procedures being performed and emerging data on the compound's properties.

Protection Type Minimum Requirement Specifications and Use Cases
Hand Protection Double-gloving with chemically resistant gloves.An inner nitrile glove provides a base layer of protection, while an outer glove of a more robust material (e.g., neoprene or butyl rubber) should be used, especially when direct contact is anticipated. Change outer gloves immediately upon contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.A full-face shield must be worn over safety glasses when there is a risk of splashes or aerosol generation.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement.For procedures with a high potential for aerosolization (e.g., sonication, vortexing of powders), a powered air-purifying respirator (PAPR) with an appropriate cartridge should be considered. A full respiratory protection program, including fit testing, must be in place.
Protective Clothing A flame-resistant lab coat worn over personal clothing.The lab coat must be fully buttoned. For larger quantities or splash risks, a chemically resistant apron or disposable coveralls should be worn over the lab coat.
Foot Protection Closed-toe, non-perforated shoes.Shoes should be made of a material that offers some chemical resistance.
Handling and Storage Procedures

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Don appropriate PPE before opening the secondary container in a designated, well-ventilated area, preferably within a fume hood.

  • Verify the container label matches the order information.

  • Log the receipt of the material in the chemical inventory system.

General Handling:

  • All manipulations of this compound, including weighing, dilution, and aliquoting, must be performed within a certified chemical fume hood.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use following a validated procedure.

  • Avoid the creation of dust and aerosols.

Storage:

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • The storage container must be clearly labeled with the compound identifier, date of receipt, and any known hazard information.

  • Ensure the storage container is compatible with the chemical properties of this compound.

  • Store away from incompatible materials. The specific incompatibilities are currently unknown; therefore, isolation from strong acids, bases, oxidizers, and reducing agents is a prudent measure.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Containerization: The waste container must be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the accumulation start date.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) department in accordance with all local, state, and federal regulations.

Experimental Workflow and Emergency Protocols

The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to be taken in the event of a spill.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and this compound prep_fume_hood->prep_materials weigh Weigh this compound prep_materials->weigh Transfer to Fume Hood dissolve Dissolve/Dilute weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Standard Operating Procedure Workflow for Handling this compound.

spill_response_plan cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Reporting cluster_cleanup Cleanup (If Safe) spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Size and Hazard evacuate->assess report Report to EHS/Supervisor assess->report ppe Don Spill-Specific PPE report->ppe If spill is small and manageable ehs_cleanup EHS Manages Cleanup report->ehs_cleanup If spill is large or unknown hazard contain Contain Spill with Absorbent ppe->contain neutralize Neutralize (If Applicable) contain->neutralize collect Collect and Bag Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency Response Plan for an this compound Spill.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.